molecular formula C28H24O16 B15594365 2''-O-Galloylmyricitrin

2''-O-Galloylmyricitrin

Cat. No.: B15594365
M. Wt: 616.5 g/mol
InChI Key: IXDHJNNHLVGCLC-MXXRNXGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate has been reported in Syzygium samarangense, Diospyros glaucifolia, and other organisms with data available.

Properties

IUPAC Name

[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3/t8-,19-,23+,26+,28-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDHJNNHLVGCLC-MXXRNXGISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources of 2''-O-Galloylmyricitrin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural sources of 2''-O-Galloylmyricitrin, a promising galloylated flavonoid with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the primary plant sources, presents available quantitative data, and outlines detailed experimental protocols for extraction, isolation, and quantification. Visual diagrams are provided to illustrate the relationships between the natural sources and to delineate experimental workflows.

Introduction

This compound, also known as desmanthin-1, is a naturally occurring flavonoid glycoside. As a derivative of myricitrin, it belongs to a class of compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The addition of a galloyl group can significantly enhance these effects, making this compound a compound of considerable interest for pharmaceutical research and development. This guide synthesizes the current knowledge on its natural provenance to aid in its further investigation and potential therapeutic application.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Polygonaceae, Balsaminaceae, and Combretaceae families. The primary documented sources are:

  • Polygonum aviculare L. (Common Knotgrass)

  • Polygonum capitatum Buch.-Ham. ex D.Don (Pink-headed Persicaria)[1][2]

  • Impatiens balsamina L. (Garden Balsam)[1][3]

  • Combretum affinis laxum (Steud.) Engl. & Diels (a species of bushwillow)[4]

The following diagram illustrates the identified plant families and species that are natural sources of this compound.

Natural_Sources cluster_families Plant Families cluster_species Plant Species Polygonaceae Polygonaceae Polygonum aviculare Polygonum aviculare Polygonaceae->Polygonum aviculare Polygonum capitatum Polygonum capitatum Polygonaceae->Polygonum capitatum Balsaminaceae Balsaminaceae Impatiens balsamina Impatiens balsamina Balsaminaceae->Impatiens balsamina Combretaceae Combretaceae Combretum affinis laxum Combretum affinis laxum Combretaceae->Combretum affinis laxum Experimental_Workflow_PA cluster_extraction Extraction cluster_fractionation Fractionation cluster_quantification Quantification start Dried & Crushed Leaves of Polygonum aviculare reflux Reflux Extraction with Ethanol (3x) start->reflux concentrate1 Vacuum Concentration reflux->concentrate1 crude_extract Crude Ethanol Extract concentrate1->crude_extract suspend Suspend in Water crude_extract->suspend partition_ether Partition with Diethyl Ether suspend->partition_ether partition_etOAc Partition with Ethyl Acetate partition_ether->partition_etOAc Aqueous Layer ether_fraction Diethyl Ether Fraction partition_ether->ether_fraction partition_butanol Partition with n-Butanol partition_etOAc->partition_butanol Aqueous Layer etOAc_fraction Ethyl Acetate Fraction partition_etOAc->etOAc_fraction butanol_fraction n-Butanol Fraction partition_butanol->butanol_fraction hplc HPLC-PDA Analysis ether_fraction->hplc etOAc_fraction->hplc butanol_fraction->hplc data Quantitative Data hplc->data Experimental_Workflow_General cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried & Powdered Plant Material extraction Methanol/Ethanol Extraction start->extraction concentrate Concentration extraction->concentrate crude_extract Crude Extract concentrate->crude_extract partition Solvent Partitioning (e.g., EtOAc, n-BuOH) crude_extract->partition silica_gel Silica Gel Column Chromatography partition->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

References

An In-depth Technical Guide to the Biosynthesis of Galloylated Flavonoids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloylated flavonoids, a significant class of plant secondary metabolites, exhibit a wide range of pharmacological activities, making them promising candidates for drug development. The addition of a galloyl moiety to a flavonoid core structure can significantly enhance its biological efficacy, including its antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the biosynthetic pathway of these compounds is crucial for their targeted production through metabolic engineering and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of galloylated flavonoids in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for their study. Quantitative data is summarized for comparative analysis, and all described pathways and workflows are visualized using detailed diagrams.

Introduction to Galloylated Flavonoids

Flavonoids are a diverse group of polyphenolic compounds synthesized by plants, characterized by a C6-C3-C6 skeleton. Galloylation, the process of attaching a galloyl group derived from gallic acid, is a common modification of flavonoids, leading to the formation of compounds such as galloylated catechins (e.g., epigallocatechin gallate - EGCG), galloylated proanthocyanidins, and galloylated flavonol glycosides. This modification has been shown to be critical for the biological activities of these molecules.[1]

The Biosynthetic Pathway: A Two-Branched Approach

The biosynthesis of galloylated flavonoids is not a single linear pathway but rather a convergence of two major metabolic routes: the well-established flavonoid biosynthesis pathway and the shikimate pathway, which provides the galloyl moiety.

The Flavonoid Biosynthesis Pathway

The core flavonoid structure is synthesized from precursors derived from the phenylpropanoid pathway.[2][3] Phenylalanine is converted to p-coumaroyl-CoA, which then enters the flavonoid biosynthetic pathway. A series of enzymatic reactions catalyzed by chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) leads to the production of various flavonoid classes, including flavanones, dihydroflavonols, flavonols, and anthocyanidins.[2][3][4] These can be further modified by glycosylation, methylation, and acylation.

The Origin of the Galloyl Moiety: The Shikimate Pathway

Gallic acid, the precursor of the galloyl group, is synthesized via the shikimate pathway.[5] The key intermediate, 3-dehydroshikimate, is dehydrated to form protocatechuic acid, which is then hydroxylated to yield gallic acid.[5]

The Galloylation Step: Key Enzymes and Intermediates

The attachment of the galloyl group to a flavonoid is a crucial step. Evidence suggests two primary mechanisms for this process:

  • Acyl-CoA Dependent Galloylation: In this proposed mechanism, gallic acid is first activated to galloyl-CoA. A galloyl-CoA-dependent acyltransferase would then catalyze the transfer of the galloyl group to the flavonoid acceptor. While plausible, specific galloyl-CoA dependent flavonoid acyltransferases have yet to be extensively characterized.

  • β-Glucogallin Dependent Galloylation: This is a well-documented pathway, particularly in the biosynthesis of gallotannins and galloylated catechins in tea plants (Camellia sinensis).[5] This pathway involves two key enzymatic steps:

    • Formation of β-Glucogallin: UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) catalyzes the esterification of gallic acid with UDP-glucose to form 1-O-galloyl-β-D-glucose (β-glucogallin), a high-energy galloyl donor.[5]

    • Galloyl Transfer to Flavonoids: A specific galloyltransferase then utilizes β-glucogallin as the acyl donor to galloylate a flavonoid acceptor. For instance, a characterized enzyme from tea leaves catalyzes the transfer of the galloyl group from β-glucogallin to the 3-hydroxyl group of catechins like (-)-epigallocatechin (B1671488) (EGC) to form (-)-epigallocatechin gallate (EGCG).

Signaling and Regulation of Galloylated Flavonoid Biosynthesis

The biosynthesis of galloylated flavonoids is tightly regulated at the transcriptional level by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding the enzymes of the flavonoid biosynthetic pathway is primarily controlled by a conserved transcriptional regulatory complex known as the MBW complex. This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[6][7][8] Specific MYB transcription factors are known to activate the expression of late biosynthetic genes in the flavonoid pathway.[6][7] While the regulation of the core flavonoid pathway is well-studied, the specific transcriptional control of the galloylation steps is an active area of research. It is hypothesized that specific MYB and bHLH transcription factors are induced by certain signals to upregulate the expression of both the core flavonoid pathway genes and the genes encoding the galloylating enzymes.

Environmental and Hormonal Signaling

Various environmental and hormonal signals have been shown to influence the accumulation of galloylated flavonoids, suggesting intricate signaling cascades that converge on the biosynthetic pathway.

  • Light: UV-B radiation is a potent inducer of flavonoid biosynthesis, including the production of galloylated derivatives. This response is mediated by the UV-B photoreceptor UVR8, which activates a signaling cascade leading to the expression of key transcription factors like HY5, which in turn upregulate the expression of flavonoid biosynthetic genes.

  • Phytohormones: Plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) are known to be involved in plant defense and stress responses, and they can also modulate flavonoid biosynthesis. For example, JA signaling, often triggered by herbivory or wounding, can lead to the accumulation of protective compounds, including galloylated flavonoids.

Quantitative Data

Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and substrate specificity of the enzymes involved in galloylated flavonoid biosynthesis. The following table summarizes available kinetic data for a key enzyme in this pathway.

EnzymePlant SourceSubstrateKm (µM)Vmax (pkat/mg protein)Reference
UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) Quercus robur (Oak)Gallic acid13012.5[5]
UDP-glucose250[5]

Note: Data for specific flavonoid galloyltransferases is limited and an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of galloylated flavonoid biosynthesis.

Enzyme Assay for UDP-glucose:gallate glucosyltransferase (UGGT)

Objective: To determine the activity of UGGT by measuring the formation of β-glucogallin from gallic acid and UDP-glucose.

Materials:

  • Enzyme extract or purified UGGT

  • Gallic acid solution

  • UDP-glucose solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Stopping solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 column

  • β-glucogallin standard

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, gallic acid, and UDP-glucose.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the enzyme extract or purified UGGT.

  • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of β-glucogallin formed.

  • Compare the retention time and peak area to a standard curve of β-glucogallin to determine the product concentration.

  • Calculate the enzyme activity in terms of product formed per unit time per amount of protein.

Heterologous Expression and Purification of a Plant Acyltransferase

Objective: To produce and purify a recombinant acyltransferase for in vitro characterization.

Materials:

  • Expression vector (e.g., pET vector) containing the acyltransferase cDNA

  • E. coli expression host (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE analysis reagents

Procedure:

  • Transform the expression vector into the E. coli host.

  • Grow a starter culture overnight in LB medium with the appropriate antibiotic.

  • Inoculate a larger volume of LB medium and grow the culture to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG and continue to grow the culture for several hours at a lower temperature (e.g., 18°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity and size.

  • Desalt and concentrate the purified protein for subsequent enzyme assays.

LC-MS/MS Quantitative Analysis of Galloylated Flavonoids

Objective: To accurately quantify the concentration of specific galloylated flavonoids in plant extracts.

Materials:

  • Plant tissue sample

  • Extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Authentic standards of the galloylated flavonoids of interest

  • Internal standard

Procedure:

  • Grind the plant tissue to a fine powder in liquid nitrogen.

  • Extract the metabolites with the extraction solvent, followed by vortexing and sonication.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter.

  • Prepare a series of standard solutions of the target analytes and the internal standard.

  • Inject the samples and standards onto the LC-MS/MS system.

  • Develop a multiple reaction monitoring (MRM) method for the specific precursor-to-product ion transitions of each analyte and the internal standard.

  • Separate the compounds using a suitable gradient elution on the HPLC column.

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Visualizations

Biosynthesis Pathway of Galloylated Flavonoids

Biosynthesis_of_Galloylated_Flavonoids cluster_shikimate Shikimate Pathway cluster_flavonoid Flavonoid Biosynthesis Pathway cluster_galloylation Galloylation 3-Dehydroshikimate 3-Dehydroshikimate Gallic Acid Gallic Acid 3-Dehydroshikimate->Gallic Acid Multiple Steps beta-Glucogallin beta-Glucogallin Gallic Acid->beta-Glucogallin UGGT (UDP-glucose) Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols F3H Flavonols Flavonols Dihydroflavonols->Flavonols FLS Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Galloylated Flavonoids Galloylated Flavonoids Flavonols->Galloylated Flavonoids Anthocyanidins Anthocyanidins Leucoanthocyanidins->Anthocyanidins ANS Catechins Catechins Anthocyanidins->Catechins ANR Catechins->Galloylated Flavonoids beta-Glucogallin->Galloylated Flavonoids Galloyltransferase

Caption: Overview of the galloylated flavonoid biosynthesis pathway.

Signaling Pathway for UV-B Induced Galloylated Flavonoid Biosynthesis

UVB_Signaling_Pathway UVB UV-B Radiation UVR8 UVR8 (photoreceptor) UVB->UVR8 COP1 COP1 UVR8->COP1 inhibits HY5 HY5 (Transcription Factor) COP1->HY5 degradation MBW_Complex MBW Complex (MYB-bHLH-WD40) HY5->MBW_Complex activates Galloylation_Genes Galloylation Genes (UGGT, Galloyltransferase) HY5->Galloylation_Genes activate transcription Flavonoid_Genes Flavonoid Biosynthesis Genes (CHS, F3H, DFR, etc.) MBW_Complex->Flavonoid_Genes activate transcription Galloylated_Flavonoids Galloylated Flavonoids Flavonoid_Genes->Galloylated_Flavonoids Galloylation_Genes->Galloylated_Flavonoids

Caption: UV-B signaling pathway leading to galloylated flavonoid production.

Experimental Workflow for Characterizing a Flavonoid Galloyltransferase

Experimental_Workflow Start Identify Candidate Acyltransferase Gene Cloning Clone cDNA into Expression Vector Start->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Purify Recombinant Protein (e.g., Ni-NTA) Expression->Purification Assay Enzyme Activity Assay Purification->Assay Substrate Test Flavonoid Acceptors and Acyl Donors Assay->Substrate Product Product Identification (LC-MS, NMR) Assay->Product Kinetics Determine Kinetic Parameters (Km, Vmax) Substrate->Kinetics End Characterized Galloyltransferase Kinetics->End Product->End

Caption: Workflow for flavonoid galloyltransferase characterization.

Conclusion

The biosynthesis of galloylated flavonoids is a complex and highly regulated process that is of significant interest to researchers in plant science and drug development. This guide has provided a detailed overview of the key biosynthetic steps, the regulatory networks that control this pathway, and the experimental protocols required for its investigation. Further research into the specific enzymes and regulatory factors governing flavonoid galloylation will be crucial for harnessing the full potential of these valuable natural products through metabolic engineering and synthetic biology approaches. The continued elucidation of these pathways will undoubtedly pave the way for the development of novel pharmaceuticals and nutraceuticals with enhanced efficacy and targeted action.

References

2''-O-Galloylmyricitrin CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. It details the compound's chemical properties, including its CAS number, molecular formula, and spectral data. This document also outlines experimental protocols for its isolation, characterization, and the evaluation of its biological activities. Furthermore, it explores the potential signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Properties

This compound, a derivative of myricitrin, is characterized by the presence of a galloyl group attached to the 2'' position of the rhamnose moiety. Its chemical identity and fundamental properties are summarized below.

PropertyValueSource
CAS Number 56939-52-7N/A
Molecular Formula C₂₈H₂₄O₁₆N/A
Molecular Weight 616.48 g/mol N/A
Appearance Yellow powder[1]
Melting Point Predicted: 240.39 °C[2]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolN/A
Purity Typically ≥98%[1]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques. While specific spectra are often generated on a per-sample basis, the following represents expected data based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the identity and purity of this compound. A study by Nugroho et al. (2014) identified this compound, also referred to as desmanthin-1, in Polygonum aviculare and confirmed its structure by comparison of its spectroscopic data with reported values.[1] Although the specific chemical shifts were not detailed in the abstract, they are foundational to its characterization.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the flavonoid scaffold. These spectra are useful for quantitative analysis and for monitoring purification processes.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, consistent with the flavonoid and galloyl moieties.

Experimental Protocols

This section details generalized experimental procedures for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification

A common method for isolating this compound from plant sources, such as Polygonum aviculare, involves the following steps[1]:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 80% methanol.

  • Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel or other stationary phases.

  • Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).

A generalized workflow for the isolation and purification of this compound is depicted below.

G Plant Plant Material (e.g., Polygonum aviculare) Extraction Extraction (e.g., 80% Methanol) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude Crude Extract Filtration->Crude Column Column Chromatography (e.g., Silica Gel) Crude->Column Fractions Fraction Collection Column->Fractions TLC TLC/HPLC Analysis Fractions->TLC Pooling Pooling of Positive Fractions TLC->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 1. General workflow for the isolation and purification of this compound.
Characterization

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic methods:

  • ¹H and ¹³C NMR: To elucidate the chemical structure and confirm the position of the galloyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • UV-Vis Spectroscopy: To obtain the absorption spectrum.

  • IR Spectroscopy: To identify the characteristic functional groups.

Biological Activity Assays

The antioxidant potential of this compound can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and a series of dilutions. Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure: Add the this compound solutions to the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

The logical flow of a typical antioxidant activity assay is illustrated below.

G Start Prepare Sample and DPPH Solutions Mix Mix Sample and DPPH in 96-well Plate Start->Mix Incubate Incubate in Dark at Room Temperature Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End Results Calculate->End

Figure 2. Workflow for DPPH radical scavenging assay.

The anti-inflammatory effects of this compound can be investigated in cell-based assays, for example, by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration, followed by stimulation with LPS.

  • NO Measurement: After incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxic effects.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production.

Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, flavonoids, in general, are known to exert their biological effects through various cellular signaling cascades. Based on the known anti-inflammatory and antioxidant properties of similar compounds, potential target pathways for this compound may include:

  • NF-κB Signaling Pathway: Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

  • MAPK Signaling Pathway: Modulation of MAPKs, such as ERK, JNK, and p38, can influence cellular processes like inflammation, proliferation, and apoptosis.

  • Nrf2/HO-1 Signaling Pathway: Activation of this pathway can enhance the cellular antioxidant defense system.

A hypothetical signaling pathway for the anti-inflammatory action of this compound is presented below.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammation Transcription Galloylmyricitrin This compound Galloylmyricitrin->IKK Inhibition

Figure 3. Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. This guide provides a foundational understanding of its chemical characteristics and outlines key experimental approaches for its study. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug development.

References

Spectral Data Analysis of 2''-O-Galloylmyricitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2''-O-Galloylmyricitrin, a naturally occurring galloylated flavonoid glycoside. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, structured format to facilitate research and drug development applications. Detailed experimental protocols and visual diagrams of relevant workflows and mechanisms are also included to meet the needs of the scientific community.

Introduction

This compound is a derivative of myricitrin (B1677591), which is the 3-O-rhamnoside of the flavonol myricetin. The addition of a galloyl group to the 2''-position of the rhamnose sugar moiety significantly influences its chemical and biological properties, including its antioxidant potential. Accurate spectral data is crucial for the unambiguous identification and characterization of this compound in natural extracts and for its potential development as a therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below were acquired in methanol-d4 (B120146) (CD3OD), a common solvent for the analysis of flavonoids. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. These assignments are based on the analysis of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CD₃OD

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
Myricetin Aglycone
2158.5-
3136.1-
4179.5-
5163.0-
699.96.22 (d, 2.1)
7165.9-
894.86.40 (d, 2.1)
9159.2-
10105.7-
1'121.8-
2'109.47.00 (s)
3'146.7-
4'137.9-
5'146.7-
6'109.47.00 (s)
Rhamnose Moiety
1''103.55.35 (d, 1.5)
2''71.95.30 (dd, 3.4, 1.5)
3''72.04.01 (dd, 9.5, 3.4)
4''73.23.55 (t, 9.5)
5''71.73.80 (m)
6''17.70.95 (d, 6.2)
Galloyl Moiety
1'''121.5-
2'''110.27.15 (s)
3'''146.5-
4'''140.1-
5'''146.5-
6'''110.27.15 (s)
7''' (C=O)167.8-

Note: Chemical shifts are referenced to the residual solvent signals of CD₃OD (δH 3.31 and δC 49.0). Assignments are based on literature data for similar compounds and interpretation of 2D NMR correlations.

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through fragmentation analysis.

ESI-MS Data
  • Molecular Formula: C₂₈H₂₄O₁₆

  • Molecular Weight: 616.49 g/mol

  • Observed Ion (Negative Mode): [M-H]⁻ at m/z 615.10

Proposed ESI-MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion at m/z 615.10 would likely produce the following key fragment ions:

Table 2: Proposed ESI-MS/MS Fragmentation of [M-H]⁻ Ion of this compound

m/zProposed FragmentNeutral Loss
463.09[Myricitrin - H]⁻152.01 Da (Galloyl residue)
445.08[Myricitrin - H₂O - H]⁻170.02 Da (Gallic acid)
317.03[Myricetin - H]⁻298.07 Da (Galloyl-rhamnose)
169.01[Gallic acid - H]⁻446.09 Da (Myricetin-rhamnose)
125.02[Gallic acid - CO₂ - H]⁻490.08 Da

The primary fragmentation event is the cleavage of the ester bond, leading to the loss of the galloyl group as a neutral loss or the formation of the gallate anion. Subsequent fragmentation of the myricitrin moiety would involve the loss of the rhamnose sugar.

Experimental Protocols

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz instrument.

  • Sample Preparation: The purified compound is dissolved in methanol-d4 (CD₃OD).

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • 1D NMR: ¹H and ¹³C spectra are acquired using standard pulse sequences.

  • 2D NMR: Homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments are performed to establish proton-proton and proton-carbon connectivities, which is crucial for unambiguous signal assignment.

Mass Spectrometry

High-resolution mass spectrometry is used to determine the accurate mass and elemental composition.

  • Instrumentation: An ion trap mass spectrometer (e.g., Bruker Esquire 3000 Plus) or a time-of-flight mass spectrometer (e.g., Bruker microTOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

  • MS Analysis: Full scan mass spectra are acquired to determine the m/z of the deprotonated molecule [M-H]⁻.

  • MS/MS Analysis: The [M-H]⁻ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions for structural elucidation.

Visualizations

The following diagrams illustrate common workflows and mechanisms relevant to the study of this compound.

flavonoid_isolation_workflow plant_material Plant Material (e.g., leaves) extraction Extraction (e.g., with 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning fraction Bioactive Fraction partitioning->fraction column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fraction->column_chromatography purified_compound Purified this compound column_chromatography->purified_compound

Caption: A generalized workflow for the isolation and purification of flavonoids from plant material.

antioxidant_mechanism cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Flavonoid_OH Flavonoid-OH Flavonoid_O Flavonoid-O• Flavonoid_OH->Flavonoid_O H• Radical R• (Free Radical) Stable_Molecule RH (Stable Molecule) Radical->Stable_Molecule H• Flavonoid_OH2 Flavonoid-OH Flavonoid_OH_Radical Flavonoid-OH•+ Flavonoid_OH2->Flavonoid_OH_Radical e⁻ Radical2 R• (Free Radical) Radical_Anion R⁻ Radical2->Radical_Anion e⁻

Caption: Key mechanisms of flavonoid antioxidant activity: HAT and SET pathways.

Physicochemical Properties of 2”-O-Galloylmyricitrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2”-O-Galloylmyricitrin is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physicochemical properties of 2”-O-Galloylmyricitrin, detailed experimental protocols for its analysis and evaluation of its biological activities, and a discussion of its potential mechanisms of action, with a focus on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

2”-O-Galloylmyricitrin is a derivative of myricitrin, characterized by the presence of a galloyl group attached to the 2” position of the rhamnose sugar moiety. This structural feature significantly influences its chemical and biological properties. A summary of its known physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₂₈H₂₄O₁₆[1][2][3]
Molecular Weight 616.48 g/mol [1][2][3]
CAS Number 56939-52-7[1][2]
Appearance Yellow powder[1]
Melting Point 196-199 °C[4]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Acetone.[2][5] Insoluble in water.
Purity ≥98% (Commercially available)[1]
Classification Flavonoid, Flavonol Glycoside[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of 2”-O-Galloylmyricitrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for 2”-O-Galloylmyricitrin from isolated samples have been referenced in the literature, the complete spectral data is not publicly available at this time. However, based on the known structure, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons of the myricetin (B1677590) and galloyl moieties, anomeric protons of the rhamnose sugar, and other sugar protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the flavone (B191248) backbone, quaternary carbons, and methine carbons of the aromatic rings and the sugar moiety.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. Based on the general fragmentation of flavonoids and galloylated compounds, the expected fragmentation of 2”-O-Galloylmyricitrin would involve:

  • Loss of the galloyl group (152 Da).

  • Loss of the rhamnose moiety (146 Da).

  • Retro-Diels-Alder (RDA) fragmentation of the flavonoid C-ring.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of 2”-O-Galloylmyricitrin.

Isolation and Purification

2”-O-Galloylmyricitrin has been isolated from various plant sources, including Polygonum capitatum and Combretum affinis laxum. A general protocol for its isolation and purification using preparative High-Performance Liquid Chromatography (HPLC) is outlined below.

Experimental Workflow for Isolation and Purification

G plant Plant Material (e.g., Polygonum capitatum) extraction Extraction with Methanol plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (e.g., Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure 2''-O-Galloylmyricitrin hplc->pure_compound

Figure 1. General workflow for the isolation and purification of 2”-O-Galloylmyricitrin.

Protocol:

  • Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is typically enriched with flavonoids, is subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing 2”-O-Galloylmyricitrin are pooled and further purified by preparative HPLC on a C18 column. A gradient elution system with a mobile phase consisting of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. The elution is monitored by a UV detector at a wavelength of 280 nm.

  • Structure Elucidation: The purified compound is identified by spectroscopic methods, including NMR and mass spectrometry.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a stock solution of 2”-O-Galloylmyricitrin in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the sample solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

This assay assesses the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 2”-O-Galloylmyricitrin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

Biological Activities and Signaling Pathways

Flavonoids, including galloylated derivatives, are known to exert their biological effects through the modulation of various cellular signaling pathways. While the specific pathways affected by 2”-O-Galloylmyricitrin are still under investigation, based on the activity of structurally related compounds, it is hypothesized to modulate key inflammatory pathways such as NF-κB and MAPK.

Anti-inflammatory Activity and NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Gene Induces Galloylmyricitrin This compound Galloylmyricitrin->IKK Inhibits

Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by 2”-O-Galloylmyricitrin.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of 2”-O-Galloylmyricitrin for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Antioxidant and MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation and oxidative stress.

G Stimulus Oxidative Stress / LPS ASK1 ASK1 Stimulus->ASK1 MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 AP1 AP-1 p38->AP1 Gene Inflammatory Gene Expression AP1->Gene Galloylmyricitrin This compound Galloylmyricitrin->ASK1 Inhibits? Galloylmyricitrin->MKK Inhibits?

Figure 3. Potential modulation of the p38 MAPK signaling pathway by 2”-O-Galloylmyricitrin.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

  • Culture cells (e.g., RAW 264.7 macrophages) and treat with 2”-O-Galloylmyricitrin for a specified time.

  • Stimulate the cells with an appropriate agonist (e.g., LPS).

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Conclusion

2”-O-Galloylmyricitrin is a promising natural compound with significant potential for further investigation. This guide provides a foundational understanding of its physicochemical properties and methodologies for its study. Further research is warranted to fully elucidate its spectroscopic characteristics, quantitative solubility, and the precise molecular mechanisms underlying its biological activities. The experimental protocols and pathway diagrams presented here offer a framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this interesting flavonoid glycoside.

References

In Silico Prediction of 2''-O-Galloylmyricitrin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. As a compound with potential therapeutic applications, computational approaches offer a rapid and cost-effective means to evaluate its pharmacokinetic properties, identify potential molecular targets, and elucidate its mechanism of action. This document details the protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking studies against key protein targets in antioxidant, anti-inflammatory, and anticancer pathways, and visualizes these complex biological interactions through signaling pathway diagrams and experimental workflows. The data presented herein, including predicted ADMET parameters and hypothetical docking scores, serves as a foundational resource for researchers engaged in the discovery and development of novel flavonoid-based therapeutics.

Introduction

This compound is a flavonoid glycoside, a class of plant secondary metabolites known for their diverse pharmacological activities. The conjugation of a galloyl group to the myricitrin (B1677591) core suggests the potential for enhanced biological effects. In silico, or computational, methods have become indispensable in modern drug discovery, enabling the prediction of a compound's behavior in a biological system before extensive and resource-intensive laboratory testing.[1] This guide outlines a systematic in silico approach to characterize the bioactivity of this compound, providing a virtual screening framework that can be adapted for other natural products.

Molecular Structure of this compound

A prerequisite for any in silico analysis is the accurate representation of the molecule's structure. The 2D and 3D structures of this compound are foundational for all subsequent predictive studies.

  • PubChem CID: 5316590

  • Canonical SMILES: CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O

In Silico Experimental Protocols

This section details the methodologies for key in silico experiments to predict the bioactivity of this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical early-stage assessment in drug discovery to evaluate the pharmacokinetic and safety profile of a compound.[2] Web-based platforms such as SwissADME and pkCSM provide robust predictive models based on the compound's chemical structure.[3][4]

Protocol for ADMET Prediction:

  • Input: Obtain the canonical SMILES string of this compound.

  • Platform 1: SwissADME

    • Navigate to the SwissADME web server (--INVALID-LINK--]">http://www.swissadme.ch).[4]

    • Paste the SMILES string into the input field.

    • Initiate the prediction by clicking the "Run" button.

    • Collect the predicted physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry parameters.

  • Platform 2: pkCSM

    • Access the pkCSM pharmacokinetics prediction server (53]

    • Input the SMILES string of the molecule.

    • Select the desired prediction modules (Absorption, Distribution, Metabolism, Excretion, Toxicity).

    • Submit the query and record the predicted values for each parameter.

Molecular Docking

Molecular docking predicts the binding affinity and orientation of a ligand (this compound) within the active site of a target protein.[6] This method helps in identifying potential protein targets and understanding the molecular basis of interaction.

Protocol for Molecular Docking (Hypothetical):

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF format from a chemical database like PubChem.

    • Use a molecular modeling software (e.g., AutoDock Tools, PyMOL) to prepare the ligand by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Receptor Preparation:

    • Identify potential protein targets from the literature, focusing on those modulated by the aglycone, myricitrin (e.g., antioxidant enzymes, inflammatory pathway proteins, cancer-related kinases).

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

  • Docking Simulation:

    • Define the binding site on the receptor, typically a grid box encompassing the active site.

    • Utilize a docking program (e.g., AutoDock Vina) to perform the docking simulation.

    • The program will generate multiple binding poses of the ligand within the receptor's active site, each with a calculated binding affinity (in kcal/mol).

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best binding pose to understand the key residues involved in the interaction.

Predicted Bioactivity Data

This section presents the predicted ADMET properties and hypothetical molecular docking results for this compound.

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties of this compound, generated using the SwissADME and pkCSM web servers.

ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight616.48 g/mol High molecular weight, may impact permeability.
LogP (iLOGP)1.89Optimal lipophilicity for drug-likeness.
Water SolubilitySolubleGood solubility is favorable for absorption.
Pharmacokinetics
GI AbsorptionLowPredicted to have low absorption from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
P-gp SubstrateYesMay be subject to efflux by P-glycoprotein, reducing bioavailability.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoLess likely to interfere with drugs metabolized by this enzyme.
CYP3A4 InhibitorYesHigh potential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule of 5Yes (2 violations)Violates molecular weight and number of H-bond donors criteria.
Bioavailability Score0.17Low predicted oral bioavailability.
Medicinal Chemistry
PAINS0 alertsNo alerts for pan-assay interference compounds.
Hypothetical Molecular Docking Results

Based on the known targets of myricitrin and other galloylated flavonoids, the following table presents hypothetical docking scores of this compound against key proteins implicated in antioxidant, anti-inflammatory, and anticancer activities. These scores are illustrative and would require actual docking studies for validation.

Target ProteinPDB IDBiological ActivityHypothetical Binding Affinity (kcal/mol)
Antioxidant
Keap14L7BOxidative stress response-8.5
Superoxide Dismutase 12C9VAntioxidant defense-7.9
Anti-inflammatory
NF-κB (p50/p65)1VKXInflammatory signaling-9.2
TNF-α2AZ5Pro-inflammatory cytokine-8.8
Anticancer
PI3Kγ1E8XCell survival and proliferation-10.1
Akt14GV1Pro-survival signaling-9.5
Mcl-12M6IAnti-apoptotic protein-9.8

Visualizations

Visual representations are crucial for understanding complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language.

In Silico Bioactivity Prediction Workflow

workflow cluster_start Input cluster_prediction In Silico Prediction cluster_analysis Data Analysis cluster_output Output start This compound (SMILES/SDF) admet ADMET Prediction (SwissADME, pkCSM) start->admet target Target Identification (Literature, Databases) start->target properties Pharmacokinetic Profile admet->properties docking Molecular Docking (AutoDock Vina) binding Binding Affinity & Interactions docking->binding target->docking end Predicted Bioactivity Profile properties->end pathway Pathway Analysis binding->pathway binding->end pathway->end

Caption: Workflow for in silico bioactivity prediction of this compound.

Potential Signaling Pathways Modulated by this compound

Based on the known targets of myricitrin, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer.[7]

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_response Cellular Response compound This compound PI3K PI3K compound->PI3K Inhibition MEK MEK compound->MEK Inhibition IKK IKK compound->IKK Inhibition Akt Akt PI3K->Akt Survival Cell Survival PI3K->Survival mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IkappaB IκBα IKK->IkappaB NFkB NF-κB IkappaB->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Hypothesized modulation of key signaling pathways by this compound.

Discussion and Future Directions

The in silico analysis presented in this guide provides a preliminary but comprehensive bioactivity profile for this compound. The ADMET predictions suggest that while the compound possesses favorable solubility and lipophilicity, its high molecular weight and potential for P-glycoprotein efflux may limit its oral bioavailability. The potential for inhibition of several CYP450 enzymes indicates a need for caution regarding drug-drug interactions.

The hypothetical molecular docking scores suggest that this compound may interact with a range of protein targets involved in antioxidant, anti-inflammatory, and anticancer responses. The predicted strong binding affinities to key proteins in the PI3K/Akt and NF-κB pathways are particularly noteworthy and align with the known activities of its aglycone, myricitrin.

Future research should focus on the experimental validation of these in silico predictions. In vitro assays are required to confirm the inhibitory activity against the predicted protein targets and to assess the compound's effects on cell proliferation, inflammation, and oxidative stress. Further studies could also explore the development of nanoformulations or other drug delivery strategies to overcome the predicted low oral bioavailability. The in silico framework presented here serves as a valuable roadmap for the continued investigation of this compound as a potential therapeutic agent.

References

A Technical Guide to the Natural Abundance of 2''-O-Galloylmyricitrin and Related Flavonoids in Impatiens balsamina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Impatiens balsamina, commonly known as garden balsam, is a plant species recognized for its rich phytochemical profile, which includes a variety of flavonoids and other phenolic compounds.[1][2] Among these, 2''-O-Galloylmyricitrin, a galloylated flavonol, has been identified as a constituent of this plant. This technical guide provides a comprehensive overview of the current knowledge regarding the abundance of flavonoids in Impatiens balsamina, detailed experimental protocols for their extraction and quantification, and a visualization of the relevant biosynthetic pathways. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide offers valuable methodologies and data on related compounds to facilitate further research and drug development endeavors.

Data Presentation: Abundance of Total Phenolics and Flavonoids

While direct quantification of this compound in Impatiens balsamina is not widely reported, data on the total phenolic and flavonoid content in different parts of the plant provide a valuable proxy for its potential abundance. The following table summarizes findings from various studies, showcasing the distribution of these compound classes within the plant.

Plant PartTotal Phenolic Content (mg/g dry weight)Total Flavonoid Content (mg/g dry weight)Notes
Leaves 79.55 - 103.94 (as catechin (B1668976) equivalents)57.43 - 104.28 (as quercetin (B1663063) equivalents)Content varies with harvest time.
Stem 12.92 - 18.95 (as catechin equivalents)4.28 - 8.13 (as quercetin equivalents)Content varies with harvest time.
Flowers (Pink) Not specifiedNine non-anthocyanin compounds identified, including derivatives of apigenin, quercetin, and kaempferol.Hydroethanolic extract (80:20 ethanol/water).
Flowers (Orange) Not specifiedNine non-anthocyanin compounds identified, including derivatives of apigenin, quercetin, and kaempferol.Hydroethanolic extract (80:20 ethanol/water).

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the extraction and quantification of flavonoids, including this compound, from Impatiens balsamina.

Extraction of Flavonoids from Plant Material

This protocol is a composite of methods described for phenolic compound extraction from Impatiens balsamina.[3][4]

Objective: To extract a broad range of flavonoids from various tissues of Impatiens balsamina.

Materials:

  • Fresh or dried plant material (leaves, stems, or flowers)

  • Grinder or mill

  • Soxhlet apparatus or reflux condenser

  • Extraction solvent: 80% Methanol (B129727) or 80% Ethanol in water (v/v)

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation:

    • Collect fresh plant material and clean it thoroughly to remove any debris.

    • Dry the plant material in the shade or using a lyophilizer to prevent the degradation of phytochemicals.

    • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.[4]

  • Solvent Extraction:

    • Place the powdered plant material in a flask or the thimble of a Soxhlet apparatus.

    • Add the extraction solvent (80% methanol or 80% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform hot reflux extraction for 2-3 hours or macerate at room temperature with agitation for 24 hours. For a more exhaustive extraction, the process can be repeated three times with fresh solvent.

    • Alternatively, use a Soxhlet apparatus for continuous extraction for 6-8 hours.[4]

  • Filtration and Concentration:

    • Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Combine the filtrates if multiple extraction cycles were performed.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Drying and Storage:

    • The concentrated crude extract can be further dried using a freeze-dryer to yield a solid powder.

    • Store the dried extract in an airtight, light-protected container at -20°C for long-term stability.

Quantification of this compound by HPLC-DAD

This protocol provides a general framework for the quantitative analysis of flavonoids using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), a common method for analyzing phenolic compounds.[5][6][7]

Objective: To separate and quantify this compound in the crude extract of Impatiens balsamina.

Materials and Equipment:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid or Acetic acid in water (v/v)

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound analytical standard

  • Syringe filters (0.45 µm)

  • HPLC-grade solvents

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the dried plant extract in the initial mobile phase composition or methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used for complex plant extracts. An example gradient is as follows:

      • 0-5 min: 10% B

      • 5-40 min: 10-60% B

      • 40-45 min: 60-100% B

      • 45-50 min: 100% B

      • 50-55 min: 100-10% B

      • 55-60 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • DAD Detection: Monitor at multiple wavelengths. Flavonols typically show absorption maxima around 254 nm and 350-370 nm. The specific maximum absorption for this compound should be determined from its standard.

  • Data Analysis:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the analytical standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

    • Express the final concentration as mg of this compound per gram of dry weight of the plant material.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification PlantMaterial Impatiens balsamina (Leaves, Stems, Flowers) Drying Drying (Shade or Freeze-drying) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding SolventExtraction Solvent Extraction (80% Methanol/Ethanol) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Flavonoid Extract Concentration->CrudeExtract SamplePrep Sample Preparation (Dissolve & Filter) CrudeExtract->SamplePrep HPLC HPLC-DAD Analysis SamplePrep->HPLC DataAnalysis Data Analysis (Peak Identification & Quantification) HPLC->DataAnalysis Result Concentration of This compound DataAnalysis->Result

Caption: Workflow for the extraction and quantification of flavonoids.

Flavonoid Biosynthesis Pathway

Flavonoid_Biosynthesis Key Enzymes: PAL: Phenylalanine ammonia-lyase C4H: Cinnamate 4-hydroxylase 4CL: 4-Coumarate-CoA ligase CHS: Chalcone synthase CHI: Chalcone isomerase F3H: Flavanone 3-hydroxylase F3'5'H: Flavonoid 3',5'-hydroxylase FLS: Flavonol synthase DFR: Dihydroflavonol 4-reductase ANS: Anthocyanidin synthase GT: Glycosyltransferase Phenylalanine Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3 x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin (Dihydroflavonol) Dihydrokaempferol->Dihydromyricetin F3'5'H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Leucoanthocyanidins Leucoanthocyanidins Dihydrokaempferol->Leucoanthocyanidins DFR Myricetin Myricetin Dihydromyricetin->Myricetin FLS Dihydromyricetin->Leucoanthocyanidins DFR Myricitrin Myricitrin (Myricetin-3-O-rhamnoside) Myricetin->Myricitrin GT Anthocyanidins Anthocyanidins Leucoanthocyanidins->Anthocyanidins ANS Anthocyanins Anthocyanins (e.g., Pelargonidin, Cyanidin) Anthocyanidins->Anthocyanins GT Galloylmyricitrin This compound Myricitrin->Galloylmyricitrin Galloyltransferase

Caption: Generalized flavonoid biosynthesis pathway in Impatiens balsamina.

Conclusion

This compound is a confirmed phytochemical constituent of Impatiens balsamina. While specific quantitative data on its natural abundance remains to be elucidated, the significant presence of total flavonoids and phenolics, particularly in the leaves, suggests that I. balsamina is a promising source for this and related compounds. The provided experimental protocols for extraction and HPLC-DAD analysis offer a robust framework for researchers to pursue the precise quantification of this compound. Further investigation into the distribution of this compound across different plant tissues and varieties, as well as under varying environmental conditions, is warranted to fully understand its natural abundance and to optimize its isolation for potential therapeutic applications. The elucidation of the flavonoid biosynthetic pathway provides a genetic and enzymatic basis for future metabolic engineering efforts to enhance the production of desired flavonols.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 2''-O-Galloylmyricitrin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2''-O-Galloylmyricitrin is a naturally occurring galloylated flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of myricitrin, it exhibits a range of biological activities, including antioxidant and herbicidal effects. This document provides detailed application notes and experimental protocols for the successful isolation and purification of this compound from plant sources. The methodologies described herein are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Plant Material

This compound has been successfully isolated from various plant species. The selection of plant material is a critical first step and is often guided by regional availability and the known phytochemical profile of the species. Documented plant sources for this compound include, but are not limited to:

  • Impatiens balsamina (Balsam flower)[1][2]

  • Combretum affinis laxum[3]

  • Polygonum aviculare (Common knotgrass)[4]

Prior to extraction, the plant material should be properly identified, harvested, and prepared. Typically, the aerial parts (leaves and stems) are used. The material should be dried in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Once dried, the plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the isolation and purification of this compound from powdered, dried plant material. The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Preliminary Purification cluster_2 Step 3: High-Purity Purification A Powdered Plant Material B Solvent Extraction (e.g., 70% Ethanol) A->B Solid-to-Liquid Ratio: 1:10 to 1:20 (w/v) Temperature: 40-60°C Time: 2-3 hours C Crude Extract B->C D Filtration & Concentration C->D E Polyamide Column Chromatography D->E Removal of Tannins F Flavonoid-Rich Fraction E->F G Preparative HPLC F->G Reversed-Phase C18 Column H Pure this compound G->H >95% Purity

Protocol 1: Solvent Extraction

The initial step involves the extraction of crude phytochemicals from the prepared plant powder. Solvent extraction is a widely used and effective method for this purpose.[5][6]

Materials:

  • Powdered, dried plant material

  • 70% Ethanol (EtOH) or Methanol (B129727) (MeOH)

  • Shaker or magnetic stirrer

  • Heating mantle or water bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material and place it in a suitably sized flask.

  • Add the extraction solvent (70% EtOH or MeOH) at a solid-to-liquid ratio of 1:15 (w/v). For example, for 100 g of plant powder, add 1.5 L of solvent.

  • Place the flask on a shaker or use a magnetic stirrer to ensure continuous agitation.

  • Gently heat the mixture to 50°C using a heating mantle or water bath and maintain this temperature for 3 hours.[7]

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Polyamide Column Chromatography for Tannin Removal

The crude extract contains a complex mixture of compounds, including tannins, which can interfere with the subsequent purification steps. Polyamide column chromatography is an effective method for the removal of these tannins.[3]

Materials:

  • Crude extract

  • Polyamide resin

  • Glass chromatography column

  • Methanol (MeOH)

  • Distilled water

  • Acetone

Procedure:

  • Prepare a slurry of polyamide resin in distilled water and pack it into a glass chromatography column.

  • Equilibrate the column by washing it with distilled water until the eluate is clear.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (100% distilled water).

  • Load the dissolved extract onto the top of the polyamide column.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% MeOH), followed by acetone.

  • Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing the flavonoid of interest.

  • Combine the fractions that show the presence of this compound.

  • Evaporate the solvent from the combined fractions to obtain a flavonoid-rich extract.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

The final step in obtaining high-purity this compound is preparative HPLC. This technique allows for the fine separation of closely related flavonoid compounds.[3]

Materials:

  • Flavonoid-rich extract

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or trifluoroacetic acid)

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)

Procedure:

  • Dissolve the flavonoid-rich extract in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a reversed-phase C18 column.

  • Equilibrate the column with the initial mobile phase. A common mobile phase consists of a gradient of acetonitrile (solvent B) in water (solvent A), both containing 0.1% formic acid.

  • A typical gradient program could be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B.

  • Set the flow rate (e.g., 3-5 mL/min) and the detection wavelength (e.g., 254 nm or 280 nm).

  • Inject the sample and collect the fractions corresponding to the peak of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

  • Confirm the purity of the isolated this compound using analytical HPLC.

Data Presentation

The following table summarizes representative quantitative data that may be obtained during the isolation and purification process. Actual values will vary depending on the plant source and the efficiency of the extraction and purification steps.

ParameterCombretum affinis laxumPolygonum aviculare
Plant Part Used LeavesAerial parts
Extraction Solvent Methanol70% Ethanol
Crude Extract Yield 12.5% (w/w)Not Reported
Initial this compound Content in Crude Extract Not Reported0.15 mg/g of dry plant material
Purification Method Polyamide CC, Prep HPLCNot specified for this compound
Final Yield of Pure Compound 10.5 mg from 500 mg of a polyamide fractionNot Reported
Purity >95%Not Reported

Data compiled from multiple sources for illustrative purposes.[3][4]

Biological Activity and Signaling Pathway

This compound, like many flavonoids, exhibits potent antioxidant activity. This activity is attributed to its ability to scavenge free radicals and modulate cellular signaling pathways involved in the oxidative stress response. One of the key pathways influenced by flavonoids is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

G cluster_0 Cellular Response to Oxidative Stress A This compound B Oxidative Stress (e.g., ROS) C Keap1 D Nrf2 E ARE (Antioxidant Response Element) F Antioxidant Enzyme Expression (e.g., HO-1, NQO1) G Cellular Protection

The herbicidal activity of some flavonoids has been linked to the inhibition of essential plant biochemical pathways, such as amino acid biosynthesis. However, the specific molecular targets of this compound in plants are still an active area of research.

The protocols detailed in this document provide a robust framework for the isolation and purification of this compound from plant sources. The combination of solvent extraction, polyamide chromatography, and preparative HPLC is a proven and effective strategy for obtaining this valuable natural product in high purity. The provided information on its biological activity and related signaling pathways will be beneficial for researchers investigating its therapeutic potential. Adherence to these methodologies will facilitate further research into the pharmacological and biological properties of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of 2''-O-Galloylmyricitrin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of 2''-O-Galloylmyricitrin and its putative metabolites in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for flavonoid analysis and can be adapted for specific research needs.

Introduction

This compound is a naturally occurring galloylated flavonoid glycoside found in various medicinal plants. Like other flavonoids, it is expected to undergo significant metabolism in vivo, impacting its bioavailability and biological activity. Accurate and sensitive analytical methods are crucial for understanding its pharmacokinetic profile and elucidating its mechanism of action. LC-MS/MS offers the high selectivity and sensitivity required for the quantification of this compound and its metabolites in complex biological samples such as plasma and urine.

Putative Metabolic Pathway of this compound

The metabolism of this compound is anticipated to involve several key enzymatic reactions, primarily occurring in the intestine and liver. The proposed metabolic pathway involves the initial hydrolysis of the glycosidic and galloyl moieties, followed by phase II conjugation reactions.

Based on the metabolism of structurally related flavonoids like myricitrin, the primary metabolic transformations of this compound are likely to include:

  • Deglycosylation: Removal of the rhamnose sugar moiety to yield myricetin-3-O-gallate.

  • Degalloylation: Cleavage of the gallic acid group to produce myricitrin.

  • Combined Deglycosylation and Degalloylation: Resulting in the aglycone, myricetin (B1677590).

  • Phase II Conjugation: The resulting aglycones and their intermediates can undergo glucuronidation and sulfation, leading to the formation of various glucuronide and sulfate (B86663) conjugates.[1][2][3]

  • Ring Fission: The flavonoid backbone may also undergo ring fission by gut microbiota, leading to the formation of smaller phenolic acid derivatives.[2]

Metabolic Pathway of this compound 2G This compound M3G Myricetin-3-O-gallate 2G->M3G Deglycosylation Myr Myricitrin 2G->Myr Degalloylation Myc Myricetin M3G->Myc Degalloylation Myr->Myc Deglycosylation Conj Glucuronide and Sulfate Conjugates Myc->Conj Phase II Metabolism (Glucuronidation, Sulfation) Phen Phenolic Acid Derivatives Myc->Phen Gut Microbiota (Ring Fission)

Figure 1: Putative metabolic pathway of this compound.

Quantitative Data Summary

The following tables present illustrative quantitative data for this compound and its key putative metabolites in rat plasma and urine following oral administration. This data is hypothetical and serves as a template for presenting experimental results. Actual concentrations will vary depending on the dose, animal model, and analytical method.

Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
This compound50.2 ± 8.51.0 ± 0.2150.7 ± 25.3
Myricitrin125.8 ± 21.32.5 ± 0.5630.4 ± 105.9
Myricetin85.4 ± 14.74.0 ± 0.8512.6 ± 88.1
Myricetin Glucuronide450.1 ± 76.54.5 ± 0.73150.9 ± 535.6
Myricetin Sulfate210.6 ± 35.84.2 ± 0.61474.2 ± 250.6

Table 2: Illustrative Cumulative Urinary Excretion of this compound and its Metabolites in Rats (0-24h)

AnalyteAmount Excreted (µg)% of Administered Dose
This compound15.3 ± 3.10.15 ± 0.03
Myricitrin45.8 ± 9.20.46 ± 0.09
Myricetin30.5 ± 6.10.31 ± 0.06
Myricetin Glucuronide250.7 ± 50.12.51 ± 0.50
Myricetin Sulfate120.4 ± 24.11.20 ± 0.24

Experimental Protocols

Sample Preparation

4.1.1. Plasma Sample Preparation

This protocol is designed for the extraction of this compound and its metabolites from plasma for LC-MS/MS analysis.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally related flavonoid not present in the sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. Urine Sample Preparation

This protocol outlines the preparation of urine samples for the analysis of this compound and its metabolites.

  • Enzymatic Hydrolysis (for total aglycone quantification):

    • To 500 µL of urine, add 500 µL of acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.

    • Incubate at 37°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm filter into an HPLC vial.

LC-MS/MS Analysis

4.2.1. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the analytes.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4.2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often preferred for flavonoids.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each of its metabolites by infusing standard solutions. A generic fragmentation pattern for galloylated flavonoids involves the neutral loss of the galloyl group (152 Da) and the sugar moiety.[5]

Table 3: Predicted MRM Transitions for this compound and its Metabolites (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound629.1463.1 (loss of galloyl)Optimize
317.0 (myricetin)Optimize
Myricitrin477.1317.0 (myricetin)Optimize
Myricetin317.0178.9, 151.0Optimize
Myricetin Glucuronide493.1317.0 (myricetin)Optimize
Myricetin Sulfate397.0317.0 (myricetin)Optimize

Note: Collision energies must be optimized for the specific instrument being used.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

LC-MS/MS Workflow cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Plasma Plasma P_Prep Protein Precipitation (Plasma) Plasma->P_Prep Urine Urine U_Prep SPE +/- Hydrolysis (Urine) Urine->U_Prep LC_Sep Liquid Chromatography Separation P_Prep->LC_Sep U_Prep->LC_Sep MS_Det Tandem Mass Spectrometry Detection (MRM) LC_Sep->MS_Det Quant Quantification MS_Det->Quant PK Pharmacokinetic Analysis Quant->PK

Figure 2: Experimental workflow for LC-MS/MS analysis.

Conclusion

This document provides a detailed framework for the LC-MS/MS analysis of this compound and its putative metabolites. The successful implementation of these protocols will enable researchers to accurately quantify these compounds in biological matrices, providing valuable insights into their absorption, distribution, metabolism, and excretion. The presented workflows and data tables serve as a guide for experimental design and data presentation in pharmacokinetic and metabolic studies of this and other related flavonoid compounds.

References

Application Notes and Protocols for 2''-O-Galloylmyricitrin Antioxidant Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant activity of 2''-O-Galloylmyricitrin using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Introduction

This compound is a flavonoid glycoside, a class of natural compounds known for their potential health benefits, including antioxidant effects. The presence of a galloyl group attached to the myricitrin (B1677591) structure is anticipated to enhance its radical scavenging capabilities. The DPPH and ABTS assays are widely used spectrophotometric methods to evaluate the antioxidant capacity of chemical compounds. These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to neutralize a stable radical, leading to a measurable change in color.

Data Presentation

The antioxidant activity of this compound and its parent compound, myricitrin, are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
This compound DPPH5.42[1]
This compound ABTSData not available-
Myricitrin DPPH>100[2]
Myricitrin ABTSData not available-

Note: Extensive literature searches did not yield a specific IC50 or Trolox Equivalent value for the ABTS assay of this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from general procedures for flavonoid antioxidant analysis.[2][3]

Principle: The DPPH radical is a stable free radical with a deep violet color in solution, showing a maximum absorbance around 517 nm.[3] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[2] The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), analytical grade

  • Positive control: Ascorbic acid, Trolox, or Quercetin

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the various concentrations of the test compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the sample blank, add 100 µL of the test compound solution and 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC50: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

This protocol is based on established methods for determining antioxidant capacity. [4][5][6] Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. [4]The resulting blue-green radical has a characteristic absorbance spectrum, with a maximum around 734 nm. [5]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging ability. [6] Reagents and Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Methanol (or Ethanol), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Positive control: Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. [4]2. Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a series of Trolox standards in methanol to generate a standard curve (e.g., 0-15 µM).

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the various concentrations of the test compound or Trolox standard.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm.

  • Calculation of Antioxidant Activity: The percentage of inhibition of absorbance is calculated as:

    Where:

    • A_control is the absorbance of the ABTS•+ working solution without the sample.

    • A_sample is the absorbance of the ABTS•+ working solution with the sample.

  • Determination of Trolox Equivalent Antioxidant Capacity (TEAC): Plot the percentage of inhibition against the concentration of the Trolox standards to create a standard curve. The antioxidant capacity of this compound can be expressed as Trolox equivalents (TE) by comparing its percentage of inhibition to that of the Trolox standard curve. Alternatively, an IC50 value can be determined as described for the DPPH assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sample Prepare this compound and Standard Solutions mix Mix Sample/Standard with Reagent prep_sample->mix prep_reagent Prepare DPPH or ABTS Reagent prep_reagent->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: General experimental workflow for antioxidant activity assays.

dpph_mechanism cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• (from Antioxidant) Antioxidant Antioxidant (AH) Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical - H•

Caption: DPPH radical scavenging mechanism by an antioxidant.

abts_mechanism cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation Persulfate Potassium Persulfate Persulfate->ABTS_radical Oxidation ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral + Antioxidant (Electron Donor) Antioxidant Antioxidant

Caption: ABTS radical cation generation and scavenging by an antioxidant.

References

Investigating the Herbicidal Mechanism of Action of 2''-O-Galloylmyricitrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin, a naturally occurring galloylated flavonoid, has demonstrated potential as a novel herbicidal agent. Understanding its precise mechanism of action is crucial for its development as a commercial herbicide. These application notes provide a detailed overview of the postulated herbicidal mechanism, focusing on the inhibition of photosynthesis and the induction of oxidative stress. Furthermore, this document outlines comprehensive experimental protocols to investigate these mechanisms and presents hypothetical data to guide researchers in their experimental design and data interpretation.

Postulated Mechanism of Action

Based on the known activities of related flavonoids and general principles of herbicide action, it is hypothesized that this compound exerts its phytotoxic effects through a dual mechanism:

  • Inhibition of Photosynthesis: The primary target is likely the photosynthetic electron transport chain, specifically Photosystem II (PSII). By binding to components of PSII, this compound is thought to disrupt the flow of electrons, leading to a halt in ATP and NADPH production, which are essential for carbon fixation.

  • Induction of Oxidative Stress: The blockage of the electron transport chain in chloroplasts leads to the over-reduction of the photosynthetic apparatus and the subsequent generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). This initial burst of ROS can overwhelm the plant's antioxidant defense system, leading to lipid peroxidation, membrane damage, and ultimately, cell death.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be expected from the experimental protocols outlined below. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Effect of this compound on Photosystem II (PSII) Efficiency in Arabidopsis thaliana

Concentration (µM)Maximum Quantum Yield of PSII (Fv/Fm)Electron Transport Rate (ETR) (µmol e⁻ m⁻² s⁻¹)
0 (Control)0.83 ± 0.02120.5 ± 5.8
100.65 ± 0.0395.2 ± 4.1
250.42 ± 0.0455.7 ± 3.5
500.18 ± 0.0215.3 ± 2.2
1000.05 ± 0.012.1 ± 0.5

Table 2: Induction of Reactive Oxygen Species (ROS) in Arabidopsis thaliana by this compound (24-hour treatment)

Concentration (µM)Superoxide (O₂⁻) Levels (Relative Fluorescence Units)Hydrogen Peroxide (H₂O₂) Content (µmol g⁻¹ FW)
0 (Control)100 ± 82.5 ± 0.3
10250 ± 155.8 ± 0.5
25580 ± 2512.1 ± 1.1
501250 ± 5025.6 ± 2.3
1002800 ± 11052.3 ± 4.7

Table 3: Activity of Antioxidant Enzymes in Arabidopsis thaliana in Response to this compound (24-hour treatment)

Concentration (µM)Superoxide Dismutase (SOD) Activity (U mg⁻¹ protein)Catalase (CAT) Activity (U mg⁻¹ protein)Ascorbate (B8700270) Peroxidase (APX) Activity (U mg⁻¹ protein)
0 (Control)50.2 ± 3.115.8 ± 1.225.4 ± 2.0
1075.6 ± 4.522.3 ± 1.838.1 ± 2.9
25110.3 ± 6.235.1 ± 2.555.9 ± 4.1
5085.1 ± 5.328.7 ± 2.142.6 ± 3.5
10042.5 ± 3.812.5 ± 1.118.2 ± 1.5

Experimental Protocols

Protocol 1: Determination of Photosystem II (PSII) Inhibition

Objective: To quantify the inhibitory effect of this compound on the efficiency of Photosystem II.

Materials:

  • Arabidopsis thaliana plants (3-4 weeks old)

  • This compound stock solution (in DMSO)

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark-adaptation clips

  • Spray bottle

Methodology:

  • Prepare a series of concentrations of this compound (e.g., 10, 25, 50, 100 µM) in a solution containing 0.1% (v/v) Tween-20. Use a solution with 0.1% Tween-20 and the corresponding concentration of DMSO as the control.

  • Spray the Arabidopsis plants evenly with the different concentrations of the test compound or the control solution.

  • After 24 hours of treatment, dark-adapt the leaves for at least 30 minutes using dark-adaptation clips.

  • Measure the chlorophyll (B73375) fluorescence parameters using a PAM fluorometer.

  • Determine the maximum quantum yield of PSII (Fv/Fm) by measuring the minimum fluorescence (Fo) and maximum fluorescence (Fm) after a saturating light pulse.

  • Measure the electron transport rate (ETR) under increasing actinic light intensities.

  • Calculate the IC50 value for PSII inhibition based on the Fv/Fm and ETR data.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

Objective: To quantify the generation of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) in plant tissues upon treatment with this compound.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • This compound stock solution (in DMSO)

  • Nitroblue tetrazolium (NBT) for O₂⁻ staining

  • 3,3'-Diaminobenzidine (DAB) for H₂O₂ staining

  • Phosphate (B84403) buffer (pH 7.8)

  • Microplate reader

  • Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit (or similar)

Methodology for O₂⁻ Detection (NBT Staining):

  • Treat Arabidopsis seedlings with various concentrations of this compound for 24 hours.

  • Immerse the seedlings in a 0.1% (w/v) NBT solution in phosphate buffer (pH 7.8) and incubate in the dark for 1 hour.

  • The formation of a dark-blue formazan (B1609692) precipitate indicates the presence of O₂⁻.

  • Bleach the chlorophyll by immersing the seedlings in ethanol.

  • Quantify the formazan by measuring the absorbance at 560 nm after extraction.

Methodology for H₂O₂ Detection (DAB Staining & Amplex Red Assay):

  • Treat Arabidopsis seedlings as described for O₂⁻ detection.

  • For qualitative analysis, immerse seedlings in a 1 mg/mL DAB solution (pH 3.8) and incubate for 8 hours under light. A reddish-brown precipitate indicates H₂O₂.

  • For quantitative analysis, homogenize plant tissue in a suitable buffer and use a commercial kit like the Amplex™ Red assay to measure H₂O₂ levels fluorometrically according to the manufacturer's instructions.

Protocol 3: Assay of Antioxidant Enzyme Activity

Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, APX) in response to treatment with this compound.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • This compound stock solution (in DMSO)

  • Protein extraction buffer

  • Reagents for SOD, CAT, and APX activity assays (specific to the chosen method)

  • Spectrophotometer

Methodology:

  • Treat Arabidopsis seedlings with various concentrations of this compound for 24 hours.

  • Harvest the seedlings and homogenize them in a cold protein extraction buffer.

  • Centrifuge the homogenate to obtain the crude enzyme extract (supernatant).

  • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • SOD Activity Assay: Measure the inhibition of the photochemical reduction of NBT by the enzyme extract. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

  • CAT Activity Assay: Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

  • APX Activity Assay: Measure the decrease in absorbance at 290 nm due to the oxidation of ascorbate. One unit of APX activity is defined as the amount of enzyme that oxidizes 1 µmol of ascorbate per minute.

Mandatory Visualizations

Herbicidal_Mechanism cluster_photosynthesis Photosynthesis Inhibition cluster_oxidative_stress Oxidative Stress Induction GM This compound PSII Photosystem II (PSII) GM->PSII Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) PSII->ROS Generates ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Leads to decreased Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Causes Cell_Death Cell Death Membrane_Damage->Cell_Death Leads to Experimental_Workflow cluster_assays Biochemical and Physiological Assays cluster_analysis Data Analysis and Interpretation start Plant Treatment with This compound PSII_Assay Photosystem II Efficiency Measurement (PAM Fluorometry) start->PSII_Assay ROS_Assay ROS Quantification (NBT, DAB, Amplex Red) start->ROS_Assay Enzyme_Assay Antioxidant Enzyme Activity Assays (SOD, CAT, APX) start->Enzyme_Assay Data_Analysis IC50 Calculation, Statistical Analysis PSII_Assay->Data_Analysis ROS_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Mechanism_Elucidation Elucidation of Herbicidal Mechanism Data_Analysis->Mechanism_Elucidation Signaling_Pathway GM This compound PSII_Inhibition PSII Inhibition GM->PSII_Inhibition ROS_Burst Initial ROS Burst (Chloroplast) PSII_Inhibition->ROS_Burst Redox_Imbalance Cellular Redox Imbalance ROS_Burst->Redox_Imbalance MAPK_Cascade MAPK Signaling Cascade (e.g., MPK3/MPK6) Redox_Imbalance->MAPK_Cascade Activates Cellular_Damage Widespread Cellular Damage Redox_Imbalance->Cellular_Damage Causes Antioxidant_Response Upregulation of Antioxidant Genes (SOD, APX, CAT) MAPK_Cascade->Antioxidant_Response Induces PCD Programmed Cell Death (PCD) MAPK_Cascade->PCD Can trigger Cellular_Damage->PCD

Application Notes and Protocols: Studying the Anti-inflammatory Effects of 2''-O-Galloylmyricitrin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents from natural sources is a burgeoning area of research. 2''-O-Galloylmyricitrin, a flavonoid glycoside, is a compound of interest due to the known anti-inflammatory properties of its constituent molecules, myricitrin (B1677591) and gallic acid. These application notes provide a comprehensive guide for the in vitro investigation of the anti-inflammatory potential of this compound. The protocols detailed herein are designed for use in a research setting to assess the compound's effects on key inflammatory mediators and signaling pathways in a macrophage-based model system.

Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent production of pro-inflammatory mediators. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro. Upon activation, macrophages produce a cascade of inflammatory molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

These notes will guide researchers through the experimental procedures to evaluate the efficacy of this compound in mitigating the inflammatory response in LPS-stimulated murine macrophages (RAW 264.7 cell line).

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Specific experimental validation is required to determine the actual inhibitory concentrations of this compound.

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorTreatment Concentration (µM)Inhibition (%)IC₅₀ (µM)
Nitric Oxide (NO) 115.2 ± 2.122.5
535.8 ± 3.5
1058.1 ± 4.2
2575.3 ± 5.1
5090.6 ± 3.9
Prostaglandin E₂ (PGE₂) 112.5 ± 1.828.1
530.2 ± 2.9
1052.4 ± 3.7
2568.9 ± 4.5
5085.1 ± 3.2

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from the dose-response curves.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatment Concentration (µM)Concentration (pg/mL)Inhibition (%)
TNF-α Control25.3 ± 3.1-
LPS (1 µg/mL)1850.7 ± 98.2-
LPS + 10 µM985.4 ± 55.646.7
LPS + 25 µM520.1 ± 30.971.9
LPS + 50 µM210.6 ± 15.888.6
IL-6 Control15.8 ± 2.5-
LPS (1 µg/mL)2540.2 ± 150.4-
LPS + 10 µM1420.9 ± 88.144.1
LPS + 25 µM780.5 ± 45.769.3
LPS + 50 µM350.2 ± 22.386.2
IL-1β Control8.2 ± 1.1-
LPS (1 µg/mL)450.6 ± 25.3-
LPS + 10 µM240.1 ± 18.946.7
LPS + 25 µM130.8 ± 10.271.0
LPS + 50 µM65.4 ± 5.885.5

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Cell Culture and Treatment

Objective: To culture and maintain RAW 264.7 murine macrophages and treat them with LPS and this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates (6-well, 24-well, 96-well)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.

  • Seeding for Experiments: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plate for NO and cytokine assays, 6-well plate for Western blotting) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the amount of nitric oxide produced by macrophages in the culture supernatant.

Materials:

Protocol:

  • After the treatment period, collect 100 µL of cell culture supernatant from each well of the 24-well plate.

  • Transfer the supernatant to a 96-well plate.

  • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To measure the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Cell culture supernatants from treated cells

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution (TMB)

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat the 96-well plate with the capture antibody.

  • Add standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add Streptavidin-HRP.

  • Wash the plate and add the TMB substrate solution.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Objective: To analyze the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration.

  • SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays culture RAW 264.7 Culture seed Seed cells in plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa western Western Blot (Signaling) stimulate->western

Experimental Workflow for In Vitro Anti-inflammatory Assays.

nfkb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines transcription Galloylmyricitrin This compound Galloylmyricitrin->IKK inhibits Galloylmyricitrin->p65_p50 inhibits translocation

Inhibition of the NF-κB Signaling Pathway.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2->AP1 JNK JNK MKK4_7->JNK phosphorylates JNK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Cytokines activates transcription Galloylmyricitrin This compound Galloylmyricitrin->p38 inhibits phosphorylation Galloylmyricitrin->ERK1_2 inhibits phosphorylation Galloylmyricitrin->JNK inhibits phosphorylation

Inhibition of the MAPK Signaling Pathway.

2''-O-Galloylmyricitrin: A Promising Therapeutic Agent for Inflammatory and Oxidative Stress-Related Diseases

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2''-O-Galloylmyricitrin, a naturally occurring flavonoid, is emerging as a significant candidate for therapeutic development, demonstrating potent antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

This compound is a flavonoid glycoside characterized by the presence of a galloyl group attached to the myricitrin (B1677591) core. This structural feature is believed to contribute significantly to its bioactivity. Belonging to the broader class of polyphenols, flavonoids are renowned for their health benefits, and this compound is no exception. Preliminary studies indicate its potential in mitigating conditions associated with inflammation and oxidative stress.

Therapeutic Potential

The primary therapeutic applications of this compound lie in its robust antioxidant and anti-inflammatory activities.

Antioxidant Activity

Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in numerous chronic diseases. This compound has demonstrated significant free radical scavenging capabilities. A key metric for this activity is the half-maximal inhibitory concentration (IC50) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. While specific IC50 values for this compound in various antioxidant assays are still under investigation, a pIC50 value of 5.42 has been reported for its general antioxidant activity, indicating strong potential.[1][2]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound is proposed to exert its anti-inflammatory effects through a multi-targeted approach, including the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, and the modulation of key inflammatory signaling pathways.

The parent compound, myricitrin, has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The aglycone, myricetin (B1677590), also exhibits potent anti-inflammatory effects by reducing the expression of these cytokines and inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] It is hypothesized that this compound shares and potentially exceeds these capabilities due to the presence of the galloyl moiety.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its related compounds. Further research is required to establish a comprehensive quantitative profile for this compound's anti-inflammatory effects.

CompoundAssayParameterValue
This compoundAntioxidant ActivitypIC505.42[1][2]
MyricitrinDPPH Radical ScavengingIC501.31 µg/mL[3]
MyricitrinNitric Oxide (NO) Radical ScavengingIC5021.54 µg/mL[3]
MyricitrinHydrogen Peroxide (H₂O₂) ScavengingIC5028.46 µg/mL[3]

Mechanism of Action

This compound is believed to modulate inflammatory responses primarily through the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6][7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[6][7] Flavonoids like myricetin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[4] It is proposed that this compound acts similarly, thereby downregulating the expression of inflammatory mediators.

Diagram of the Proposed Inhibition of the NF-κB Signaling Pathway by this compound

Caption: Proposed mechanism of NF-κB pathway inhibition.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38 kinases, is another crucial signaling cascade involved in inflammation.[8][9] Activation of these kinases leads to the expression of various inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of these MAPK proteins, thereby suppressing the inflammatory response. The effect of this compound on this pathway is a key area for further investigation.

Diagram of the Proposed Modulation of the MAPK Signaling Pathway by this compound

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK ERK, JNK, p38 MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPKK inhibits phosphorylation

Caption: Proposed mechanism of MAPK pathway modulation.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the therapeutic potential of this compound.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is for determining the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a stock solution of ascorbic acid in methanol and a similar dilution series.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol to the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Diagram of the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution C Add DPPH to 96-well plate A->C B Prepare Sample Dilutions (this compound & Ascorbic Acid) D Add Sample/Control to wells B->D E Incubate in dark (30 min, RT) D->E F Measure Absorbance (517 nm) E->F G Calculate % Scavenging & IC50 F->G

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of NO Production in Macrophages

This protocol assesses the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent

  • Dexamethasone (B1670325) (positive control)

  • 96-well cell culture plate

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition and the IC50 value.

Protocol 3: Western Blot Analysis for MAPK and NF-κB Pathway Proteins

This protocol details the analysis of key protein phosphorylation and expression in the MAPK and NF-κB pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 2.

    • Lyse the cells with RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for a range of diseases underpinned by inflammation and oxidative stress. The provided application notes and protocols offer a foundational framework for researchers to further elucidate its mechanisms of action and quantify its therapeutic efficacy. Future in-depth studies, including comprehensive dose-response analyses and in vivo models, are warranted to fully realize the clinical potential of this promising natural compound.

References

Application Notes and Protocols: 2''-O-Galloylmyricitrin in Phytochemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2''-O-Galloylmyricitrin, also known as Desmanthin 1, is a naturally occurring flavonoid, specifically a galloylated flavonol glycoside.[1][2] As a member of the flavonoid family, it is a polyphenolic compound found in various vascular plants.[3] Phytochemical research has identified this compound in species such as Impatiens balsamina, Koelreuteria paniculata, and Polygonum capitatum.[1][4][5] This document outlines its known applications in phytochemistry, focusing on its biological activities, and provides detailed protocols for its study. The presence of a galloyl group attached to the myricitrin (B1677591) core is a key structural feature that significantly influences its bioactivity.[3]

Biological Activities and Applications

This compound is investigated for several biological activities, making it a compound of interest for therapeutic and pharmacognostic studies.

Antioxidant Activity

The compound exhibits potent antioxidant properties, which are crucial for combating oxidative stress-related conditions.[6] The structural combination of a flavonoid skeleton with a galloyl moiety enhances its ability to scavenge free radicals.[3] Quantitative structure-activity relationship (QSAR) studies have confirmed its high antioxidant potential.[3][7] This activity is foundational to its other biological effects, as oxidative stress is implicated in numerous pathologies.

Anti-inflammatory Effects

Research is exploring the anti-inflammatory potential of this compound for managing inflammatory conditions.[6] While specific mechanistic pathways for this compound are still under investigation, flavonoids, in general, are known to modulate inflammatory signaling cascades.

Enzyme Inhibition

This compound is classified as an enzyme inhibitor. Its activity against enzymes like α-glucosidase has been noted, suggesting a potential role in managing conditions such as diabetes by controlling postprandial hyperglycemia.[7]

Anticancer Potential

Flavonoids as a class, including structurally related compounds like myricetin, are known to modulate multiple signaling pathways involved in cancer progression, including cell growth, proliferation, and apoptosis.[8][9] While direct and extensive studies on the anticancer activity of this compound are not yet widely published, its classification as a flavonoid antioxidant suggests it is a candidate for investigation in cancer chemoprevention and therapy.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

Biological ActivityAssay MethodReported ValueSource
Antioxidant ActivityDPPH Radical ScavengingpIC₅₀ = 5.42[3][7]

Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol for Isolation and Purification

This protocol describes a general method for isolating this compound from plant material using High-Performance Liquid Chromatography (HPLC).

Objective: To isolate and purify this compound from a crude plant extract.

Materials:

  • Dried and powdered plant material (e.g., leaves of Koelreuteria paniculata)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) for extraction

  • Polyamide resin

  • Solvents for HPLC: Acetonitrile (MeCN) and water with 0.05-0.1% formic acid (FA)

  • Semi-preparative or preparative HPLC system with a C18 column

  • Rotary evaporator

  • Freeze dryer (Lyophilizer)

Procedure:

  • Extraction: Macerate the powdered plant material in methanol or ethanol at room temperature. Filter and concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Tannin Removal: Dissolve the crude extract in water and pass it through a polyamide column to remove tannins, which can interfere with subsequent separation.[4][10]

  • Fractionation: The tannin-free extract can be further fractionated using techniques like solid-phase extraction (SPE) or column chromatography to enrich the flavonoid content.

  • HPLC Purification:

    • Dissolve the enriched fraction in a suitable solvent (e.g., DMSO or MeOH/water).[10]

    • Inject the sample into a semi-preparative HPLC system equipped with a C18 column.

    • Employ a gradient elution system. A typical gradient might be 5-100% Acetonitrile in water (both containing 0.1% formic acid) over 30-40 minutes.[10]

    • Monitor the elution profile using a UV-Vis detector (typically at wavelengths like 254 nm and 280 nm).

    • Collect fractions corresponding to the peak of interest based on retention time. Previous studies have reported retention times for this compound, which can be used as a reference.[10]

  • Purity Confirmation and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize to obtain the purified this compound as a powder.

    • Confirm the structure using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Protocol for DPPH Antioxidant Assay

Objective: To determine the free radical scavenging activity of this compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically and is proportional to the antioxidant activity.[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive controls: Ascorbic acid, Trolox, or Quercetin

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock to test a range of concentrations.

    • Prepare stock solutions of the positive controls at similar concentrations.

  • Assay Performance:

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

    • Add an equal volume (e.g., 100 µL) of the different concentrations of the test compound, positive controls, or methanol (as a blank).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at a wavelength between 515-520 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[3]

Visualizations and Diagrams

The following diagrams illustrate key workflows and concepts related to the research of this compound.

Phytochemical_Workflow cluster_0 Extraction & Isolation cluster_1 Activity Screening cluster_2 Analysis & Development Plant Plant Material Extract Crude Extract Plant->Extract Extraction Purified Purified this compound Extract->Purified HPLC Purification Bioassays Biological Assays (Antioxidant, Enzyme Inhibition, etc.) Purified->Bioassays Data Data Analysis (IC50) Bioassays->Data Mechanism Mechanism of Action Studies Data->Mechanism Lead Lead Compound for Drug Dev. Mechanism->Lead

Caption: General workflow for phytochemical research on this compound.

Antioxidant_Mechanism DPPH DPPH• (Stable Radical) DPPH_H DPPH-H (Reduced Form) DPPH->DPPH_H H• transfer GM This compound (GM-OH) GM_Radical GM-O• (Compound Radical) GM->GM_Radical donates H•

Caption: Conceptual diagram of DPPH radical scavenging by an antioxidant.

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, & Inhibitor (Compound) Solutions B Incubate Enzyme with Inhibitor (or buffer for control) A->B C Add Substrate to Initiate Reaction B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Calculate % Inhibition & IC50 Value D->E

Caption: Experimental workflow for an enzyme inhibition assay.

References

Application Notes and Protocols: In Vivo Evaluation of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the in vivo evaluation of 2''-O-Galloylmyricitrin, a flavonoid glycoside with potential therapeutic properties.[1][2] Based on its known antioxidant and anti-inflammatory activities, this document outlines a detailed study design using a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[3][4][5] Included are detailed protocols for animal handling, induction of inflammation, sample collection, and key biochemical and molecular analyses. Methodologies for assessing antioxidant enzyme activity (SOD, CAT, GPx), quantifying inflammatory cytokines (TNF-α, IL-6), analyzing MAPK signaling pathways via Western Blot, and evaluating tissue-level inflammation through immunohistochemistry are provided. The objective is to offer researchers a robust and reproducible guide for investigating the efficacy and mechanism of action of this compound in vivo.

Experimental Design

The proposed study utilizes a well-established murine model of acute systemic inflammation induced by lipopolysaccharide (LPS).[6][7][8] This model allows for the simultaneous investigation of both anti-inflammatory and antioxidant effects of the test compound.

2.1 Animal Model

  • Species: BALB/c or C57BL/6 mice.[6][7]

  • Age: 8-10 weeks.

  • Sex: Female or male (use only one sex to avoid hormonal variations).

  • Housing: Animals should be housed under specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, at a controlled temperature (24 ± 1 °C), and with ad libitum access to a standard diet and water.[6]

  • Acclimatization: Allow a minimum of one week for acclimatization before commencing experiments.[6]

2.2 Experimental Groups A total of five groups (n=8-10 mice per group) are recommended for statistical power.

Group IDGroup NamePre-treatment (7 days, oral gavage)Challenge (Day 7)
INaive ControlVehicle (e.g., 0.5% CMC-Na)Saline (i.p.)
IILPS ControlVehicle (e.g., 0.5% CMC-Na)LPS (5 mg/kg, i.p.)
IIILow-Dose TestThis compound (25 mg/kg)LPS (5 mg/kg, i.p.)
IVHigh-Dose TestThis compound (50 mg/kg)LPS (5 mg/kg, i.p.)
VPositive ControlDexamethasone (1 mg/kg)LPS (5 mg/kg, i.p.)

Doses are hypothetical and should be optimized based on preliminary toxicity and efficacy studies.

2.3 Experimental Workflow The overall workflow is depicted below, outlining the major phases of the experiment from animal preparation to endpoint analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Challenge cluster_sample Phase 3: Sample Collection cluster_analysis Phase 4: Analysis acclimate Animal Acclimatization (1 Week) grouping Randomization into Experimental Groups acclimate->grouping pretreat Daily Pre-treatment (7 Days, Oral Gavage) grouping->pretreat challenge LPS Challenge (Day 7, i.p. injection) pretreat->challenge euthanasia Euthanasia & Sample Collection (4-6 hours post-LPS) challenge->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood tissue Tissue Harvesting (Liver, Lungs, Spleen) euthanasia->tissue serum Serum Separation blood->serum homogenate Tissue Homogenization tissue->homogenate elisa Cytokine Analysis (ELISA) serum->elisa biochem Antioxidant Assays (SOD, CAT, GPx, MDA) homogenate->biochem wb Western Blot (MAPK Pathway) homogenate->wb ihc Immunohistochemistry (Inflammatory Markers) homogenate->ihc

Caption: Overall experimental workflow from animal acclimatization to endpoint analysis.

Materials and Reagents

  • This compound (Purity >95%)

  • Lipopolysaccharide (LPS) from E. coli O111:B4[7]

  • Dexamethasone

  • Vehicle: Carboxymethylcellulose sodium (CMC-Na)

  • Sterile Saline (0.9% NaCl)

  • Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)

  • Protein Assay Kit (e.g., BCA)

  • Commercial ELISA kits for TNF-α and IL-6

  • Antibodies for Western Blot (p-p38, p38, p-ERK1/2, ERK1/2, β-Actin)[9][10]

  • Antibodies for IHC (e.g., F4/80 for macrophages)

  • Antioxidant assay kits or reagents for SOD, CAT, GPx, and TBARS (MDA) assays[11][12]

  • General lab equipment and consumables

Detailed Experimental Protocols

4.1 Protocol 1: LPS-Induced Systemic Inflammation in Mice

  • Preparation of Reagents:

    • This compound/Dexamethasone: Suspend the compound in 0.5% (w/v) CMC-Na in sterile water to the desired concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL for 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

    • LPS Solution: Dissolve LPS in sterile saline to a working concentration of 0.5 mg/mL.[7] Prepare fresh on the day of use.

  • Procedure:

    • Administer the respective test compound, dexamethasone, or vehicle via oral gavage daily for 7 consecutive days.[6]

    • On Day 7, two hours after the final oral administration, intraperitoneally (i.p.) inject the mice with LPS (5 mg/kg body weight).[6] The Naive Control group receives a sterile saline injection.

    • Monitor the animals for signs of endotoxemia (e.g., lethargy, piloerection).

    • 4-6 hours post-LPS injection, euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Sample Collection:

    • Immediately perform a cardiac puncture to collect blood into serum separator tubes.

    • Perfuse the circulatory system with ice-cold PBS.

    • Harvest tissues (liver, lungs, spleen), rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.[6] For IHC, fix a portion of the tissue in 10% neutral buffered formalin.

4.2 Protocol 2: Measurement of Antioxidant Enzymes and Lipid Peroxidation

This protocol is adapted for tissue homogenates.[12][13]

  • Tissue Homogenate Preparation:

    • Homogenize ~100 mg of frozen liver tissue in 1 mL of ice-cold phosphate (B84403) buffer (50 mM, pH 7.4).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction.

    • In a 96-well plate, add sample homogenate, reaction buffer, and a superoxide-generating system (e.g., xanthine/xanthine oxidase).

    • Incubate at room temperature and measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[11]

  • Catalase (CAT) Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H₂O₂).

    • Add sample homogenate to a solution of H₂O₂ in phosphate buffer.

    • Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.[11][12]

    • Calculate activity based on the rate of decomposition.

  • Glutathione (B108866) Peroxidase (GPx) Activity Assay:

    • This assay couples the reduction of an organic peroxide (e.g., tert-butyl hydroperoxide) to the oxidation of NADPH by glutathione reductase.

    • Combine sample homogenate, glutathione, glutathione reductase, and NADPH in a reaction buffer.

    • Initiate the reaction by adding the peroxide substrate.

    • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[11]

  • Lipid Peroxidation (TBARS/MDA) Assay:

    • This assay quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.

    • Mix the sample homogenate with thiobarbituric acid (TBA) solution in an acidic medium.

    • Incubate at 95°C for 60 minutes to form an MDA-TBA adduct.

    • Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

    • Calculate MDA concentration using a standard curve.

4.3 Protocol 3: Western Blot Analysis of MAPK Pathway

This protocol details the detection of phosphorylated and total p38 and ERK1/2 proteins.[9][14][15]

  • Protein Extraction:

    • Lyse homogenized tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[9]

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-p38, 1:1000 dilution) overnight at 4°C.[14]

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[9]

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify band intensities using software like ImageJ.

    • Normalize phosphorylated protein levels to total protein levels. For a loading control, strip the membrane and re-probe with an anti-β-Actin antibody.[14]

4.4 Protocol 4: Immunohistochemistry (IHC) for F4/80

This protocol outlines the staining of paraffin-embedded liver sections to detect macrophage infiltration.[16][17][18]

  • Tissue Preparation:

    • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

    • Process the tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.

    • Deparaffinize sections by immersing in xylene (2x 5 min).

    • Rehydrate through graded ethanol (B145695) (100%, 95%, 70%) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by boiling sections in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.[17]

    • Allow slides to cool to room temperature.

  • Staining Procedure:

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.[17]

    • Wash with PBS.

    • Apply a blocking serum (e.g., normal goat serum) for 30 minutes.

    • Incubate with the primary antibody (anti-F4/80) overnight at 4°C.

    • Wash with PBS and apply a biotinylated secondary antibody for 30 minutes.

    • Wash with PBS and apply an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

    • Develop the stain using a DAB substrate kit until a brown color appears.

    • Counterstain with hematoxylin, dehydrate, clear, and mount.

  • Analysis:

    • Capture images using a light microscope.

    • Quantify the number of F4/80-positive cells per high-power field in multiple sections per animal.

Data Presentation

Quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).

Table 1: Hypothetical Effects on Serum Cytokine Levels

GroupTreatmentTNF-α (pg/mL)IL-6 (pg/mL)
INaive Control45.2 ± 5.128.9 ± 3.4
IILPS Control850.6 ± 75.31245.7 ± 110.2
IIILPS + 2''-O-G (25 mg/kg)512.4 ± 60.1780.1 ± 95.8
IVLPS + 2''-O-G (50 mg/kg)325.8 ± 45.9455.3 ± 62.5
VLPS + Dexamethasone210.3 ± 28.7315.6 ± 41.1

Table 2: Hypothetical Effects on Liver Antioxidant Status

GroupTreatmentSOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)MDA (nmol/mg protein)
INaive Control125.4 ± 10.250.1 ± 4.585.6 ± 7.81.2 ± 0.1
IILPS Control60.8 ± 7.525.7 ± 3.142.3 ± 5.44.8 ± 0.5
IIILPS + 2''-O-G (25 mg/kg)85.3 ± 9.138.2 ± 3.960.1 ± 6.23.1 ± 0.3
IVLPS + 2''-O-G (50 mg/kg)105.9 ± 11.545.6 ± 4.275.9 ± 8.11.9 ± 0.2
VLPS + Dexamethasone110.1 ± 12.046.8 ± 4.878.4 ± 7.51.7 ± 0.2

Hypothesized Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling cascades activated by LPS, such as the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory mediators.

G lps LPS tlr4 TLR4/MD-2 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 mapkkk MAPKKK (e.g., ASK1) tak1->mapkkk mek12 MEK1/2 tak1->mek12 ik_complex IKK Complex tak1->ik_complex mkk36 MKK3/6 mapkkk->mkk36 mkk47 MKK4/7 mapkkk->mkk47 p38 p38 mkk36->p38 ap1 AP-1 p38->ap1 jnk JNK mkk47->jnk jnk->ap1 erk12 ERK1/2 mek12->erk12 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) erk12->cytokines transcription ikb IκBα ik_complex->ikb P nfkb NF-κB ikb->nfkb releases nfkb->cytokines transcription ap1->cytokines transcription compound This compound compound->inhibition

Caption: Hypothesized LPS-induced inflammatory signaling pathways and potential points of inhibition.

References

Total Synthesis Strategies for 2''-O-Galloylmyricitrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of proposed total synthesis strategies for 2''-O-Galloylmyricitrin, a naturally occurring galloylated flavonol rhamnoside. Due to the absence of a published total synthesis for this specific molecule, the following protocols are based on established and analogous chemical transformations reported for flavonoids, glycosides, and their acylated derivatives. These notes are intended to serve as a comprehensive guide for the chemical synthesis and characterization of this compound for research and drug development purposes.

Introduction

This compound is a flavonoid glycoside that consists of the aglycone myricetin (B1677590), a rhamnose sugar moiety attached at the 3-position, and a galloyl group esterified to the 2''-hydroxyl of the rhamnose. Flavonoids and their galloylated derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. The presence of the galloyl moiety often enhances the biological efficacy of the parent glycoside. The controlled and efficient total synthesis of this compound is crucial for enabling further pharmacological studies and the development of potential therapeutic agents.

This document outlines a plausible multi-step synthetic approach, commencing with the synthesis of the myricetin aglycone, followed by glycosylation to form myricitrin (B1677591), and culminating in the regioselective galloylation of the rhamnose unit.

Proposed Overall Synthetic Strategy

The proposed total synthesis of this compound is envisioned as a convergent synthesis, divided into three main stages:

  • Synthesis of Perbenzylated Myricetin: Preparation of the myricetin aglycone with all but the 3-hydroxyl group protected. This is a critical step to ensure regioselective glycosylation.

  • Glycosylation to form Protected Myricitrin: Coupling of the protected myricetin with a suitable protected rhamnose donor to form the glycosidic bond at the 3-position.

  • Regioselective Galloylation and Deprotection: Selective protection of the hydroxyl groups on the myricitrin intermediate, followed by galloylation at the 2''-position of the rhamnose moiety and subsequent global deprotection to yield the final product.

A schematic of this proposed workflow is presented below.

Total Synthesis Workflow A Myricetin Synthesis (e.g., Kalff-Robinson) B Perbenzylation (Protection of Phenolic -OH) A->B C Protected Myricetin (Free 3-OH) B->C E Glycosylation C->E D Protected Rhamnose Donor (e.g., Trichloroacetimidate) D->E F Protected Myricitrin E->F G Selective Protection/ Deprotection of Rhamnose -OH F->G H Protected Myricitrin (Free 2''-OH) G->H J Regioselective Galloylation (Esterification) H->J I Protected Gallic Acid I->J K Fully Protected This compound J->K L Global Deprotection (e.g., Hydrogenolysis) K->L M This compound L->M

Caption: Proposed workflow for the total synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Protected Myricetin

The synthesis of the myricetin aglycone can be achieved through various established methods, such as the Kalff-Robinson synthesis. For the purpose of subsequent glycosylation at the 3-position, a protecting group strategy is essential. Benzyl (B1604629) ethers are commonly used for the protection of phenolic hydroxyl groups in flavonoid chemistry due to their stability and ease of removal via hydrogenolysis.

Protocol 1: Perbenzylation of Myricetin

  • Dissolution: Dissolve commercially available myricetin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 10 eq) to the solution.

  • Alkylation: Add benzyl bromide (BnBr, 7.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x volumes).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford perbenzylated myricetin. The 3-hydroxyl group is generally less reactive and may require separate protection or can be selectively deprotected if per-benzylation occurs. A more controlled approach would involve selective protection strategies.

Stage 2: Glycosylation to form Protected Myricitrin

The key step in this stage is the formation of the glycosidic linkage between the 3-hydroxyl group of the protected myricetin and a protected rhamnose donor. The Koenigs-Knorr reaction or the use of a trichloroacetimidate (B1259523) donor are common and effective methods.

Protocol 2: Synthesis of Protected Myricitrin via Trichloroacetimidate Method

  • Preparation of Rhamnose Donor: Prepare L-rhamnose trichloroacetimidate from the corresponding protected rhamnose precursor (e.g., per-acetylated or per-benzoylated rhamnose).

  • Reactant Mixture: Dissolve the protected myricetin (with a free 3-OH, 1.0 eq) and the rhamnose trichloroacetimidate donor (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere. Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.

  • Initiation: Cool the mixture to 0 °C and add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a few drops of triethylamine (B128534) (Et₃N).

  • Filtration and Concentration: Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the protected myricitrin.

Stage 3: Regioselective Galloylation and Deprotection

This final stage involves the selective introduction of the galloyl group at the 2''-position of the rhamnose moiety. This requires a careful protecting group strategy to differentiate the hydroxyl groups on the sugar.

Protocol 3: Regioselective Galloylation

  • Selective Deprotection/Protection (if necessary): If the rhamnose unit is per-protected (e.g., with acetyl groups), selective deprotection at the 2''-position might be challenging. A more robust strategy involves starting with a rhamnose donor that has a protecting group at the 2''-position that can be selectively removed (e.g., a silyl (B83357) ether). Alternatively, one can exploit the differential reactivity of the hydroxyl groups, though this may lead to isomeric mixtures. Assuming a protecting group strategy that allows for a free 2''-OH on the protected myricitrin:

  • Preparation of Galloylating Agent: Prepare tri-O-benzylgalloyl chloride from tri-O-benzylgallic acid and a chlorinating agent (e.g., oxalyl chloride or thionyl chloride).

  • Esterification: Dissolve the protected myricitrin with a free 2''-OH (1.0 eq) in anhydrous pyridine (B92270) or DCM. Cool to 0 °C.

  • Reagent Addition: Add the tri-O-benzylgalloyl chloride (1.2 eq) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography to obtain the fully protected this compound.

Protocol 4: Global Deprotection

  • Hydrogenolysis: Dissolve the fully protected this compound in a suitable solvent system (e.g., methanol/ethyl acetate).

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis indicates the complete removal of all benzyl protecting groups.

  • Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) or other suitable chromatographic techniques to yield this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the proposed synthesis, based on typical yields and characterization data for analogous reactions reported in the literature.

StepStarting Material(s)ProductTypical Yield (%)Analytical Data (Expected)
1. Perbenzylation MyricetinPerbenzylated Myricetin70-85¹H NMR, ¹³C NMR, MS
2. Glycosylation Protected Myricetin, Protected Rhamnose DonorProtected Myricitrin60-75¹H NMR (appearance of anomeric proton signal), ¹³C NMR, MS
3. Regioselective Galloylation Protected Myricitrin (free 2''-OH), Protected Gallic AcidFully Protected this compound50-70¹H NMR (downfield shift of H-2'' proton), ¹³C NMR (downfield shift of C-2'' carbon), MS
4. Global Deprotection Fully Protected this compoundThis compound80-95¹H NMR, ¹³C NMR, HRMS (to confirm molecular formula), HPLC (for purity assessment)

Signaling Pathways and Biological Context

This compound, like other flavonoids, is anticipated to modulate various cellular signaling pathways. While specific pathways for this exact molecule are not extensively studied, related compounds are known to influence pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, flavonoids can inhibit the activity of kinases involved in cancer progression or modulate transcription factors like NF-κB, which plays a central role in the inflammatory response.

The diagram below illustrates a generalized signaling pathway that could be influenced by galloylated flavonoids.

Flavonoid Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Pathway Kinase Signaling (e.g., MAPK) Receptor->Kinase_Pathway ROS Reactive Oxygen Species (ROS) NFkB_Inhibitor IκB Kinase_Pathway->NFkB_Inhibitor phosphorylates (inhibition) NFkB NF-κB NFkB_Inhibitor->NFkB inhibits NFkB_Active Active NF-κB NFkB->NFkB_Active translocates Gene_Expression Gene Expression (Inflammatory Cytokines) NFkB_Active->Gene_Expression activates Extracellular_Stress Oxidative Stress/ Inflammatory Stimuli Extracellular_Stress->Receptor Extracellular_Stress->ROS Galloylmyricitrin This compound Galloylmyricitrin->ROS scavenges Galloylmyricitrin->Kinase_Pathway inhibits Galloylmyricitrin->NFkB_Active inhibits translocation

Caption: Potential modulation of cellular signaling pathways by this compound.

Conclusion

The total synthesis of this compound presents a significant challenge due to the polyhydroxylated nature of the molecule, requiring a sophisticated and robust protecting group strategy. The proposed synthetic route, based on well-precedented reactions in flavonoid and carbohydrate chemistry, provides a solid foundation for the successful synthesis of this promising natural product. The detailed protocols and conceptual framework provided herein are intended to facilitate the efforts of researchers in synthesizing this compound for the exploration of its biological activities and potential as a therapeutic lead compound. Careful optimization of each step and thorough characterization of all intermediates will be paramount to achieving the final target molecule with high purity and in good yield.

Troubleshooting & Optimization

Technical Support Center: 2''-O-Galloylmyricitrin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 2''-O-Galloylmyricitrin.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inappropriate Solvent: The solvent used may not be optimal for extracting this compound. 2. Insufficient Extraction Time/Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. 3. Poor Plant Material Quality: The concentration of the target compound can vary based on plant age, harvest time, and storage conditions.1. Solvent Optimization: Use polar solvents like methanol (B129727) or ethanol (B145695), as this compound is a polar molecule. Aqueous mixtures (e.g., 70-80% ethanol or methanol) can also be effective.[1][2] 2. Parameter Adjustment: Increase the extraction time and/or temperature. However, be cautious of potential degradation at very high temperatures.[3][4] 3. Material Verification: Ensure the plant material is of high quality and properly identified.
Presence of Tannins in the Extract Co-extraction of Tannins: Tannins are polyphenolic compounds that are often co-extracted with flavonoids using polar solvents.Polyamide Chromatography: Pass the crude extract through a polyamide column. Tannins will bind to the polyamide, allowing for their separation from the desired compound.[5]
Poor Separation During Chromatography 1. Inappropriate Stationary/Mobile Phase: The selected chromatography conditions may not be suitable for separating this compound from other co-extractants. 2. Column Overloading: Applying too much crude extract to the column can lead to poor separation.1. Method Development: For column chromatography, a silica (B1680970) gel stationary phase with a gradient elution of increasing polarity (e.g., from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate) is a common starting point. For HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic acid) is typically used.[6] 2. Sample Load Adjustment: Reduce the amount of sample loaded onto the column.
Degradation of this compound Instability of the Compound: Flavonoids, especially those with multiple hydroxyl groups like myricitrin (B1677591) derivatives, can be susceptible to degradation under certain conditions (e.g., high temperature, extreme pH, prolonged exposure to light or oxygen).Gentle Extraction Conditions: Use moderate temperatures for extraction and solvent evaporation. Work in a well-ventilated area and consider using an inert atmosphere (e.g., nitrogen) if degradation is a significant issue. Store extracts and purified compounds in a cool, dark place.
Difficulty in Final Purification/Crystallization Presence of Impurities: Even after multiple chromatography steps, minor impurities can hinder crystallization.Re-chromatography/Alternative Techniques: If purity is insufficient, repeat the final chromatography step. Consider using alternative purification techniques such as preparative TLC or Sephadex LH-20 chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for extracting this compound?

A1: this compound has been successfully isolated from the leaves of Combretum affinis laxum and Koelreuteria paniculata.[5]

Q2: Which solvent system is most effective for the initial extraction?

A2: Methanol is a commonly reported and effective solvent for the initial extraction of this compound from plant material.[5] Generally, polar solvents are preferred for extracting flavonoids. The use of aqueous hydroalcoholic solutions (e.g., 70% ethanol) can also enhance extraction efficiency for some polyphenols.[1]

Q3: How can I remove tannins from my crude extract?

A3: A highly effective method for removing tannins is to filter the extract over polyamide. Tannins have a high affinity for polyamide and will be retained, allowing the desired flavonoids to pass through.[5]

Q4: What type of chromatography is best for purifying this compound?

A4: A multi-step chromatographic approach is typically necessary. Initial fractionation can be performed using column chromatography with silica gel. Final purification to high purity is often achieved using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase C18 column.[6]

Q5: What are the key factors that can affect the yield of this compound?

A5: Several factors can influence the extraction yield, including:

  • Solvent Choice: The polarity of the solvent is crucial.[2]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation.[3][4]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and extract the compound.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency.

  • Plant Material: The quality, age, and pre-processing of the plant material are important.

Q6: How can I monitor the purity of my fractions during purification?

A6: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For HPLC fractions, analyzing a small aliquot of each fraction on an analytical HPLC system is the standard method for assessing purity.

Q7: Is this compound stable during the extraction process?

A7: Flavonoids can be sensitive to heat, light, and pH changes. It is advisable to use moderate temperatures during extraction and solvent removal and to protect the extracts from direct light.

Data Presentation

Table 1: Illustrative Comparison of Extraction Solvents on the Yield of this compound

Solvent SystemRelative PolarityTheoretical Yield of this compound (%)Purity of Crude Extract (%)
100% HexaneLow< 0.1< 5
100% DichloromethaneLow-Medium0.1 - 0.55 - 15
100% Ethyl AcetateMedium0.5 - 1.515 - 30
100% AcetoneMedium-High1.0 - 2.525 - 45
80% Ethanol (aq)High2.0 - 4.040 - 60
100% MethanolHigh2.5 - 5.0 45 - 65
80% Methanol (aq)High3.0 - 5.5 50 - 70
100% WaterVery High0.5 - 1.010 - 25

Note: The data presented in this table are illustrative and based on general principles of flavonoid extraction. Actual yields will vary depending on the plant material and specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound
  • Preparation of Plant Material: Air-dry the leaves of the source plant (e.g., Koelreuteria paniculata) and grind them into a fine powder.

  • Initial Solvent Extraction:

    • Macerate the powdered plant material in methanol (or 80% methanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the filtrate. Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Removal of Tannins:

    • Dissolve the crude extract in a minimal amount of the initial extraction solvent.

    • Prepare a polyamide column and equilibrate it with the same solvent.

    • Load the dissolved extract onto the column and elute with the same solvent. Collect the eluate, which will be depleted of tannins.

    • Concentrate the tannin-free extract under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column and equilibrate it with a non-polar solvent (e.g., hexane or chloroform).

    • Adsorb the tannin-free extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol).

    • Collect fractions and monitor them by TLC. Combine fractions containing the target compound.

  • Final Purification by HPLC:

    • Concentrate the combined fractions from the previous step.

    • Perform preparative HPLC on a C18 column using a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Mandatory Visualization

Extraction_Workflow Plant_Material Powdered Plant Material Solvent_Extraction Solvent Extraction (Methanol) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Tannin_Removal Tannin Removal (Polyamide Column) Crude_Extract->Tannin_Removal Tannin_Free_Extract Tannin-Free Extract Tannin_Removal->Tannin_Free_Extract Column_Chromatography Silica Gel Column Chromatography Tannin_Free_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Combined_Fractions Combined Fractions Fraction_Collection->Combined_Fractions HPLC_Purification Preparative HPLC (C18 Column) Combined_Fractions->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Start Extraction Low_Yield Low Crude Yield? Start->Low_Yield Optimize_Solvent Optimize Solvent & Extraction Parameters Low_Yield->Optimize_Solvent Yes Tannins_Present Tannins Present? Low_Yield->Tannins_Present No Optimize_Solvent->Tannins_Present Polyamide_Column Use Polyamide Column Tannins_Present->Polyamide_Column Yes Poor_Separation Poor Chromatographic Separation? Tannins_Present->Poor_Separation No Polyamide_Column->Poor_Separation Adjust_Chroma Adjust Stationary/Mobile Phase & Sample Load Poor_Separation->Adjust_Chroma Yes Degradation Compound Degradation? Poor_Separation->Degradation No Adjust_Chroma->Degradation Gentle_Conditions Use Milder Conditions Degradation->Gentle_Conditions Yes Success Successful Extraction Degradation->Success No Gentle_Conditions->Success

Caption: Troubleshooting decision tree for this compound extraction.

References

Technical Support Center: Optimizing 2''-O-Galloylmyricitrin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2''-O-Galloylmyricitrin during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Low Yield After Macroporous Resin Chromatography

Q: My final yield of this compound is significantly lower than expected after purification with macroporous resin. What are the potential causes and solutions?

A: Low yield can stem from several factors related to the adsorption and desorption steps. Here's a breakdown of potential causes and how to address them:

  • Inappropriate Resin Selection: The choice of macroporous resin is critical. Resins vary in polarity and surface area, which affects their adsorption and desorption capacities for specific compounds.[1][2] For flavonoids, non-polar or semi-polar resins are often effective.[2] It is crucial to screen different resins to find one with high adsorption and desorption rates for your target compound.[3]

  • Suboptimal Adsorption Conditions:

    • Concentration of Crude Extract: The initial concentration of the flavonoid extract loaded onto the column can impact adsorption efficiency.[1]

    • Flow Rate: A high flow rate may not allow sufficient time for the target molecule to adsorb onto the resin.[1][4] An optimized flow rate, often around 1.5 to 2 bed volumes per hour (BV/h), is recommended for the adsorption phase.[1][4]

  • Inefficient Desorption:

    • Elution Solvent: The type and concentration of the elution solvent are paramount. Ethanol-water solutions are commonly used for eluting flavonoids.[3] The optimal ethanol (B145695) concentration needs to be determined experimentally; it could range from 30% to 70% depending on the resin and the specific flavonoid.[1][3][4]

    • Elution Volume and Flow Rate: Insufficient solvent volume or an excessively high flow rate can lead to incomplete desorption of the target compound.[4]

Solution Workflow:

G cluster_0 Troubleshooting Low Yield in Macroporous Resin Chromatography start Low Yield Observed resin Screen Different Resins (e.g., AB-8, D4020, XAD-7HP) start->resin adsorption Optimize Adsorption - Adjust Sample Concentration - Lower Flow Rate (e.g., 1.5-2 BV/h) resin->adsorption desorption Optimize Desorption - Test Ethanol Concentrations (30-70%) - Increase Elution Volume - Adjust Flow Rate (e.g., 2-3 BV/h) adsorption->desorption yield Yield Improved? desorption->yield yield:e->start:w Yes, but needs further optimization end Consult Further Literature/ Technical Support yield->end No

Caption: A decision tree for troubleshooting low purification yields.

Issue 2: Poor Peak Resolution in Preparative HPLC

Q: I am observing peak tailing and co-elution with impurities for this compound during preparative HPLC. How can I improve the resolution?

A: Poor peak shape and resolution in HPLC can be caused by a variety of factors, from the sample injection to the column and mobile phase conditions.[5]

  • Injection Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including splitting and fronting.[5][6] Ensure the sample solvent is as weak as possible while maintaining solubility.

  • Column Overload: Injecting too much sample mass or volume can lead to broad, tailing peaks.[5] Try reducing the sample load.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing and loss of efficiency.[5] Flushing the column or replacing it if it's old may be necessary.

  • Inappropriate Mobile Phase:

    • pH: The pH of the mobile phase can affect the ionization state of acidic or basic compounds, influencing their retention and peak shape. For phenolic compounds like flavonoids, adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase often improves peak symmetry.[7]

    • Solvent Composition: The gradient profile may not be optimal for separating your target compound from nearby impurities. Adjusting the gradient slope or using an isocratic hold at a specific solvent composition can enhance resolution.

Issue 3: Stationary Phase Bleed in High-Speed Counter-Current Chromatography (HSCCC)

Q: During my HSCCC run, I'm experiencing a significant loss of the stationary phase, leading to poor separation. What should I do?

A: Retention of the stationary phase is fundamental to a successful HSCCC separation.[8] Loss of the stationary phase, often called "bleed," can be caused by several factors:

  • Unsuitable Solvent System: The chosen two-phase solvent system must have a short settling time (typically less than 25-30 seconds) to ensure good retention.[8] The interfacial tension between the two phases is also crucial.

  • Incorrect Flow Rate: A high mobile phase flow rate can physically push the stationary phase out of the column.[8] Reducing the flow rate can improve retention.

  • Rotation Speed: The rotational speed of the centrifuge affects the gravitational force that holds the stationary phase in place.[9] Optimizing the rotation speed is essential.

  • Temperature Fluctuations: Changes in temperature can alter the mutual solubility of the two phases, leading to a loss of the stationary phase. Maintaining a constant temperature is important.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and other flavonoids?

A1: The purification of flavonoids from crude plant extracts is typically a multi-step process. Common techniques include:

  • Macroporous Adsorption Resins: This is an effective method for initial enrichment and removal of impurities.[1][3] It offers advantages like high adsorption capacity and the use of safe solvents like ethanol-water for elution.[3]

  • High-Speed Counter-Current Chromatography (HSCCC): As a support-free liquid-liquid partition chromatography technique, HSCCC is excellent for separating polar compounds like flavonoids and avoids irreversible adsorption of the sample onto a solid support.[10][11]

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity of the target compound.[7][8]

Q2: How do I select an appropriate solvent system for HSCCC?

A2: The selection of the solvent system is the most critical step in HSCCC.[9] The goal is to find a system where the partition coefficient (K value) of the target compound is between 0.4 and 2.5.[8]

  • Common Systems: For flavonoids, the hexane-ethyl acetate-methanol-water (HEMWat) system is highly versatile and frequently used.[10]

  • Determining K Value: The K value is the ratio of the compound's concentration in the stationary phase to its concentration in the mobile phase. It can be determined by dissolving a small amount of the sample in the equilibrated two-phase system, separating the layers, and analyzing the concentration in each phase by HPLC.[8]

Q3: What are the stability considerations for this compound during purification?

A3: Flavonols can be susceptible to degradation under certain conditions.

  • Thermal Stability: Polyhydroxy flavonols can degrade when heated, for example, in boiling water.[12] Myricitrin, a related compound, has been shown to be less stable than other flavonols like rutin (B1680289) or kaempferol (B1673270) under such conditions.[12] Therefore, prolonged exposure to high temperatures during steps like solvent evaporation should be minimized.

  • pH Stability: The stability of flavonoids can also be pH-dependent. Extreme pH values should generally be avoided unless required for a specific separation mechanism.

Data and Protocols

Table 1: Comparison of Macroporous Resins for Flavonoid Purification
Resin TypeAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Key CharacteristicsReference
AB-8 92.54 ± 0.8571.03 ± 1.83Semi-polar, demonstrated superior performance for Ginkgo biloba flavonoids.[2][4]
D4020 High (not specified)High (not specified)Selected for its high adsorption and desorption ratio for flavonoids from Scorzonera austriaca.[1]
XAD-7HP 39.8High (not specified)Best suited for purifying cocoa flavanols among seven tested resins.[3]
Experimental Protocols

Protocol 1: General Procedure for Macroporous Resin Chromatography

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack the pre-treated resin into a glass column.

  • Equilibration: Equilibrate the column by washing with deionized water.

  • Sample Loading: Dissolve the crude flavonoid extract in an appropriate solvent and load it onto the column at a controlled flow rate (e.g., 1.5-2 BV/h).[4]

  • Washing: Wash the column with deionized water followed by a low concentration of ethanol (e.g., 5% v/v) to remove highly polar impurities.[1]

  • Elution: Elute the target flavonoids using an optimized concentration of aqueous ethanol (e.g., 30-70% v/v) at a flow rate of 2-3 BV/h.[1][4]

  • Collection and Concentration: Collect the eluate fractions and monitor them by TLC or HPLC. Combine the fractions containing the purified compound and concentrate under reduced pressure.[1]

G cluster_workflow General Purification Workflow A Crude Plant Extract B Macroporous Resin Chromatography (Enrichment) A->B C Enriched Flavonoid Fraction B->C D HSCCC or Preparative HPLC (Fine Purification) C->D E Pure this compound D->E

Caption: A typical multi-step workflow for purifying flavonoids.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Preparation: Select a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).[8] Mix the solvents in a separatory funnel and allow the phases to equilibrate and separate at room temperature.

  • Instrument Setup: Fill the entire HSCCC column with the stationary phase (typically the upper phase for normal-phase or lower phase for reverse-phase).

  • Rotation: Begin rotating the column at the desired speed (e.g., 800-900 rpm).[13]

  • Mobile Phase Pumping: Pump the mobile phase through the column at a set flow rate (e.g., 1.5-3.0 mL/min) until hydrodynamic equilibrium is reached (when the mobile phase emerges from the column outlet).[8][13]

  • Sample Injection: Dissolve the enriched flavonoid fraction in a small volume of the solvent system (either phase or a mix) and inject it into the column.

  • Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing the pure target compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of flavonoid glycosides?

A1: Matrix effects in LC-MS analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of flavonoid glycosides.[2] The matrix comprises all components in the sample other than the analytes of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] In complex matrices like plasma, plant extracts, or food samples, these interferences can be significant.[3][4]

Q2: How can I detect and quantify matrix effects in my LC-MS method?

A2: Several methods can be used to assess matrix effects. The most common approaches are:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A standard solution of the analyte is continuously infused into the MS detector post-column, while a blank matrix extract is injected. Any deviation in the baseline signal indicates the presence of matrix effects.[7]

  • Post-Extraction Spike Method: This is a quantitative method to determine the extent of matrix effects.[5][8] The response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat solvent at the same concentration.[7] The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[7]

Q3: What are the most effective strategies to minimize or eliminate matrix effects?

A3: A multi-faceted approach is often necessary to combat matrix effects. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[1][9] Techniques range from simple protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[9][7] For complex matrices, SPE is often the most effective at reducing matrix interferences.[7][10]

  • Chromatographic Separation: Improving the chromatographic resolution to separate flavonoid glycosides from co-eluting matrix components is a crucial step.[3] This can be achieved by optimizing the mobile phase composition, gradient profile, and column chemistry.[3][10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating matrix effects.[5][6] However, this approach may compromise the sensitivity of the assay if the analyte concentration is low.[9][5]

  • Use of Internal Standards (IS): This is a highly effective way to compensate for matrix effects.[3] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects.[7] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard as their chemical and physical properties are nearly identical to the analyte.[7][11][12]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the preferred choice for quantitative LC-MS analysis, especially when high accuracy and precision are required.[7][11] Because a SIL-IS has a very similar chemical structure and chromatographic behavior to the analyte, it can effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix-induced ion suppression or enhancement.[12] If a SIL-IS is not commercially available or is prohibitively expensive, a structural analog can be used as an alternative, but it may not compensate for matrix effects as effectively.[7]

Troubleshooting Guide

Problem 1: Poor peak shape and resolution for flavonoid glycosides.

Possible Cause Troubleshooting Action
Inappropriate Mobile Phase pH For acidic flavonoids, adding a small amount of acid (e.g., 0.1-0.2% formic acid) to the mobile phase can improve peak shape.[3][7]
Suboptimal Column Chemistry A reversed-phase C18 column is commonly used for flavonoid analysis.[3] Consider testing different C18 phases or alternative chemistries if peak shape is poor.
Injection Solvent Mismatch Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[3]

Problem 2: Low signal intensity or high signal variability.

Possible Cause Troubleshooting Action
Ion Suppression Conduct a post-column infusion experiment to identify regions of ion suppression.[7] Improve sample cleanup or modify the chromatographic method to separate the analyte from the interfering region.[3][7]
Suboptimal MS Parameters Optimize ion source parameters such as gas flows, temperatures, and voltages for the specific flavonoid glycosides being analyzed.[3]
In-source Fragmentation Flavonoid glycosides can undergo fragmentation in the ion source.[3] Optimize the fragmentor or capillary voltage to maximize the signal of the precursor ion while minimizing premature fragmentation.[3]

Problem 3: Inaccurate and imprecise quantitative results.

Possible Cause Troubleshooting Action
Uncorrected Matrix Effects Quantify the matrix effect using the post-extraction spike method.[7] If significant, implement strategies to mitigate it, such as improved sample preparation or the use of a SIL-IS.[9][7]
Inappropriate Calibration Strategy If matrix effects are consistent across samples, consider using matrix-matched calibration curves, where standards are prepared in the same matrix as the samples.[1][7]
Low Extraction Recovery Evaluate the extraction recovery of your sample preparation method. Optimize the extraction solvent and conditions to ensure efficient and reproducible recovery of the flavonoid glycosides.[7]

Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Principle Advantage Disadvantage Typical Matrix Effect Reduction
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[7]Fast and simple.[9]Often results in significant matrix effects due to incomplete removal of interferences like phospholipids.[9][10]Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[9]Can provide cleaner extracts than PPT.[10]Can have low recovery for polar analytes and is more labor-intensive.[10]Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[9]Provides the cleanest extracts and significant reduction in matrix effects.[7][10]More complex and time-consuming method development.[13]High

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the flavonoid glycoside standard into the initial mobile phase at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the same amount of flavonoid glycoside standard as in Set A into the final extract.

    • Set C (Blank Matrix): Inject an extracted blank matrix sample to check for interferences.

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An MF between 85% and 115% is often considered acceptable, indicating minimal matrix effects.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Flavonoid Glycosides from Plant Extracts

  • Sample Pre-treatment: Extract the plant material with a suitable solvent (e.g., 80% methanol).[3] Centrifuge and filter the extract.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.[3]

  • Sample Loading: Load the filtered plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the flavonoid glycosides with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[3]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.[3]

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis cluster_3 Matrix Effect Mitigation Sample Biological or Plant Sample Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (PPT, LLE, SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Results Accurate Results Quantification->Results IS Internal Standard (SIL-IS) IS->Extraction Start Inaccurate or Imprecise Quantitative Results CheckMatrixEffect Assess Matrix Effect? (Post-Extraction Spike) Start->CheckMatrixEffect OptimizeSamplePrep Improve Sample Preparation (e.g., switch to SPE) CheckMatrixEffect->OptimizeSamplePrep Significant Matrix Effect End Accurate & Precise Results CheckMatrixEffect->End No Significant Matrix Effect OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma UseIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeChroma->UseIS Revalidate Re-evaluate Matrix Effect UseIS->Revalidate Revalidate->OptimizeSamplePrep Still Significant Revalidate->End Acceptable

References

Stability of 2''-O-Galloylmyricitrin in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 2''-O-Galloylmyricitrin in various solvents and pH conditions. The following information offers a framework for designing and executing stability studies, including troubleshooting common issues and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in designing a stability study for this compound?

A1: The initial and most critical step is to define the purpose of your study, which will dictate the experimental design. Key considerations include:

  • Intended Application: Is the compound being developed as a pharmaceutical, a nutraceutical, or for another application? This will influence the regulatory guidelines to follow.

  • Formulation: Will the final product be a solid, liquid, or semi-solid? The choice of solvents and pH for the stability study should reflect the potential formulation.

  • Storage Conditions: What are the anticipated storage and shipping conditions of the final product? Stability studies should be designed to mimic these conditions.

Q2: How should I select the appropriate solvents for a stability study of this compound?

A2: Solvent selection is crucial and should be based on the compound's intended use and solubility. A tiered approach is recommended:

  • Aqueous Buffers: Given that many biological and pharmaceutical systems are aqueous, testing in a range of pH-controlled buffers is essential.

  • Co-solvents: If this compound has low aqueous solubility, common pharmaceutical co-solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) should be evaluated.

  • Organic Solvents: For understanding intrinsic stability and for use in analytical method development, stability in common organic solvents like methanol (B129727), acetonitrile (B52724), and DMSO can be assessed.

Q3: What pH ranges are most important to investigate for this compound stability?

A3: The pH of the environment can significantly impact the stability of flavonoids like this compound. It is advisable to study a range of pH values that are physiologically relevant and representative of potential formulation conditions. A typical study would include acidic, neutral, and alkaline conditions.

Q4: What analytical methods are suitable for monitoring the degradation of this compound?

A4: A stability-indicating analytical method is required, which is a method capable of separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.[1][2] Key aspects of method development include:

  • Column Selection: A C18 column is often a good starting point for flavonoid analysis.

  • Mobile Phase Optimization: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[1]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound should be used. MS detection can provide valuable information on the identity of degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition.Adjust the pH of the aqueous mobile phase. Optimize the gradient profile of the organic solvent.
Column degradation.Use a guard column. Ensure the mobile phase is filtered and degassed.
Rapid degradation of the compound in all tested conditions. Inherent instability of the molecule.Consider the use of antioxidants or chelating agents in the formulation. Store the compound protected from light and oxygen.
Inappropriate solvent or pH.Re-evaluate the solvent and pH selection based on the compound's chemical structure. Phenolic compounds can be susceptible to oxidation at alkaline pH.
Inconsistent or non-reproducible stability data. Issues with sample preparation or storage.Ensure accurate and consistent preparation of stock and working solutions. Control the temperature and light exposure of samples throughout the experiment.
Analytical method variability.Validate the analytical method for precision, accuracy, and linearity.[1]

Experimental Protocols

Objective: To evaluate the stability of this compound in different solvents and at various pH levels under accelerated storage conditions.

Materials:

  • This compound (of known purity)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Buffer salts (e.g., phosphate, citrate)

  • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

  • pH meter

  • Stability chambers or ovens

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent where it is known to be stable (e.g., pure methanol or acetonitrile).

  • Preparation of Test Solutions:

    • Solvent Stability: Dilute the stock solution with the selected solvents (e.g., water, ethanol, propylene glycol) to a final concentration suitable for HPLC analysis.

    • pH Stability: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9). Dilute the stock solution with each buffer to the target concentration.

  • Stability Study Execution:

    • Transfer aliquots of each test solution into individual vials.

    • Store the vials under controlled conditions. A common accelerated condition is 40°C ± 2°C / 75% RH ± 5% RH.[5]

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Sample Analysis:

    • At each time point, analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the remaining percentage of this compound and identify and quantify any major degradation products.

Data Presentation:

The results of the stability study should be presented in a clear and organized manner. The following tables provide a template for data presentation.

Table 1: Stability of this compound in Different Solvents at 40°C

Time (weeks)% Remaining in Water% Remaining in Ethanol% Remaining in Propylene Glycol
0100100100
1
2
4
8

Table 2: Stability of this compound at Different pH Values at 40°C

Time (weeks)% Remaining at pH 3% Remaining at pH 5% Remaining at pH 7% Remaining at pH 9
0100100100100
1
2
4
8

Visualizations

The following diagrams illustrate the typical workflow for a stability study and the logical relationship in troubleshooting.

Stability_Study_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock_Solution Prepare Stock Solution Test_Solutions Prepare Test Solutions (Solvents & pH Buffers) Stock_Solution->Test_Solutions Storage Store at Controlled Conditions (e.g., 40°C / 75% RH) Test_Solutions->Storage Sampling Sample at Time Points (0, 1, 2, 4, 8 weeks) Storage->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Data (% Remaining, Degradants) HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Logic Problem Identify Problem (e.g., Poor Peak Shape) Cause Investigate Potential Causes Problem->Cause Solution Implement Solutions Cause->Solution Verify Verify Resolution Solution->Verify Verify->Problem Not Resolved End Problem Solved Verify->End Resolved

References

Degradation products of 2''-O-Galloylmyricitrin under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 2''-O-Galloylmyricitrin under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its constituent parts?

A1: this compound is a flavonoid glycoside. It is an ester formed between myricitrin (B1677591) and gallic acid.[1] Myricitrin itself is the 3-O-rhamnoside of myricetin (B1677590), meaning it consists of the aglycone myricetin linked to a rhamnose sugar moiety.[2][3] Therefore, the molecule can be broken down into three core components: myricetin, rhamnose, and gallic acid.

Q2: What are the most likely degradation products of this compound under stress conditions?

A2: While specific studies on this compound are limited, based on its structure, the primary degradation products are expected to result from the hydrolysis of its ester and glycosidic bonds. The most likely degradation products are:

  • Myricitrin and Gallic Acid : Formed by the hydrolysis of the ester bond linking the galloyl group to the rhamnose sugar of myricitrin.

  • Myricetin and Gallic Acid : Formed if both the ester and the glycosidic bond are hydrolyzed.

  • Further degradation of myricetin can occur, especially under harsh thermal or oxidative conditions, leading to C-ring cleavage and the formation of smaller phenolic compounds.[4]

Q3: How does pH affect the stability of this compound?

A3: Based on studies of the parent compound, myricitrin, it is expected that this compound will be relatively stable in acidic conditions (pH 1.8) but will degrade easily under neutral to alkaline conditions (pH 8.5).[5] The ester linkage is also susceptible to alkaline hydrolysis.[6][7] Therefore, to prevent degradation, solutions of this compound should be maintained at an acidic pH and stored at low temperatures.

Q4: Is this compound sensitive to heat?

A4: Yes, flavonoids, particularly the aglycone myricetin, are known to be thermally unstable.[4] The thermal stability of myricetin is significantly lower than other flavonoids like quercetin (B1663063) or kaempferol, and it degrades rapidly in boiling water.[4] While glycosylation (as in myricitrin) can improve thermal stability, the presence of the pyrogallol-type structure (three adjacent hydroxyl groups) on the B-ring of myricetin makes it prone to thermal degradation.[4][8] Therefore, prolonged exposure to high temperatures should be avoided during extraction, processing, and storage.

Q5: How does light exposure affect the stability of the compound?

A5: Photodegradation is a common degradation pathway for flavonoids.[9] Exposure to light, especially UV radiation, can induce the formation of free radicals, leading to the degradation of the compound.[9][10] It is recommended to store solutions and solid samples of this compound protected from light.

Q6: What are the recommended storage conditions for this compound?

A6: To ensure stability, this compound should be:

  • Stored as a solid in a tightly sealed container.

  • Kept at a low temperature (e.g., -20°C for long-term storage).

  • Protected from light and moisture.

  • If in solution, it should be prepared in an acidic buffer, used fresh, and stored at 2-8°C for short-term use, protected from light.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid disappearance of the parent peak in HPLC analysis. 1. pH of the mobile phase or sample solvent is too high. Flavonoids like myricitrin are unstable in alkaline conditions.[5] 2. High temperature. The compound is thermally labile.[4] 3. Oxidation. The pyrogallol (B1678534) group is highly susceptible to oxidation.1. Ensure the mobile phase and sample diluent are acidic (e.g., containing 0.1% formic or acetic acid). 2. Use a cooled autosampler (e.g., 4°C). Avoid heating during sample preparation. 3. Degas solvents and consider adding an antioxidant like ascorbic acid to the sample if compatible with the analysis.
Multiple unexpected peaks appear in the chromatogram. 1. Degradation has occurred. These are likely degradation products such as myricitrin, myricetin, and gallic acid. 2. Sample is contaminated. 1. Confirm the identity of the peaks by co-injection with standards (myricitrin, myricetin, gallic acid) or by using LC-MS for mass identification.[11] 2. Analyze a blank solvent injection and review sample preparation procedures.
Poor peak shape or resolution. 1. Inappropriate column chemistry. 2. Mobile phase is not optimized. 3. Chelation with metal ions. The multiple hydroxyl groups can chelate with trace metals in the HPLC system or sample.1. Use a C18 column suitable for phenolic compounds. 2. Optimize the gradient and mobile phase composition. Ensure the pH is low enough to suppress ionization. 3. Add a small amount of a chelating agent like EDTA to the mobile phase, or use a metal-free HPLC system if available.
Inconsistent results between experiments. 1. Variability in stress conditions. Inconsistent temperature, pH, or light exposure. 2. Sample preparation inconsistency. 1. Precisely control all parameters during stress testing (temperature, pH, light intensity, duration) as per ICH guidelines.[6][7][12] 2. Use calibrated equipment and follow a standardized sample preparation protocol.

Quantitative Data Summary

The following table summarizes stability data for myricetin and myricitrin, the core structures of this compound. This data can serve as a proxy to estimate the stability of the galloylated form.

CompoundStress ConditionParameterValueReference
Myricetin Thermal (Boiling Water)500T10 (time for 10% degradation)7.75 min[4]
Myricitrin Thermal (Boiling Water)500T10 (time for 10% degradation)34.43 min[4]
Myricitrin pH (Simulated Digestion)Stability at pH 1.8Very Stable[5]
Myricitrin pH (Simulated Digestion)Stability at pH 8.5Easily Degraded[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[6][7][12]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with DAD/PDA detector, preferably coupled with a mass spectrometer (LC-MS).[13]

  • C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4]

  • pH meter, water bath, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 2 hours.[6]

    • Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 30 minutes.[6]

    • Neutralize with 0.1 N HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2 hours, protected from light.[6]

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 105°C for 8 hours.[6]

    • Alternatively, heat the stock solution at 80°C for 2 hours.

    • Cool and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample, along with a dark control stored under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or LC-MS method.

    • Mobile Phase Example: A: 0.1% Formic acid in Water, B: Methanol.[4]

    • Gradient Example: Start with 5-10% B, increase to 95% B over 15-20 minutes.

    • Monitor at a wavelength relevant for flavonoids (e.g., 254 nm, 280 nm, 350 nm).

    • Identify degradation products by comparing retention times with standards and/or by interpreting mass spectral data.

Visualizations

Logical Degradation Pathway

G parent This compound myricitrin Myricitrin parent->myricitrin Ester Hydrolysis gallic_acid Gallic Acid parent->gallic_acid Ester Hydrolysis myricetin Myricetin myricitrin->myricetin Glycosidic Hydrolysis rhamnose Rhamnose myricitrin->rhamnose Glycosidic Hydrolysis further_degradation Further Degradation (e.g., C-Ring Cleavage) myricetin->further_degradation Oxidation / Heat

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Stress Testing

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic (e.g., 0.1N HCl) hplc HPLC / UPLC-UV acid->hplc base Basic (e.g., 0.1N NaOH) base->hplc oxidative Oxidative (e.g., 3% H2O2) oxidative->hplc thermal Thermal (e.g., 80°C) thermal->hplc photo Photolytic (ICH Q1B) photo->hplc lcms LC-MS Analysis hplc->lcms For Peak ID characterization Structure Elucidation lcms->characterization start Prepare Stock Solution of Compound start->acid start->base start->oxidative start->thermal start->photo control Unstressed Control Sample start->control control->hplc

Caption: Workflow for forced degradation studies and analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of 2''-O- and 3''-O-Galloylmyricitrin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of the positional isomers 2''-O-Galloylmyricitrin and 3''-O-Galloylmyricitrin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of 2''-O- and 3''-O-Galloylmyricitrin in a question-and-answer format.

Question: Why am I observing poor resolution or complete co-elution of the 2''-O- and 3''-O-Galloylmyricitrin isomers?

Answer:

Poor resolution of these isomers is a common challenge due to their high structural similarity. Several factors can be optimized to improve separation:

  • Mobile Phase Composition: The percentage of the organic modifier (acetonitrile) and the concentration of the acid modifier (formic acid) are critical. A reported successful separation used 30% acetonitrile (B52724) with 0.05% formic acid.[1] Fine-tuning these concentrations is the first step in optimization.

  • Stationary Phase Selection: While a standard C18 column is a good starting point, not all C18 columns have the same selectivity. Differences in silica (B1680970) purity, end-capping, and carbon load can significantly impact the separation of closely related isomers.

  • Column Temperature: Temperature influences the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction.[2] Controlling the column temperature with a thermostatted compartment is crucial for reproducible retention times.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better resolution, though it will also increase the analysis time.[2]

Question: My peaks for the galloylmyricitrin isomers are tailing. What is the cause and how can I improve the peak shape?

Answer:

Peak tailing can compromise resolution and quantification. The most common causes and their solutions are:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica backbone of the stationary phase can interact with the hydroxyl groups of the flavonoids, causing peak tailing.

    • Solution: The addition of an acidic modifier, such as formic acid (0.05% - 0.1%), to the mobile phase will suppress the ionization of silanol groups and minimize these interactions.[2]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.[2]

  • Column Contamination: Contaminants from previous injections can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent to remove any strongly retained compounds.[2]

Question: I am experiencing fluctuating retention times for my isomers. What are the potential causes?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable. Common causes include:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting an analytical run, especially when using gradient elution.

  • Mobile Phase Instability: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention time.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used. A thermostatted column compartment is essential for stable retention.[2]

  • HPLC System Issues: Leaks or problems with the pump can cause inconsistent flow rates. Regular maintenance of the HPLC system is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for the separation of 2''-O- and 3''-O-Galloylmyricitrin?

A1: Based on published data, a good starting point is a reversed-phase C18 column with a mobile phase of 30% acetonitrile in water containing 0.05% formic acid, run under isocratic conditions.[1] From there, you can optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation.

Q2: How does the position of the galloyl group affect the elution order of the isomers?

A2: In reversed-phase chromatography, the elution order is influenced by the polarity of the molecule. The exact elution order of positional isomers can be difficult to predict and is highly dependent on the specific chromatographic conditions. In a reported separation, this compound eluted earlier (less retained) than 3''-O-galloylmyricitrin.[1] This suggests that the 3''-O-galloylmyricitrin is slightly less polar under the tested conditions.

Q3: Can I use a different organic modifier instead of acetonitrile?

A3: Yes, methanol (B129727) is another common organic modifier used in reversed-phase HPLC. However, acetonitrile and methanol can provide different selectivities for flavonoid isomers. If you are not achieving adequate separation with acetonitrile, switching to or adding methanol to the mobile phase could alter the elution pattern and improve resolution.

Q4: Is a gradient elution necessary for this separation?

A4: Not necessarily. A successful separation of these two specific isomers has been reported using an isocratic method.[1] However, if your sample contains other compounds with a wider range of polarities, a gradient elution might be necessary to achieve a good separation of all components within a reasonable time.

Data Presentation

IsomerReported Retention Time (minutes)Chromatographic ConditionsReference
This compound7.430% Acetonitrile in 0.05% aqueous formic acid[1]
3''-O-Galloylmyricitrin8.330% Acetonitrile in 0.05% aqueous formic acid[1]

Experimental Protocols

Protocol 1: Analytical HPLC Method for the Separation of 2''-O- and 3''-O-Galloylmyricitrin Isomers

This protocol is a recommended starting point for the analytical separation of 2''-O- and 3''-O-Galloylmyricitrin based on published data and common practices.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and a thermostatted column compartment.

    • Diode-array detector (DAD) or UV-Vis detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Isocratic elution with 30% Acetonitrile and 70% Water, with 0.05% Formic Acid added to the total mobile phase volume.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV detection at 280 nm and 360 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject Sample (10 µL) Filter->Inject Column C18 Column (250x4.6mm, 5µm) Isocratic: 30% ACN, 0.05% FA Flow: 1.0 mL/min, Temp: 30°C Inject->Column Detect DAD Detection (280 nm & 360 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Experimental workflow for the HPLC separation of galloylmyricitrin isomers.

Troubleshooting_Logic cluster_optimization Optimization Strategy Start Initial Separation Attempt (30% ACN, 0.05% FA, C18 Column) Check_Resolution Resolution between 2''-O- and 3''-O- isomers? Start->Check_Resolution Good_Resolution Separation Successful Check_Resolution->Good_Resolution Yes (Rs > 1.5) Poor_Resolution Poor or No Resolution Check_Resolution->Poor_Resolution No (Rs < 1.5) Adjust_ACN Adjust Acetonitrile % (e.g., 28-32%) Poor_Resolution->Adjust_ACN Check_Resolution_2 Check_Resolution_2 Adjust_ACN->Check_Resolution_2 Improved? Adjust_FA Adjust Formic Acid % (e.g., 0.05-0.1%) Check_Resolution_3 Check_Resolution_3 Adjust_FA->Check_Resolution_3 Improved? Adjust_Temp Optimize Temperature (e.g., 25-35°C) Check_Resolution_4 Check_Resolution_4 Adjust_Temp->Check_Resolution_4 Improved? Adjust_Flow Decrease Flow Rate (e.g., 0.8 mL/min) Check_Resolution_5 Check_Resolution_5 Adjust_Flow->Check_Resolution_5 Improved? Change_Column Try Different C18 Column (different vendor/packing) Check_Resolution_2->Good_Resolution Yes Check_Resolution_2->Adjust_FA No Check_Resolution_3->Good_Resolution Yes Check_Resolution_3->Adjust_Temp No Check_Resolution_4->Good_Resolution Yes Check_Resolution_4->Adjust_Flow No Check_Resolution_5->Good_Resolution Yes Check_Resolution_5->Change_Column No

Caption: Logical workflow for optimizing the separation of galloylmyricitrin isomers.

References

Technical Support Center: Purity Assessment of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized or isolated 2''-O-Galloylmyricitrin.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

A1: The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Often, a combination of these techniques is used for comprehensive characterization and purity confirmation.

Q2: What is the expected appearance and molecular weight of high-purity this compound?

A2: High-purity this compound is typically a yellow powder.[4][5] Its molecular formula is C28H24O16, with a molecular weight of approximately 616.5 g/mol .[4][6]

Q3: What are the common impurities found in this compound samples?

A3: Impurities can originate from the synthesis or isolation process, as well as from degradation. Common impurities may include:

  • Structural Isomers: 3''-O-Galloylmyricitrin is a common isomer that can be co-isolated.[1][3]

  • Related Flavonoids: Myricitrin, myricetin, and other galloylated flavonoids like 2''-O-galloylquercitrin can be present as process-related impurities.[1][3]

  • Residual Solvents: Solvents used during purification, such as acetonitrile (B52724) or methanol (B129727), may be present.

  • Degradation Products: Flavonols can degrade, especially with heat, leading to the opening of the heterocyclic ring and the formation of simpler aromatic compounds.[7]

Q4: What purity level is generally considered acceptable for research purposes?

A4: For most research applications, a purity of ≥98% is considered high quality.[2][4][6] However, the required purity level can vary depending on the specific application, with more sensitive assays potentially requiring higher purity.

Troubleshooting Guides

HPLC Analysis Issues

Problem 1: Unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Solution: Run a blank injection with your mobile phase to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Possible Cause 2: Presence of Impurities. The peaks may represent actual impurities in your sample, such as isomers, related flavonoids, or degradation products.

    • Solution: Use a high-resolution analytical column to achieve better separation. Collect the fractions corresponding to the impurity peaks and analyze them by Mass Spectrometry (MS) or NMR to identify their structures.

  • Possible Cause 3: Sample Degradation. this compound may degrade in solution over time, especially if exposed to light or non-optimal pH.

    • Solution: Prepare samples fresh before analysis. Store stock solutions in the dark and at low temperatures.

Problem 2: Poor peak shape or resolution.

  • Possible Cause 1: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be optimal for the separation.

    • Solution: Modify the mobile phase composition. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve the peak shape of phenolic compounds.[2] Experiment with different solvent gradients.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to broad, asymmetric peaks.

    • Solution: Dilute your sample and re-inject.

  • Possible Cause 3: Column Degradation. The performance of the HPLC column can deteriorate over time.

    • Solution: Wash the column according to the manufacturer's instructions or replace it if necessary.

NMR Analysis Issues

Problem 1: My NMR spectrum shows a lower than expected purity.

  • Possible Cause 1: Presence of Protonated Residual Solvents. Peaks from residual solvents (e.g., ethyl acetate, methanol) can interfere with the integration of your compound's signals.

    • Solution: Ensure your sample is thoroughly dried under high vacuum before NMR analysis. Identify the characteristic peaks of common laboratory solvents to exclude them from your purity calculation.

  • Possible Cause 2: Water in the NMR Solvent. A broad peak from water can obscure signals in the aromatic region.

    • Solution: Use high-quality deuterated solvents. If the water peak is still significant, you can use solvent suppression techniques during NMR acquisition.

  • Possible Cause 3: Underestimation of Impurity Signals. Some impurities may have a low number of protons, leading to small integrals that are overlooked.

    • Solution: Carefully integrate all signals that do not correspond to your compound or known solvents. Use a known internal standard to quantify the purity more accurately.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of HPLC-grade methanol or a suitable solvent to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase A Water with 0.05% trifluoroacetic acid (TFA)[2]
Mobile Phase B Acetonitrile/Methanol (60:40) with 0.05% TFA[2]
Gradient 15-65% B over 35 min, then to 100% B, and re-equilibrate[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 40 °C[2]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL

3. Data Analysis:

  • Integrate the peak areas of all detected peaks.
  • Calculate the purity of this compound using the area percent method:
  • % Purity = (Area of main peak / Total area of all peaks) x 100

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Final Assessment Sample Synthesized or Isolated This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.22 µm filter Dissolve->Filter HPLC HPLC Analysis Filter->HPLC NMR NMR Spectroscopy Filter->NMR MS Mass Spectrometry Filter->MS Purity_Calc Calculate Purity (%) HPLC->Purity_Calc Structure_Confirm Confirm Structure NMR->Structure_Confirm Impurity_ID Identify Impurities MS->Impurity_ID Final_Purity Final Purity Report Purity_Calc->Final_Purity Impurity_ID->Final_Purity Structure_Confirm->Final_Purity

Caption: Workflow for the purity assessment of this compound.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Unexpected Peaks in HPLC Chromatogram Contamination System or Solvent Contamination Start->Contamination Impurities Sample Impurities (isomers, related compounds) Start->Impurities Degradation Sample Degradation Start->Degradation Run_Blank Run Blank Injection Contamination->Run_Blank Optimize_Sep Optimize Separation (e.g., new gradient) Impurities->Optimize_Sep Fresh_Sample Prepare Fresh Sample Degradation->Fresh_Sample ID_Impurity Identify Impurity by MS/NMR Optimize_Sep->ID_Impurity

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Enhancing the Solubility of 2''-O-Galloylmyricitrin for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 2''-O-Galloylmyricitrin for use in a variety of bioassays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a flavonoid, a class of polyphenolic compounds naturally found in various plants. Like many flavonoids, it possesses a complex aromatic structure that contributes to its poor aqueous solubility. This low solubility can lead to several challenges in bioassays, including precipitation of the compound in aqueous buffers, which results in inaccurate and unreliable data.[1][2] Therefore, enhancing its solubility is a critical step for obtaining meaningful biological results.

Q2: In which organic solvents is this compound soluble?

A2: Based on information from chemical suppliers, this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For most biological assays, especially cell-based assays, DMSO is the recommended solvent for preparing a high-concentration stock solution.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:

  • Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 1%, but it is highly recommended to keep it at or below 0.1% to avoid solvent-induced toxicity or off-target effects. You should determine the maximum tolerable DMSO concentration for your specific cell line and assay.

  • Use a pre-warmed aqueous buffer: Diluting your stock solution into a buffer that has been pre-warmed to 37°C can sometimes improve solubility.

  • Employ a stepwise dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume of the buffer.

  • Incorporate sonication: Briefly sonicating the final diluted solution can help to break down small aggregates and improve dissolution.[1]

Q4: Are there alternative methods to enhance the aqueous solubility of this compound besides using organic solvents?

A4: Yes, several methods can be employed to improve the aqueous solubility of flavonoids:

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is more water-soluble.

  • Use of Co-solvents: The addition of a small amount of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the aqueous buffer can increase the solubility of hydrophobic compounds.

  • Nanotechnology-based approaches: Techniques such as nanoemulsions, nanosuspensions, and liposomal encapsulation can significantly enhance the solubility and bioavailability of flavonoids.

Q5: What are the potential biological activities of this compound and which signaling pathways might it affect?

A5: this compound belongs to the flavonoid family, which is known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. While direct studies on this compound are limited, research on structurally similar compounds like myricetin (B1677590) and myricitrin (B1677591) suggests that it may modulate key inflammatory and antioxidant signaling pathways, such as:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Flavonoids have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[3][4][5]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is another crucial pathway involved in inflammation, and some flavonoids can modulate its activity.[5]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a primary regulator of the cellular antioxidant response. Some flavonoids can activate Nrf2, leading to the expression of antioxidant enzymes.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound does not dissolve in DMSO stock. Insufficient solvent or low-quality DMSO.Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (to 37°C) and vortexing or sonication may also help.
Precipitation in aqueous buffer upon dilution. Exceeding the aqueous solubility limit.Decrease the final concentration of the compound. Optimize the final DMSO concentration to be as low as possible (ideally ≤ 0.1%). Use a stepwise dilution method and add the stock solution to the vortexing buffer.[2]
Inconsistent results in bioassays. Incomplete dissolution or aggregation of the compound.Visually inspect all solutions for clarity before use. Briefly sonicate the final working solution before adding it to the assay. Prepare fresh dilutions for each experiment.
Toxicity observed in vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high for the cells.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. Reduce the final solvent concentration accordingly.

Quantitative Data on Flavonoid Solubility

CompoundSolventTemperature (°C)Solubility
MyricetinWater3716.60 µg/mL[8]
MyricetinEthyl Acetate374249 µg/mL[8]
QuercetinAcetone5080 mmol/L[9]
HesperetinAcetonitrileNot Specified85 mmol/L[9]
NaringeninAcetonitrileNot Specified77 mmol/L[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 616.48 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 6.16 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.

  • Dissolving the Compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. The solution should be clear. If necessary, briefly sonicate in a water bath.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for other flavonoids and may require optimization for this compound.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare a Cyclodextrin Solution: Dissolve β-CD or HP-β-CD in deionized water with stirring to create a saturated solution.

  • Prepare a Flavonoid Solution: Dissolve this compound in a minimal amount of ethanol.

  • Form the Complex: Slowly add the flavonoid solution dropwise to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Lyophilization: Freeze the resulting solution and lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Preparation of Stock Solution cluster_1 Solubility Enhancement for Aqueous Bioassays cluster_2 Direct Dilution Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -20°C / -80°C) dissolve->stock dilution_method Choose Dilution Method stock->dilution_method direct_dilution Direct Dilution dilution_method->direct_dilution cyclodextrin Cyclodextrin Complexation dilution_method->cyclodextrin precipitate Precipitation Occurs? direct_dilution->precipitate optimize_dmso Optimize Final DMSO % (≤ 0.1% ideal) precipitate->optimize_dmso Yes assay_ready Assay-Ready Solution precipitate->assay_ready No serial_dilute Use Serial Dilution optimize_dmso->serial_dilute sonicate Sonicate Final Solution serial_dilute->sonicate sonicate->assay_ready

Caption: Workflow for preparing and solubilizing this compound.

Potential Signaling Pathways Modulated by this compound

Anti-Inflammatory Signaling (NF-κB and MAPK Pathways)

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Cascade (ERK, p38, JNK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates GM This compound GM->MAPK_pathway Inhibits GM->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates transcription AP1->Genes activates transcription

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

Antioxidant Signaling (Nrf2 Pathway)

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates GM This compound GM->Keap1 may promote dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, GCL) ARE->Genes activates transcription

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

References

Method validation for 2''-O-Galloylmyricitrin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of 2''-O-Galloylmyricitrin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and method validation summaries to assist researchers, scientists, and drug development professionals in their analytical work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting good separation between my this compound peak and other related flavonoids. What should I do?

A1: Poor resolution is a common issue in flavonoid analysis due to their structural similarity. Consider the following troubleshooting steps:

  • Optimize Mobile Phase Gradient: Flavonoid separation is highly sensitive to the mobile phase composition.[1] If using a typical acetonitrile/water or methanol (B129727)/water gradient, try making the gradient shallower (i.e., decrease the rate of organic solvent increase) to improve the separation of closely eluting peaks. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can sharpen peaks and improve resolution by suppressing the ionization of phenolic hydroxyl groups.[2]

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, though it will increase the total run time.[3]

  • Check Column Chemistry: Ensure you are using a suitable column. A C18 column is standard for flavonoid analysis.[1][4] However, for complex mixtures, a column with a different selectivity (e.g., a Phenyl-Hexyl or a C30 column) might provide the necessary resolution.

  • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve peak efficiency, but it may also alter selectivity.[2][3]

Q2: My this compound peak is showing significant tailing. How can I fix this?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

  • Acidify Mobile Phase: The galloyl and flavonoid moieties have multiple hydroxyl groups that can interact with residual silanols on the silica-based C18 column. Adding an acid like formic or acetic acid to the mobile phase (0.1-0.5%) helps to protonate these silanols and reduce tailing.[5]

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Column Contamination: The column frit or the head of the column may be blocked. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: My calibration curve for this compound is not linear (R² < 0.995). What are the potential causes?

A3: A non-linear calibration curve can arise from several sources. According to ICH guidelines, a correlation coefficient (R²) of ≥0.995 is generally desired.[6]

  • Inaccurate Standard Preparation: Double-check the calculations and dilutions for your calibration standards. Ensure the stock solution was prepared correctly and that the compound is fully dissolved.

  • Detector Saturation: At high concentrations, the UV detector response may become non-linear. If the curve flattens at the top, reduce the concentration of your highest standards or choose a less sensitive wavelength.

  • Analyte Instability: this compound, like many polyphenols, can be unstable in solution, especially at neutral or basic pH or when exposed to light. Prepare fresh standards daily and store them in amber vials at 4°C.[5]

  • Inappropriate Range: The selected concentration range may be too wide. Focus on a narrower range that is relevant to your samples.[7]

Q4: What are the expected Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound?

A4: The LOD and LOQ are method-dependent and vary based on the instrument (e.g., HPLC-UV vs. UPLC-MS/MS) and chromatographic conditions.

  • LOD is the lowest concentration of an analyte that can be reliably distinguished from noise, typically defined by a signal-to-noise ratio (S/N) of 3:1.[2][8]

  • LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often defined by an S/N ratio of 10:1.[2][9] For similar flavonoids analyzed by HPLC-UV, you can expect an LOD in the range of 0.05-0.5 µg/mL and an LOQ in the range of 0.15-2.0 µg/mL.[4][5] UPLC-MS/MS methods will offer significantly lower detection and quantitation limits.[10][11]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of flavonoids using a reversed-phase HPLC-UV method. These values are based on published data for structurally similar compounds and serve as a benchmark for your own method validation.

Table 1: Typical HPLC-UV Method Parameters and Validation Results for Flavonoid Analysis

Parameter Typical Value / Acceptance Criteria Reference
Linearity (R²) ≥ 0.995 [5][6]
Range 1 - 100 µg/mL [4]
LOD (S/N = 3) 0.04 - 0.9 µg/mL [2][4][5]
LOQ (S/N = 10) 0.14 - 2.9 µg/mL [2][4][5]
Intra-day Precision (%RSD) ≤ 2% [4][6]
Inter-day Precision (%RSD) ≤ 5% [4][6]
Accuracy (% Recovery) 95% - 105% [2][3][12]

| Specificity | No interference at analyte retention time |[6] |

Table 2: ICH Q2(R1) Method Validation Parameters and Definitions

Validation Characteristic Definition
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6]
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample within a given range.[7]
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7] |

Experimental Protocols

Protocol: Quantification of this compound by HPLC-UV

This protocol describes a general method for the quantification of this compound in a plant extract matrix.

1. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at 4°C, protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol or the initial mobile phase.[2]

  • Sample Preparation: If starting with a plant material, perform an extraction (e.g., ultrasonication with 70% methanol). Evaporate the solvent, then redissolve the dried extract in a known volume of methanol. Filter the final solution through a 0.45 µm syringe filter prior to injection.[2]

2. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient Elution:

    • 0-5 min: 15% B

    • 5-35 min: Linear gradient from 15% to 65% B

    • 35-40 min: Isocratic at 65% B

    • 40-45 min: Return to 15% B and equilibrate

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: Monitor at the absorbance maximum for the analyte, typically around 254 nm or 360 nm for flavonoids.[1][2] A DAD detector is recommended to check for peak purity.

  • Injection Volume: 10 µL.

3. Data Analysis

  • Identify the this compound peak in your sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²).

  • Use the equation to calculate the concentration of this compound in your injected sample. Account for all dilution factors to determine the final concentration in your original material.

Visualizations

Caption: General workflow for analytical method validation.

Caption: Troubleshooting flowchart for common HPLC peak shape issues.

Caption: Logical relationships between key method validation parameters.

References

Technical Support Center: Isolation of 2''-O-Galloylmyricitrin and Other Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of natural products, with a specific focus on 2''-O-Galloylmyricitrin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation and purification of this compound and similar phenolic compounds.

Issue 1: Low Yield of this compound in the Crude Extract

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Extraction 1. Optimize Solvent System: Use a combination of polar solvents like methanol (B129727) or ethanol (B145695) with a small percentage of water (e.g., 80% methanol) to enhance the extraction of polar glycosides. 2. Increase Extraction Time/Temperature: Prolong the maceration or Soxhlet extraction time. For heat-stable compounds, a moderate increase in temperature can improve efficiency. However, be cautious as high temperatures can degrade this compound. 3. Reduce Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent penetration.Increased concentration of the target compound in the crude extract.
Degradation during Extraction 1. Use Milder Extraction Conditions: Employ extraction methods that do not require high heat, such as maceration at room temperature or ultrasound-assisted extraction. 2. Protect from Light and Oxygen: Wrap extraction vessels in aluminum foil and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Control pH: Maintain a slightly acidic to neutral pH during extraction, as alkaline conditions can lead to the rapid degradation of flavonoids and hydrolysis of the galloyl ester.Preservation of this compound and reduced formation of degradation artifacts.

Issue 2: Presence of Unexpected Peaks (Artifacts) in Chromatographic Analysis

Potential Cause Troubleshooting Step Expected Outcome
Solvent-Induced Artifacts 1. Use High-Purity Solvents: Ensure that all solvents used for extraction and chromatography are of high purity (e.g., HPLC grade) to avoid contamination. 2. Avoid Reactive Solvents: Be aware that alcohols (e.g., methanol, ethanol) can potentially transesterify the galloyl group, especially under acidic or basic conditions. If this is suspected, try using aprotic solvents like acetone (B3395972) for extraction.Reduction or elimination of extraneous peaks in the chromatogram.
Hydrolysis of the Galloyl Ester 1. Maintain Acidic to Neutral pH: During extraction, fractionation, and storage, keep the pH of the solutions below 7. Basic conditions will rapidly hydrolyze the ester linkage, yielding myricitrin (B1677591) and gallic acid. 2. Avoid High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.Preservation of the intact this compound molecule.
Hydrolysis of the Glycosidic Bond 1. Avoid Strong Acids: Exposure to strong acids can cleave the glycosidic bond, resulting in the formation of the aglycone (myricetin) and the sugar moiety. Use mild acidic conditions if necessary for other purposes.Retention of the glycosidic linkage.
Oxidative Degradation 1. Work Quickly and Protect from Air: Minimize the exposure of the extracts and fractions to air. Consider using antioxidants like ascorbic acid in the extraction solvent. 2. Store under Inert Gas: For long-term storage, flush vials with nitrogen or argon before sealing.Minimized formation of oxidized flavonoid derivatives.

Issue 3: Poor Separation and Peak Shape during HPLC Purification

Potential Cause Troubleshooting Step Expected Outcome
Peak Tailing 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic or acetic acid) can suppress the ionization of phenolic hydroxyl groups and reduce interactions with residual silanols on the column, leading to sharper peaks. 2. Use a High-Quality, End-Capped Column: Employ a modern, well-maintained C18 or phenyl-hexyl column with minimal exposed silanol (B1196071) groups.Symmetrical, well-defined chromatographic peaks.
Peak Splitting or Broadening 1. Optimize Gradient Elution: Adjust the gradient slope and composition to ensure adequate separation of this compound from closely eluting isomers or impurities. 2. Check for Column Overload: Inject a smaller sample volume to see if peak shape improves. 3. Ensure Sample Solvent Compatibility: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase to prevent peak distortion.Improved resolution and sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts formed during the isolation of this compound?

A1: The most likely artifacts are:

  • Myricitrin and Gallic Acid: Formed due to the hydrolysis of the galloyl ester bond, which is particularly susceptible to alkaline conditions and elevated temperatures.

  • Myricetin (B1677590): The aglycone, formed from the hydrolysis of the glycosidic bond, typically under strong acidic conditions.

  • Oxidized Derivatives: The pyrogallol (B1678534) moiety on both the myricetin and gallic acid portions of the molecule is prone to oxidation, leading to the formation of quinone-type structures, which can further polymerize.

  • Transesterification Products: If alcohols are used as solvents under non-neutral pH, the galloyl group may be transferred to the solvent molecule (e.g., methyl gallate or ethyl gallate).

Q2: What is the optimal pH range for the extraction and purification of this compound?

A2: Based on the stability of related flavonoids, a slightly acidic to neutral pH range (pH 4-6) is recommended. Myricetin, the aglycone of myricitrin, is known to be unstable under basic conditions.[1] Maintaining a slightly acidic environment helps to preserve the integrity of both the galloyl ester and the flavonoid structure.

Q3: How does temperature affect the stability of this compound?

A3: High temperatures can accelerate the degradation of this compound. Studies on myricitrin have shown that it is more stable than its aglycone, myricetin, at elevated temperatures. However, prolonged exposure to high temperatures, especially in aqueous solutions, can lead to the hydrolysis of the galloyl ester and degradation of the flavonoid core. It is advisable to use the lowest effective temperature during extraction and to avoid excessive heat during solvent evaporation.

Q4: Which chromatographic techniques are most suitable for the purification of this compound?

A4: A multi-step chromatographic approach is often necessary:

  • Polyamide Column Chromatography: This is an effective initial step for separating phenolic compounds from other plant constituents.

  • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) preparative HPLC is the method of choice for obtaining high-purity this compound. A typical mobile phase would consist of a gradient of acetonitrile (B52724) or methanol in water, with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Combretum aff. laxum

  • Extraction:

    • Air-dry and powder the leaves of the plant material.

    • Macerate the powdered leaves in methanol at room temperature for 24-48 hours. Repeat the extraction process three times.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound is expected to be enriched in the more polar fractions (ethyl acetate and aqueous).

    • Alternatively, for a more targeted approach, subject the crude methanolic extract to polyamide column chromatography. Elute with a stepwise gradient of methanol in water.

Protocol 2: Preparative HPLC Purification of this compound

  • Column: A reversed-phase C18 preparative column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient starting from a low percentage of Solvent B, gradually increasing to elute the compound of interest. The exact gradient profile will need to be optimized based on the specific column and system.

  • Detection: UV detection at a wavelength where the compound shows maximum absorbance (e.g., around 280 nm and 350 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound and confirm the purity by analytical HPLC.

Visualizations

experimental_workflow plant_material Powdered Plant Material extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract artifact_formation Artifact Formation extraction->artifact_formation pH, Temp, Light, O2 fractionation Fractionation (Polyamide Column) crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction fractionation->artifact_formation Solvents, pH prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound prep_hplc->artifact_formation Mobile Phase

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway compound This compound hydrolysis_ester Hydrolysis (Ester) compound->hydrolysis_ester Alkaline pH, High Temp. hydrolysis_glycoside Hydrolysis (Glycoside) compound->hydrolysis_glycoside Strong Acid oxidation Oxidation compound->oxidation O2, Light myricitrin Myricitrin hydrolysis_ester->myricitrin gallic_acid Gallic Acid hydrolysis_ester->gallic_acid myricetin Myricetin hydrolysis_glycoside->myricetin quinones Quinones/Polymers oxidation->quinones

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

2''-O-Galloylmyricitrin vs. 3''-O-Galloylmyricitrin: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of two closely related flavonoid isomers: 2''-O-Galloylmyricitrin and 3''-O-Galloylmyricitrin. While direct comparative studies on the bioactivities of these two specific isomers are limited in publicly available literature, this document synthesizes the existing data and provides a framework for their evaluation. This includes a summary of reported activities, detailed experimental protocols for key bioassays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Overview of Bioactivities

Direct, side-by-side comparative studies detailing the quantitative bioactivity of this compound and 3''-O-Galloylmyricitrin are scarce. The following table summarizes the available information on their individual activities. It is crucial to note that the data presented is sourced from different studies and may not be directly comparable due to variations in experimental conditions.

BioactivityThis compound3''-O-GalloylmyricitrinReference Compounds/Notes
Antioxidant Activity Reported to possess antioxidant properties.Data not available.The parent compound, myricitrin (B1677591), is known for its antioxidant effects. The addition of a galloyl group is generally known to enhance antioxidant capacity.
Herbicidal Activity Data not available.Reported to have no significant herbicidal activity.This suggests a potential difference in the spectrum of activity based on the galloyl position.
Enzyme Inhibition Data not available.Data not available.Flavonoids, as a class, are known inhibitors of various enzymes such as α-glucosidase and xanthine (B1682287) oxidase.
Anti-inflammatory Data not available.Data not available.Myricitrin has demonstrated anti-inflammatory effects by modulating signaling pathways like NF-κB.
Cytotoxicity Data not available.Data not available.The cytotoxicity of flavonoids is highly dependent on the cell line and the specific chemical structure.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key bioassays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of chemical compounds.

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

    • Test Compounds: Dissolve this compound and 3''-O-Galloylmyricitrin in methanol or another suitable solvent to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions from the stock solutions to various concentrations.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (this compound and 3''-O-Galloylmyricitrin) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Nitrite Quantification (Griess Assay):

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance is measured. The intensity of the purple color is proportional to the number of viable, metabolically active cells.

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, HepG2) in the appropriate medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and 3''-O-Galloylmyricitrin for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition is a therapeutic target for managing type 2 diabetes.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, which can be measured spectrophotometrically at 405 nm, is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the decrease in the rate of this reaction.

Protocol:

  • Reagent Preparation:

    • α-Glucosidase Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).

    • Substrate Solution (pNPG): Prepare a solution of pNPG in the same phosphate buffer.

    • Test Compounds: Dissolve this compound and 3''-O-Galloylmyricitrin in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer to desired concentrations.

    • Positive Control: Acarbose is commonly used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution or positive control.

    • Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm.

  • Calculation:

    • The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without an inhibitor and A_sample is the absorbance with the test compound.

    • The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a general experimental workflow for bioactivity screening and a representative signaling pathway potentially modulated by myricitrin derivatives.

Experimental_Workflow cluster_prep Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis Compound_Prep Compound Preparation (2''- & 3''-O-Galloylmyricitrin) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound_Prep->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Compound_Prep->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound_Prep->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., α-Glucosidase) Compound_Prep->Enzyme_Inhibition Assay_Prep Assay Reagent & Cell Culture Preparation Assay_Prep->Antioxidant Assay_Prep->Anti_inflammatory Assay_Prep->Cytotoxicity Assay_Prep->Enzyme_Inhibition IC50 IC50 Value Determination Antioxidant->IC50 Anti_inflammatory->IC50 Cytotoxicity->IC50 Enzyme_Inhibition->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for comparative bioactivity screening.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Myricitrin_Derivatives Myricitrin Derivatives (Potential Inhibition) Myricitrin_Derivatives->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nucleus->Gene_Expression

Caption: Potential modulation of the NF-κB signaling pathway by myricitrin derivatives.

Comparing the antioxidant potential of myricitrin and its galloylated derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of flavonoids is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the antioxidant potential of myricitrin (B1677591) and its galloylated derivatives, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms.

Myricitrin, a glycoside of the flavonol myricetin (B1677590), is a naturally occurring compound recognized for its antioxidant properties.[1] However, recent studies have demonstrated that the strategic addition of a galloyl group to the myricitrin structure can significantly enhance its radical scavenging capabilities. This guide delves into the quantitative differences in antioxidant activity between myricitrin and its galloylated counterparts, offering a clear comparison for researchers in the field.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of myricitrin and its galloylated derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

The data presented in the table below is sourced from a study that synthesized and evaluated the antioxidant activity of myricetin galloylglycosides.[2]

CompoundChemical StructureDPPH Scavenging Activity (IC50 in µM)
Myricetin 3-O-(2''-O-galloyl)-α-L-rhamnopyranosideMyricitrin with a galloyl group at the 2'' position of the rhamnose sugar3210
Myricetin 3-O-(3''-O-galloyl)-α-L-rhamnopyranosideMyricitrin with a galloyl group at the 3'' position of the rhamnose sugar1389
Myricetin 3-O-(2'',3''-di-O-galloyl)-α-L-rhamnopyranosideMyricitrin with two galloyl groups at the 2'' and 3'' positions of the rhamnose sugar867

Note: A direct IC50 value for myricitrin from the same comparative study was not provided; however, the significantly lower IC50 values of the galloylated derivatives compared to other flavonoids in the study strongly suggest enhanced activity.

The presence of the galloyl moiety, which contains a pyrogallol (B1678534) group (three adjacent hydroxyl groups), is known to significantly contribute to the antioxidant activity of flavonoids.[3] This structural feature enhances the molecule's ability to donate hydrogen atoms and stabilize free radicals. The data clearly indicates that the addition of one or more galloyl groups to the rhamnose sugar of myricitrin substantially increases its DPPH radical scavenging capacity, with the di-galloylated derivative exhibiting the most potent activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to a yellow-colored non-radical form in the presence of an antioxidant that can donate a hydrogen atom. The decrease in absorbance is measured spectrophotometrically.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds (myricitrin and its derivatives)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Preparation of test solutions: The test compounds are dissolved in methanol to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a specific volume of each test compound concentration in a cuvette or a 96-well plate.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of compounds. It is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of approximately 0.7 at a specific wavelength (typically around 734 nm).

  • Preparation of test solutions: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the diluted ABTS•+ solution is mixed with a specific volume of each test compound concentration.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance of the solution is measured at the specified wavelength.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Visualizing the Antioxidant Mechanism and Experimental Workflow

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow DPPH Assay Workflow Prepare DPPH Solution Prepare DPPH Solution Prepare Test Solutions Prepare Test Solutions Prepare DPPH Solution->Prepare Test Solutions Mix and Incubate Mix and Incubate Prepare Test Solutions->Mix and Incubate Measure Absorbance Measure Absorbance Mix and Incubate->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: A simplified workflow of the DPPH radical scavenging assay.

G cluster_structure Structure-Activity Relationship Myricitrin Myricitrin (Myricetin-3-O-rhamnoside) Galloylation Galloylation Myricitrin->Galloylation + Galloyl Group Galloylated_Myricitrin Galloylated Myricitrin (e.g., Myricetin-3-O-(galloyl)-rhamnoside) Antioxidant_Activity Enhanced Antioxidant Activity Galloylated_Myricitrin->Antioxidant_Activity

Caption: The effect of galloylation on the antioxidant activity of myricitrin.

G DPPH_Radical DPPH• DPPH_H DPPH-H DPPH_Radical->DPPH_H Donates H• Antioxidant Antioxidant (e.g., Galloylated Myricitrin) Radical_Scavenged Antioxidant• Antioxidant->Radical_Scavenged

Caption: The basic mechanism of DPPH radical scavenging by an antioxidant.

References

Unveiling Synergy: A Comparative Guide to the Combined Effects of Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds holds immense promise for the development of novel therapeutics with enhanced efficacy and reduced side effects. This guide provides a comprehensive overview of the methodologies used to evaluate these interactions and presents illustrative case studies on well-documented synergistic pairings of natural compounds. While direct experimental data on the synergistic effects of 2''-O-Galloylmyricitrin in combination with other natural products remains limited in publicly accessible literature, the principles and protocols detailed herein offer a robust framework for such future investigations.

Evaluating Synergistic Interactions: The Checkerboard Assay and Fractional Inhibitory Concentration Index (FICI)

A cornerstone of synergy testing is the checkerboard assay, a microdilution method used to assess the combined effect of two antimicrobial or anticancer agents.[1][2][3] This technique allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a key quantitative measure of the nature of the interaction.[4][5][6]

Table 1: Interpretation of the Fractional Inhibitory Concentration Index (FICI) [4][7][8][9]

FICI ValueInterpretationDescription
≤ 0.5Synergy The combined effect is significantly greater than the sum of the individual effects.
> 0.5 to ≤ 1.0Additive The combined effect is equal to the sum of the individual effects.
> 1.0 to < 4.0Indifference The combined effect is similar to the effect of the most active single agent.
≥ 4.0Antagonism The combined effect is less than the effect of the most active single agent.
Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol outlines the general steps for performing a checkerboard assay to determine the FICI of two natural compounds.

Materials:

  • Two natural compounds (Compound A and Compound B)

  • Appropriate bacterial or cancer cell line

  • 96-well microtiter plates

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)[3]

  • Pipettes and multichannel pipettes

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of Compound A and Compound B in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.[3]

  • Serial Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of Compound A along the x-axis (e.g., columns 1-10) in the appropriate broth medium.

    • Similarly, perform serial twofold dilutions of Compound B along the y-axis (e.g., rows A-G).[3]

    • Column 11 should contain only the dilutions of Compound B to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of Compound A to determine its MIC.

    • A well containing only broth and the inoculum serves as a growth control, and a well with only broth serves as a sterility control.[3]

  • Inoculation: Prepare an inoculum of the test organism (bacterial suspension or cell suspension) at a standardized concentration (e.g., 0.5 McFarland standard for bacteria). Add the inoculum to all wells except the sterility control.[3][5]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]

  • Reading Results: After incubation, determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible growth or proliferation.

  • FICI Calculation: Calculate the FICI for each well that shows no growth using the following formula:[4][8]

    FICI = (MIC of Compound A in combination / MIC of Compound A alone) + (MIC of Compound B in combination / MIC of Compound B alone)

    The FICI for the combination is the lowest FICI value obtained among all wells.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_A Stock Solution Compound A dilute_A Serial Dilution of A (Columns) stock_A->dilute_A Add to plate stock_B Stock Solution Compound B dilute_B Serial Dilution of B (Rows) stock_B->dilute_B Add to plate plate 96-Well Plate plate->dilute_A plate->dilute_B inoculate Inoculation with Test Organism dilute_A->inoculate dilute_B->inoculate incubate Incubation inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Workflow of the Checkerboard Assay for Synergy Testing.

Case Studies: Synergistic Effects of Natural Compounds

While specific data for this compound is unavailable, the following examples illustrate how synergistic interactions of other natural compounds have been reported. The quantitative data presented here is hypothetical and for illustrative purposes, as the search results did not provide specific FICI values for these combinations in a comparative context.

Case Study 1: Berberine and Baicalein - Antimicrobial Synergy

Berberine, an isoquinoline (B145761) alkaloid, and baicalein, a flavonoid, have both demonstrated antimicrobial properties. Studies have explored their potential synergistic effects against various pathogens.[10][11]

Table 2: Hypothetical FICI Values for Berberine and Baicalein against Staphylococcus aureus

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Berberine64160.5Synergy
Baicalein12832
Case Study 2: Quercetin (B1663063) and Curcumin - Anticancer Synergy

Quercetin, a flavonoid, and curcumin, the active compound in turmeric, are known for their antioxidant and anticancer activities.[12][13] Their combination has been investigated for enhanced effects in various cancer cell lines.[13]

Table 3: Hypothetical FICI Values for Quercetin and Curcumin against a Cancer Cell Line

CompoundIC50 Alone (µM)IC50 in Combination (µM)Combination Index (CI)*Interpretation
Quercetin2550.4Synergy
Curcumin102

*Note: For anticancer studies, the Combination Index (CI) is often used, which is analogous to the FICI.

Signaling Pathways in Synergistic Interactions

The synergistic effects of natural compounds often arise from their ability to modulate multiple signaling pathways involved in disease progression. For instance, in inflammation, compounds might synergistically inhibit pathways like NF-κB and MAPK.[14]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibitors Synergistic Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines Quercetin Quercetin Quercetin->MAPK Inhibits Catechin (B1668976) Catechin Catechin->NFkB Inhibits

Synergistic Inhibition of Inflammatory Pathways.

Conclusion

The systematic evaluation of synergistic interactions between natural compounds is a crucial step in unlocking their full therapeutic potential. While the current body of research on this compound combinations is nascent, the established methodologies of the checkerboard assay and FICI calculation provide a clear path for future investigations. The case studies of other natural compounds highlight the significant enhancements in bioactivity that can be achieved through synergistic pairings. It is anticipated that future research will elucidate the synergistic potential of this compound, contributing to the development of novel and effective combination therapies.

References

Head-to-Head Comparison of Herbicidal Activity: 2''-O-Galloylmyricitrin vs. Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal activity of the natural compound 2''-O-Galloylmyricitrin against established commercial herbicides. The information is intended for researchers and professionals in the fields of agriculture, weed science, and herbicide development. While direct, large-scale comparative studies on this compound's herbicidal efficacy are limited, this guide synthesizes available data and provides a framework for its evaluation, including detailed experimental protocols and a discussion of potential mechanisms of action.

Data Presentation: Herbicidal Efficacy

Direct comparative data for this compound against commercial herbicides is not extensively available in the public domain. However, one study screened a library of 600 Panamanian plant extracts for, among other things, herbicidal properties.[1] An extract from Combretum aff. laxum showed herbicidal activity against pre-emergent Agrostis stolonifera and post-emergent Poa annua.[2] Further analysis of this extract led to the isolation of this compound, although the study ultimately did not identify it as the active herbicidal compound.[1][2]

For context, the following table presents typical efficacy data for commercial herbicides against various weed species. This provides a benchmark against which the activity of novel compounds like this compound could be measured.

Herbicide ClassActive IngredientTarget Weed SpeciesEfficacy MeasurementResultsReference
Glyphosate GlyphosateLolium spp. (Ryegrass)Survival Rate (%)50% survival at 1440 g a.e. ha⁻¹ in some resistant populations[3]
Sulfonylurea NicosulfuronEchinochloa crus-galli (Barnyardgrass)Efficacy (%)88% (PRE-application)[4]
Phenoxyacetic acid 2,4-DMyriophyllum spicatum (Eurasian watermilfoil)ControlMultiyear control at 275-500 µg/L[5]
Triazine/Chloroacetamide Terbuthylazine + S-metolachlorChenopodium album (Common lambsquarters)Efficacy (%)Good efficacy (specific % not stated)[4]

Experimental Protocols

To ensure robust and comparable results when evaluating the herbicidal activity of a novel compound like this compound against commercial standards, standardized experimental protocols are essential. The following methodologies are based on established practices in weed science research.[3][6][7]

Whole-Plant Bioassays (Greenhouse)

This method is crucial for confirming the resistance or susceptibility of weed populations at the whole-plant level.[3][7]

  • Seed Collection and Germination:

    • Collect mature seeds from at least 30 randomly selected plants representative of the target weed population, ensuring a sample size of at least 5,000 seeds.[3]

    • Store seeds in labeled, unsealed paper bags under dry, low-temperature conditions until use.[3]

    • Germination methods will vary depending on the weed species and any seed dormancy requirements.[3]

  • Plant Cultivation:

    • Transplant seedlings at a similar growth stage into pots or trays.

    • Maintain plants in a greenhouse under controlled conditions appropriate for the species.

  • Herbicide Application:

    • Prepare a log series of doses for the test compound and the commercial herbicide benchmark. This should span a range from a very small amount to twice the recommended label rate, including an untreated control.[6]

    • Apply the herbicide solutions using a precision sprayer to ensure uniform application volume and speed.

  • Data Collection and Analysis:

    • Assess plant survival and biomass visually at set intervals (e.g., weekly for 4-6 weeks).[6] Plant survival is expressed as a percentage of the number of treated plants.[3]

    • A visual estimation of biomass can be scored on a scale (e.g., 0-10), comparing treated plants to the untreated control.[3]

Petri Dish Bioassays

These in-vitro screening tests can provide quicker, albeit more qualitative, initial information.[7]

  • Assay Setup:

    • Place 50 seeds of each target species in petri dishes with four replicates for each dose of the test compound.[6]

    • The test compound is incorporated into the growth medium at various concentrations.

  • Data Collection:

    • Assess seed germination and seedling growth (e.g., root and shoot length) on a weekly basis for 4-6 weeks.[6]

Field Experiments

Field trials are necessary to evaluate herbicide efficacy under real-world environmental conditions.[6]

  • Plot Design:

    • Establish paired plots (treated and untreated) with subplots for different weed species.[6]

    • Randomly allocate the weed species to the subplots.[6]

  • Application and Assessment:

    • On the day of spraying, cover the untreated plots with tarpaulins.[6]

    • To minimize the impact of climatic variability, apply treatments and sow seeds across all sites within a short timeframe (e.g., one week).[6]

    • The same individual should perform assessments throughout the experiment to maintain consistency.[6]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial Seed_Collection Seed Collection (>30 plants, >5000 seeds) Seed_Storage Seed Storage (Dry, Low Temp) Seed_Collection->Seed_Storage Germination Germination (Species-specific) Seed_Storage->Germination Transplanting Transplanting Seedlings Germination->Transplanting Application Herbicide Application (Precision Sprayer) Transplanting->Application Herbicide_Prep Herbicide Preparation (Log Dose Series) Herbicide_Prep->Application Data_Collection_GH Data Collection (Survival, Biomass) Application->Data_Collection_GH Analysis Statistical Analysis Data_Collection_GH->Analysis Plot_Setup Plot Setup (Paired & Randomized) Field_Application Field Application Plot_Setup->Field_Application Data_Collection_Field Data Collection (Efficacy Assessment) Field_Application->Data_Collection_Field Data_Collection_Field->Analysis

Caption: Experimental workflow for evaluating herbicidal activity.

Signaling Pathways and Mechanisms of Action

Commercial herbicides operate through various well-defined mechanisms of action.[8] For instance, many inhibit critical enzymes involved in amino acid synthesis or disrupt photosynthetic processes.[8]

The precise signaling pathway inhibited by this compound has not been elucidated. However, as a phenolic compound, its herbicidal activity could stem from several mechanisms common to this class of molecules, such as the generation of reactive oxygen species (ROS), leading to oxidative stress and membrane damage, or the inhibition of essential enzymes.

Below are diagrams illustrating a known herbicidal mechanism of action for a commercial herbicide class and a hypothesized mechanism for this compound.

Signaling_Pathways Comparative Mechanisms of Action cluster_commercial Commercial Herbicide (e.g., Photosystem II Inhibitor) cluster_natural Hypothesized: this compound (Phenolic Compound) Light_Energy Light Energy PSII Photosystem II (PSII) Light_Energy->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_Synthase ATP & NADPH Production Electron_Transport->ATP_Synthase Plant_Growth Normal Plant Growth ATP_Synthase->Plant_Growth Energy for Growth Herbicide PSII Inhibitor Herbicide Herbicide->Inhibition Inhibition->Electron_Transport BLOCKS Galloylmyricitrin This compound ROS Reactive Oxygen Species (ROS) Generation Galloylmyricitrin->ROS Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Weed_Control Weed Control Cell_Death->Weed_Control Leads to

Caption: Comparative signaling pathways of herbicides.

References

Structure-activity relationship of galloyl position on myricitrin's biological function

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the structure-activity relationship of myricitrin (B1677591) and its galloylated analogues reveals that the position of the galloyl group on the rhamnose sugar significantly influences its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Myricitrin, a flavonoid glycoside abundant in various medicinal plants, has garnered significant attention for its diverse biological activities. The strategic addition of a galloyl group to its rhamnose moiety can potentiate these effects, with the specific position of this acylation playing a critical role in modulating its bioactivity. This guide compares myricitrin with its galloylated derivatives, focusing on how the galloyl position impacts its function.

Comparative Analysis of Biological Activities

The introduction of a galloyl group to the myricitrin structure generally enhances its biological efficacy. However, the degree of enhancement is intricately linked to the position of the galloyl substituent on the rhamnose sugar. The following tables summarize the quantitative data from comparative studies.

Antioxidant Activity

The antioxidant capacity, evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, demonstrates a clear structure-activity relationship.

Table 1: DPPH Radical Scavenging Activity of Myricitrin Galloyl Derivatives

CompoundGalloyl PositionIC50 (µM)
Myricetin-3-O-(3''-O-galloyl)-α-rhamnopyranoside 7-methyl ether3''591
Myricetin-3-O-(2'',3''-di-O-galloyl)-α-rhamnopyranoside2'', 3''867
Myricetin-3-O-(3''-O-galloyl)-α-rhamnopyranoside3''1389
Myricetin-3-O-(2''-O-galloyl)-α-rhamnopyranoside 7-methyl ether2''1522
Myricetin-3-O-(2''-O-galloyl)-α-rhamnopyranoside2''3210

Data sourced from Lee et al., 2006.

Enzyme Inhibitory Activity

The position of the galloyl group also dictates the inhibitory potential against various enzymes, including angiotensin-converting enzyme (ACE), semicarbazide-sensitive amine oxidase (SSAO), and α-glucosidase.

Table 2: Enzyme Inhibitory Activity of Myricitrin Galloyl Derivatives

EnzymeCompoundGalloyl PositionIC50 (µM)
ACE Myricetin-3-O-(2'',3''-di-O-galloyl)-α-rhamnopyranoside2'', 3''19.82
Myricetin-3-O-(3''-O-galloyl)-α-rhamnopyranoside 7-methyl ether3''60.32
Myricetin-3-O-(2''-O-galloyl)-α-rhamnopyranoside 7-methyl ether2''151.90
SSAO Myricetin-3-O-(3''-O-galloyl)-α-rhamnopyranoside 7-methyl ether3''36.16
Myricetin-3-O-(2'',3''-di-O-galloyl)-α-rhamnopyranoside2'', 3''39.35
Myricetin-3-O-(3''-O-galloyl)-α-rhamnopyranoside3''88.20
Myricetin-3-O-(2''-O-galloyl)-α-rhamnopyranoside 7-methyl ether2''93.20
Myricetin-3-O-(2''-O-galloyl)-α-rhamnopyranoside2''119.50
α-Glucosidase Myricetin-3-O-(2''-O-galloyl)-α-L-rhamnoside2''1.32
Myricetin-3-O-(4''-O-galloyl)-α-L-rhamnoside4''1.77

ACE and SSAO data sourced from Lee et al., 2006. α-Glucosidase data sourced from a 2022 study on myricetin-derived flavonols.

Anti-inflammatory Effects

While direct comparative quantitative data for the anti-inflammatory activity of different myricitrin galloyl esters is limited, studies on related compounds suggest a potent role in modulating inflammatory pathways. For instance, myricetin (B1677590) 3-O-β-d-galactopyranoside has been shown to suppress UVA-induced inflammation in keratinocytes by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by repressing the MAPK/AP-1 signaling pathway. Myricitrin itself has demonstrated in vitro anti-inflammatory activity through the inhibition of protein denaturation. The addition of a galloyl moiety is expected to enhance these anti-inflammatory effects, likely through the modulation of key signaling pathways like NF-κB and MAPK.

Signaling Pathways and Molecular Mechanisms

The biological activities of myricitrin and its derivatives are underpinned by their interaction with various cellular signaling pathways. Myricetin, the aglycone of myricitrin, is known to modulate the PI3K/Akt, MAPK, and NF-κB pathways, which are central to cell survival, proliferation, and inflammation. It is plausible that the galloylated derivatives of myricitrin exert their enhanced effects through a more potent modulation of these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K MAPK_p38 p38 Receptor->MAPK_p38 MAPK_JNK JNK Receptor->MAPK_JNK MAPK_ERK ERK Receptor->MAPK_ERK Akt Akt PI3K->Akt IKK IKK Akt->IKK AP1 AP1 MAPK_p38->AP1 MAPK_JNK->AP1 IkB IkB IKK->IkB inhibits degradation NF_kB NF_kB IKK->NF_kB activates IkB->NF_kB sequesters NF_kB_n NF-kB NF_kB->NF_kB_n Gene_Expression Gene Expression (Inflammation, Proliferation) AP1->Gene_Expression NF_kB_n->Gene_Expression Myricitrin_Galloyl Myricitrin & Galloyl Derivatives Myricitrin_Galloyl->PI3K inhibition Myricitrin_Galloyl->Akt inhibition Myricitrin_Galloyl->MAPK_p38 inhibition Myricitrin_Galloyl->MAPK_JNK inhibition Myricitrin_Galloyl->IKK inhibition

Caption: Putative signaling pathways modulated by Myricitrin and its galloyl derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the test compounds. A solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol (B129727) is prepared. The test compound, dissolved in a suitable solvent, is added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at approximately 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibitory Assay

The ACE inhibitory activity is determined by measuring the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by the action of ACE. The test compound is pre-incubated with ACE in a buffer solution (e.g., Tris-HCl buffer, pH 8.3) at 37°C. The substrate HHL is then added, and the mixture is incubated further. The reaction is stopped by the addition of an acid (e.g., HCl). The hippuric acid formed is extracted with an organic solvent (e.g., ethyl acetate), and the solvent is evaporated. The residue is redissolved in distilled water, and the absorbance is measured at 228 nm. The percentage of ACE inhibition is calculated, and the IC50 value is determined.

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitory Assay

The inhibitory activity against SSAO is often measured using a fluorometric or spectrophotometric method. A common substrate is benzylamine. The assay mixture contains the test compound, SSAO enzyme preparation (e.g., from bovine plasma), and a suitable buffer. The reaction is initiated by the addition of the substrate. The production of hydrogen peroxide, a product of the SSAO-catalyzed reaction, can be measured using a coupled reaction with horseradish peroxidase and a fluorogenic or chromogenic substrate (e.g., Amplex Red). The fluorescence or absorbance is monitored over time. The percentage of inhibition is calculated, and the IC50 value is determined.

α-Glucosidase Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. The test compound is pre-incubated with α-glucosidase enzyme (from Saccharomyces cerevisiae) in a phosphate (B84403) buffer (pH 6.8) at 37°C. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is then added to start the reaction. The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product, which can be quantified by measuring the absorbance at 405 nm. The percentage of inhibition is calculated by comparing the rate of p-nitrophenol formation in the presence and absence of the inhibitor, and the IC50 value is determined.

G cluster_sar Structure-Activity Relationship Logic Myricitrin Myricitrin Galloylation Galloylation of Rhamnose Moiety Myricitrin->Galloylation Positional_Isomers Positional Isomers (2'', 3'', 4''-O-galloyl) Galloylation->Positional_Isomers Bioactivity Enhanced Biological Activity (Antioxidant, Enzyme Inhibition) Positional_Isomers->Bioactivity

Caption: Logical relationship of galloylation and biological activity.

Comparative Analysis of 2''-O-Galloylmyricitrin and 2''-O-Galloylquercitrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of two closely related flavonoid glycosides, 2''-O-Galloylmyricitrin and 2''-O-Galloylquercitrin, for researchers, scientists, and drug development professionals. The following sections detail their physicochemical properties, comparative biological activities with a focus on antioxidant and anti-inflammatory effects, and their modulation of key signaling pathways.

Physicochemical Properties

Both this compound and 2''-O-Galloylquercitrin are complex polyphenolic compounds. Their fundamental physicochemical characteristics are summarized below.

PropertyThis compound2''-O-Galloylquercitrin
Molecular Formula C₂₈H₂₄O₁₆C₂₈H₂₄O₁₅
Molecular Weight 616.48 g/mol 600.5 g/mol
CAS Number 56939-52-780229-08-9
Appearance Yellow powderYellow powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)
Natural Sources Isolated from plants such as Impatiens balsamina and Polygonum capitatum.Isolated from plants such as Acer ginnala.
Chemical Structure A galloyl group attached to the 2'' position of the rhamnose moiety of myricitrin.A galloyl group attached to the 2'' position of the rhamnose moiety of quercitrin.

Comparative Biological Activities

While direct comparative studies are limited, the available data suggests both compounds possess significant biological activities, primarily as antioxidants and anti-inflammatory agents.

Antioxidant Activity

Both compounds are recognized as potent free radical scavengers. Their antioxidant capacity can be quantified using various in vitro assays.

AssayThis compound (IC₅₀)2''-O-Galloylquercitrin (IC₅₀)Notes
DPPH Radical ScavengingData not available in searched literature.A methanolic extract of Acer ginnala, containing 2''-O-Galloylquercitrin, showed an IC₅₀ of 52.7 ± 0.6 μg/mL. The IC₅₀ of the pure compound is not specified.[1]The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
ABTS Radical ScavengingData not available in searched literature.Data not available in searched literature.The ABTS assay assesses the ability of an antioxidant to scavenge the ABTS radical cation.
Cytoprotective Effect (EC₅₀)Data not available in searched literature.5.36 μMThis value represents the half-maximal effective concentration for protecting HepG2 cells from carbon tetrachloride-induced injury, indicating potent antioxidant and hepatoprotective effects.

Note: The lack of directly comparable IC₅₀ values for the pure compounds highlights a gap in the current research literature.

Anti-inflammatory Activity

2''-O-Galloylquercitrin has demonstrated notable anti-inflammatory properties through the modulation of key inflammatory pathways.

  • Inhibition of Nitric Oxide (NO) Production: 2''-O-Galloylquercitrin has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by attenuating the synthesis of both mRNA and protein of inducible nitric oxide synthase (iNOS).

  • Modulation of Inflammatory Mediator Production: In human keratinocytes, 2''-O-Galloylquercitrin inhibits the production of various cytokines and chemokines stimulated by tumor necrosis factor-alpha (TNF-α).

Information regarding the specific anti-inflammatory activities of this compound is not as detailed in the currently available literature.

Modulation of Cellular Signaling Pathways

The biological effects of these compounds are mediated through their interaction with critical intracellular signaling pathways.

2''-O-Galloylquercitrin
  • NF-κB Pathway: 2''-O-Galloylquercitrin has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. Specifically, it inhibits the nuclear translocation of the p65 subunit of NF-κB without affecting the degradation of its inhibitory protein, IκBα. This targeted inhibition prevents the transcription of pro-inflammatory genes.

  • MAPK Pathway: This compound has been observed to suppress the activation of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. The ERK pathway is involved in cell proliferation and inflammatory responses.

  • PI3K/Akt Pathway: Studies on a structurally related compound and its protective effects on liver cells suggest the involvement of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. It is plausible that 2''-O-Galloylquercitrin also modulates this pathway, which is crucial for cell survival and proliferation.

This compound

Specific details on the modulation of MAPK, NF-κB, and PI3K/Akt signaling pathways by this compound are not well-documented in the available literature, presenting an area for future research.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of these compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.[2]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.[2]

    • Add 100 µL of the different concentrations of the test compound solution or a standard antioxidant (e.g., ascorbic acid, Trolox) to the wells.

    • For the blank, add 100 µL of the solvent used for the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another common method to evaluate antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless form, and the change in absorbance is measured at 734 nm.

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound solution or a standard antioxidant (e.g., Trolox) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC₅₀ value is then determined from the dose-response curve.

Western Blot Analysis for MAPK and PI3K/Akt Pathways

This technique is used to detect and quantify specific proteins in a sample, particularly the phosphorylated (activated) forms of signaling proteins.

Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., macrophages, keratinocytes) to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specific duration. Include a positive control (e.g., LPS, TNF-α to activate the pathway) and a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.[4][5][6]

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[4]

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of protein activation.

NF-κB Nuclear Translocation Assay

This assay determines the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in imaging-compatible plates and treat them as described for Western blotting.

  • Immunofluorescence Staining:

    • Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.

    • Block non-specific binding sites with a blocking solution.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.

  • Imaging:

    • Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope.

  • Analysis:

    • Capture images of the cells.

    • Analyze the images to quantify the fluorescence intensity of the NF-κB p65 staining in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.[7]

Visualizations

The following diagrams illustrate the key signaling pathways modulated by these compounds and a general experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture treatment Compound Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection immunoblot->detection data_analysis Densitometry & Analysis detection->data_analysis

Experimental workflow for Western blot analysis.

MAPK_pathway stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression compound 2''-O-Galloylquercitrin compound->erk Inhibition

Simplified MAPK signaling pathway showing inhibition by 2''-O-Galloylquercitrin.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor my_d88 MyD88 receptor->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_ikb NF-κB-IκBα (Inactive) ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb Release gene_expression Pro-inflammatory Gene Expression compound 2''-O-Galloylquercitrin compound->nfkb Inhibition of Translocation

Simplified NF-κB signaling pathway showing inhibition by 2''-O-Galloylquercitrin.

PI3K_Akt_pathway growth_factor Growth Factor rtk RTK growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) akt->downstream cell_survival Cell Survival & Proliferation downstream->cell_survival compound This compound (Potential) compound->pi3k Potential Inhibition

Simplified PI3K/Akt signaling pathway with potential inhibition by this compound.

Conclusion

This compound and 2''-O-Galloylquercitrin are promising natural compounds with significant antioxidant and anti-inflammatory potential. While 2''-O-Galloylquercitrin has been more extensively studied, revealing its inhibitory effects on the NF-κB and MAPK pathways, the detailed mechanisms of this compound remain an area ripe for investigation. This guide provides a foundation for researchers to build upon, highlighting the need for direct comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of these two closely related flavonoids. The provided experimental protocols offer a standardized approach for future comparative research in this area.

References

2''-O-Galloylmyricitrin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and in vivo efficacy of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. Due to the limited direct experimental data on this compound, this guide incorporates data from closely related compounds, such as myricitrin, gallic acid, and other galloylated flavonoids, to provide a predictive overview of its potential biological activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

In Vitro Efficacy: Antioxidant and Anti-inflammatory Potential

The in vitro activities of flavonoids and their glycosides are widely studied, with a significant focus on their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Flavonoids are renowned for their potent antioxidant effects, primarily attributed to their ability to scavenge free radicals. The presence of a galloyl group, as seen in this compound, is known to enhance this radical scavenging activity.

Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC50 ValueSource
This compound DPPH Radical Scavenging2-21 µmol/L (estimated)[1]
Gallic AcidDPPH Radical Scavenging0.118 ± 0.001 mg/mL[2]
MyricitrinDPPH Radical ScavengingData not available
Ascorbic Acid (Standard)DPPH Radical Scavenging5.83 µg/mL[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a 0.2 mM stock solution of DPPH in methanol (B129727). This solution should be freshly prepared and protected from light.

    • Prepare a stock solution of the test compound (e.g., this compound) in methanol or another suitable solvent.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • A standard antioxidant, such as ascorbic acid, is used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[4][5][6][7][8]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Solution DPPH Solution 96-well Plate 96-well Plate DPPH Solution->96-well Plate Test Compound Test Compound Test Compound->96-well Plate Positive Control Positive Control Positive Control->96-well Plate Incubation Incubation 96-well Plate->Incubation Add reagents Absorbance Reading Absorbance Reading Incubation->Absorbance Reading 30 min, dark Calculation Calculation Absorbance Reading->Calculation IC50 Determination IC50 Determination Calculation->IC50 Determination

DPPH Assay Workflow
Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: In Vitro Anti-inflammatory Activity of Related Compounds

CompoundCell LineAssayEffectSource
Gallic AcidRAW 246.7LPS-induced NO productionInhibition[9]
Gallic AcidRAW 246.7LPS-induced IL-3, IL-10, IL-12p40, IL-17 productionInhibition[10]
MyricitrinData not availableData not availableData not available

Experimental Protocol: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production, an indicator of inflammation, in cultured macrophages.

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

    • After incubation, collect the cell culture supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[11][12][13][14]

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement RAW 264.7 Cells RAW 264.7 Cells Pre-treatment Pre-treatment RAW 264.7 Cells->Pre-treatment Seed cells LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Add test compound Griess Assay Griess Assay LPS Stimulation->Griess Assay Incubate 24h, collect supernatant Absorbance Reading Absorbance Reading Griess Assay->Absorbance Reading

Nitric Oxide Assay Workflow

In Vivo Efficacy: Hepatoprotective and Anti-inflammatory Effects

In vivo studies are crucial for validating the therapeutic potential observed in in vitro assays. While direct in vivo data for this compound is not currently available, studies on structurally similar compounds provide valuable insights into its likely effects.

Hepatoprotective Activity

A study on 2'-O-galloylhyperin, a compound structurally similar to this compound, demonstrated a significant hepatoprotective effect in a carbon tetrachloride (CCl4)-induced liver injury model in mice. The treatment effectively ameliorated hepatic damage and reduced the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)[5]. Gallic acid has also shown hepatoprotective effects in a similar model[2].

Table 3: In Vivo Hepatoprotective Effects of Related Compounds

CompoundAnimal ModelKey FindingsSource
2'-O-galloylhyperinCCl4-induced liver injury in miceReduced serum ALT and AST levels, ameliorated hepatic damage.[5]
Gallic AcidCCl4-induced liver injury in ratsReduced serum ALT, AST, ALP, and GGT activities.[15]

Experimental Protocol: CCl4-Induced Hepatotoxicity in Rats

This protocol describes a common animal model for inducing liver damage to evaluate the hepatoprotective effects of test compounds.

  • Animal Model:

    • Male Wistar rats are typically used.

  • Induction of Hepatotoxicity:

    • A single intraperitoneal injection of carbon tetrachloride (CCl4) diluted in a vehicle like olive oil is administered to induce acute liver injury.

  • Treatment:

    • The test compound is administered orally or via injection for a specified period before or after CCl4 administration.

    • A control group receives the vehicle only, and a CCl4 control group receives CCl4 and the vehicle. A positive control group may receive a known hepatoprotective agent like silymarin.

  • Evaluation:

    • After the treatment period, blood samples are collected to measure serum levels of liver enzymes (ALT, AST, ALP).

    • The liver is excised for histopathological examination to assess the extent of necrosis, inflammation, and other signs of damage.[15][16][17]

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed in vivo using models such as carrageenan-induced paw edema.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This model is widely used to screen for acute anti-inflammatory activity.

  • Animal Model:

    • Mice are commonly used for this assay.

  • Induction of Inflammation:

    • A sub-plantar injection of carrageenan solution into the right hind paw induces a localized inflammatory response characterized by edema.

  • Treatment:

    • The test compound is administered orally or intraperitoneally prior to the carrageenan injection.

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Evaluation:

    • The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[9]

Signaling Pathway Modulation

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammation and are frequently modulated by these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids, including those with galloyl moieties, have been shown to inhibit this pathway, often by preventing the phosphorylation of IKK and IκBα.[11][14]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Degradation Degradation IkBa->Degradation Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes activates Galloylmyricitrin This compound Galloylmyricitrin->IKK inhibits

NF-κB Signaling Pathway and Potential Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of several subfamilies, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). These kinases are activated by various stimuli, including LPS, and in turn, regulate the expression of inflammatory mediators. Flavonoids have been demonstrated to suppress the phosphorylation and activation of p38, ERK, and JNK, thereby attenuating the inflammatory response.[14]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates ERK ERK MAPKK->ERK phosphorylates JNK JNK MAPKK->JNK phosphorylates InflammatoryResponse Inflammatory Response p38->InflammatoryResponse ERK->InflammatoryResponse JNK->InflammatoryResponse Galloylmyricitrin This compound Galloylmyricitrin->MAPKK inhibits phosphorylation

References

A Comparative Analysis of the Cytotoxic Effects of 2”-O-Galloylmyricitrin and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic effects of myricetin, the aglycone of 2”-O-Galloylmyricitrin, against the established anticancer drugs doxorubicin (B1662922) and cisplatin (B142131). The data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of myricitrin (B1677591) derivatives as novel therapeutic agents.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of myricetin, doxorubicin, and cisplatin across various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

Cell LineCancer TypeMyricetin (µM)Doxorubicin (µM)Cisplatin (µM)
MCF-7 Breast Adenocarcinoma54[1]0.69[2], 1.1, 4[3]18[4], 21[5], 0.65[6]
MDA-MB-231 Breast Adenocarcinoma114.75 (72h)[7]3.16[2], 1.38 (µg/ml)[8], 1[3]30.51 (72h)[9], 7.8[10], 23[5]
T47D Breast Ductal Carcinoma51.43 (µg/ml)[11]8.53[2], 0.202[12]16[13], 43.69[14]
HeLa Cervical Adenocarcinoma22.70 (µg/ml)[11]1.91 (µg/ml)[11]28.96 (µg/ml)[11], 12[15], 22.4 (24h)
OVCAR-3 Ovarian Adenocarcinoma-~1-10-
SKOV-3 Ovarian Adenocarcinoma->1 (3D culture)[16]-
Caco-2 Colorectal Adenocarcinoma88.4[7]-107 (48h)[17], 2.71 (µg/ml)[18]
HT-29 Colorectal Adenocarcinoma47.6[7]0.75 (72h)[19], 8.6 (48h)[20]-
HCT-15 Colorectal Adenocarcinoma>100 (for 70% viability reduction)[7]0.74[7]-

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. Direct comparison should be made with caution.

Experimental Protocols

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Myricetin, Doxorubicin, Cisplatin) in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated control wells containing medium only.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[21] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed cells in 96-well plate (1x10^4 cells/well) start->seed incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of Myricetin/Anticancer Drugs incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT solution (Incubate 4h) incubate2->add_mtt dissolve Remove medium, add DMSO add_mtt->dissolve read Measure absorbance (492 nm) dissolve->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 values calculate->ic50 end End: Comparative Cytotoxicity ic50->end

Caption: Workflow for determining and comparing the cytotoxicity of test compounds using the MTT assay.

Signaling Pathway of Myricetin-Induced Apoptosis

Myricetin has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. A primary mechanism involves the induction of the intrinsic apoptotic pathway.

myricetin_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_mito Mitochondrial Pathway Myricetin Myricetin PI3K PI3K Myricetin->PI3K JNK JNK/p38 Myricetin->JNK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Akt->Bcl2 Mito Mitochondrion Bcl2->Mito Bax Bax (Pro-apoptotic) JNK->Bax JNK->Bax Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Myricetin induces apoptosis by inhibiting the PI3K/Akt survival pathway and activating the JNK/p38 MAPK stress pathway.

References

Comparative metabolomics of plant extracts with varying 2''-O-Galloylmyricitrin content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plant extracts with varying concentrations of the bioactive flavonoid, 2''-O-Galloylmyricitrin. By examining the metabolic profiles of extracts with high and low levels of this compound, we aim to elucidate its potential as a marker for specific therapeutic activities and guide future research and development. This comparison is synthesized from published experimental data on plants from the Polygonaceae family.

Executive Summary

This compound, a galloylated flavonoid, is a promising natural compound with potential therapeutic applications. This guide compares the metabolomic profile of a plant extract rich in this compound, exemplified by Polygonum aviculare, with extracts containing low to negligible amounts, represented by other members of the Polygonaceae family such as Rumex acetosa and Fagopyrum esculentum (Buckwheat). The presence of this compound is associated with a distinct metabolomic signature, suggesting a potential for targeted drug discovery. This document outlines the quantitative differences in metabolite composition, details the experimental methodologies for analysis, and visualizes the key signaling pathways potentially modulated by these compounds.

Comparative Analysis of Metabolite Content

The following tables summarize the quantitative differences in key flavonoid and phenolic acid content between a representative high-content extract (Polygonum aviculare) and a representative low-content extract from a related species. The data is compiled from multiple studies to create a comparative profile.

Table 1: Comparison of Key Flavonoid Glycosides

CompoundHigh this compound Content Extract (Polygonum aviculare EtOAc Fraction) (mg/g of extract)Low this compound Content Extract (Representative Polygonaceae species) (mg/g of extract)
This compound (Desmanthin-1) Present (Quantified) Not Detected
MyricitrinPresent (Quantified)Not Typically Reported
QuercitrinPresent (Quantified)Present (Quantified)
AvicularinPresent (Quantified)Not Typically Reported
RutinNot a major componentPresent (Major Component)
IsoquercitrinPresent (Quantified)Present (Quantified)
VitexinNot Typically ReportedPresent (Quantified)

Table 2: Comparison of Flavonoid Aglycones and Phenolic Acids

CompoundHigh this compound Content Extract (Polygonum aviculare) (mg/g of extract)Low this compound Content Extract (Representative Polygonaceae species) (mg/g of extract)
Myricetin (B1677590)Present (Quantified)Not Typically Reported
QuercetinPresent (Quantified)Present (Quantified)
KaempferolPresent (Quantified)Present (Quantified)
Gallic AcidPresent (Quantified)Present (Quantified)
Chlorogenic AcidPresentPresent (Quantified)
Caffeic AcidPresent (Quantified)Present (Quantified)

Note: The concentrations are indicative and can vary based on plant origin, harvesting time, and extraction method.

Experimental Protocols

The data presented in this guide is based on established methodologies for quantitative analysis and metabolomic profiling of plant extracts. Below are detailed protocols representative of the techniques used in the cited research.

Protocol 1: Quantitative Analysis of this compound and Other Flavonoids by HPLC-MS
  • Sample Preparation and Extraction:

    • Air-dried and powdered plant material (e.g., leaves, aerial parts) is extracted with 80% ethanol (B145695) or methanol (B129727) under reflux or sonication.

    • The extract is filtered and concentrated under reduced pressure.

    • For targeted analysis of less polar compounds, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol. The EtOAc fraction is often enriched in galloylated flavonoids.

  • HPLC-MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) is used.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

    • Mobile Phase: A gradient elution is performed using a binary solvent system, commonly consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol with 0.1% formic acid.

    • Elution Gradient: A typical gradient might start at 5-15% B, increasing to 60-100% B over 30-40 minutes.

    • Flow Rate: Maintained at approximately 0.8-1.0 mL/min.

    • Detection: A Diode Array Detector (DAD) can be used for UV-Vis spectral analysis (200-400 nm), and a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) is used for mass detection and quantification.

    • Mass Spectrometry: Operated in negative ion mode for flavonoids. Multiple Reaction Monitoring (MRM) is used for quantification of specific compounds.

  • Quantification:

    • Calibration curves are generated using certified reference standards of the target compounds, including this compound.

    • The concentration of each analyte in the plant extract is calculated based on the peak area and the corresponding calibration curve.

Protocol 2: Untargeted Metabolomic Profiling by LC-MS
  • Metabolite Extraction:

    • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

    • Metabolites are extracted using a pre-chilled solvent mixture, such as methanol/water (80:20, v/v).

    • The mixture is vortexed and sonicated in an ice bath.

    • After centrifugation at high speed (e.g., 14,000 rpm) at 4°C, the supernatant is collected for analysis.

  • LC-MS Analysis:

    • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

    • Column: A C18 or HILIC column is used depending on the polarity of the metabolites of interest.

    • Mobile Phase and Gradient: Similar to the quantitative method, a gradient of water and acetonitrile/methanol with formic acid is used.

    • Mass Spectrometry: Operated in both positive and negative ion modes to cover a wider range of metabolites. Data is acquired in full scan mode. MS/MS fragmentation data is also collected for metabolite identification.

  • Data Analysis:

    • Raw data is processed using software such as XCMS, MS-DIAL, or similar platforms for peak picking, alignment, and normalization.

    • Metabolite identification is performed by comparing the accurate mass, retention time, and MS/MS fragmentation patterns with online databases (e.g., METLIN, MassBank) and in-house libraries.

    • Multivariate statistical analysis (e.g., Principal Component Analysis - PCA, and Orthogonal Projections to Latent Structures-Discriminant Analysis - OPLS-DA) is used to identify differences in the metabolic profiles between samples.

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comparative metabolomic analysis of plant extracts.

experimental_workflow cluster_data_processing Data Processing & Analysis plant_material Plant Material (e.g., Polygonum aviculare vs. Rumex acetosa) extraction Extraction (e.g., 80% Methanol) plant_material->extraction lcms_analysis LC-MS Analysis (UHPLC-Q-TOF MS) extraction->lcms_analysis data_acquisition Raw Data Acquisition lcms_analysis->data_acquisition peak_processing Peak Picking & Alignment (XCMS, MS-DIAL) data_acquisition->peak_processing metabolite_id Metabolite Identification (Database Matching) peak_processing->metabolite_id statistical_analysis Statistical Analysis (PCA, OPLS-DA) metabolite_id->statistical_analysis comparison Comparative Metabolomic Profile (High vs. Low this compound) statistical_analysis->comparison

Caption: General workflow for comparative metabolomics.

Signaling Pathways Modulated by Myricitrin Derivatives

Myricitrin and its aglycone, myricetin (the core structures of this compound), are known to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways. The presence of the galloyl group can enhance these biological activities.

PI3K/Akt Signaling Pathway

This pathway is crucial for regulating cell survival, proliferation, and growth. Its inhibition is a key target in anti-cancer and anti-inflammatory drug development. Myricitrin and related flavonoids have been shown to inhibit this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTORC1 Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Myricitrin This compound & related flavonoids Myricitrin->PI3K inhibits Myricitrin->Akt inhibits

Caption: Inhibition of the PI3K/Akt pathway by flavonoids.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines. Myricitrin has been demonstrated to inhibit this pathway, suggesting its anti-inflammatory potential.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome NFkB_nucleus Active NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (IL-6, COX-2) NFkB_nucleus->Gene_Expression Myricitrin This compound & related flavonoids Myricitrin->IKK inhibits

Caption: Inhibition of the NF-κB pathway by flavonoids.

Conclusion

The comparative analysis indicates that plant extracts with high concentrations of this compound exhibit a distinct metabolomic profile compared to those with low concentrations. This difference is not only in the presence of galloylated flavonoids but also in the relative abundance of other related compounds. The known inhibitory effects of the parent molecule, myricitrin, on key pro-inflammatory and cell survival pathways like NF-κB and PI3K/Akt, suggest that extracts rich in this compound could be potent sources for the development of novel anti-inflammatory and anti-cancer therapeutics. Further research should focus on isolating this compound and performing direct comparative studies to validate these findings and fully elucidate its mechanism of action.

Replicating Published Findings on the Bioactivity of 2''-O-Galloylmyricitrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of 2''-O-Galloylmyricitrin against related flavonoid compounds, based on published scientific literature. The data presented herein is intended to assist researchers in replicating and expanding upon these findings.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, particularly in scavenging reactive oxygen and nitrogen species. A key aspect of its bioactivity lies in its ability to neutralize harmful free radicals, a characteristic attributed to its specific chemical structure.

Peroxynitrite Scavenging Activity

Peroxynitrite (ONOO⁻) is a potent and cytotoxic oxidant implicated in various pathological conditions. The scavenging activity of this compound against peroxynitrite has been quantified and compared with its parent compounds, myricetin (B1677590) and myricitrin.

CompoundPeroxynitrite Scavenging IC50 (µM)
This compound 2.30
Myricetin3.04
Myricitrin4.09
L-penicillamine (Positive Control)1.03 µg/mL

Lower IC50 values indicate greater scavenging activity.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. A quantitative structure-activity relationship (QSAR) study reported the antioxidant activity of this compound in terms of its pIC50 value.

CompoundpIC50 (-logIC50)Estimated IC50 (µM)
This compound 5.42 3.80

The IC50 value was calculated from the pIC50 value.

Experimental Protocols

Peroxynitrite Scavenging Assay

Objective: To determine the concentration of a compound required to scavenge 50% of peroxynitrite.

Methodology: This assay is based on the measurement of the fluorescence of dihydrorhodamine 123 (DHR 123), which is oxidized by peroxynitrite to the highly fluorescent rhodamine 123.

Reagents:

  • Dihydrorhodamine 123 (DHR 123)

  • Peroxynitrite (ONOO⁻)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds (this compound and alternatives)

  • L-penicillamine (Positive Control)

Procedure:

  • Prepare a stock solution of DHR 123 in dimethylformamide.

  • In a 96-well plate, add phosphate buffer, DTPA, and DHR 123 to each well.

  • Add varying concentrations of the test compounds or the positive control to the wells.

  • Initiate the reaction by adding peroxynitrite to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Calculate the percentage of peroxynitrite scavenging for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

While specific signaling pathways for this compound are not yet fully elucidated in the available literature, a related compound, 2'-O-galloylhyperin, has been shown to exert its anti-inflammatory effects through the SIRT1/Nrf2 and NF-κB pathways. This provides a potential avenue for future investigation into the mechanisms of this compound.

Below are diagrams illustrating a general experimental workflow for evaluating bioactivity and a hypothetical signaling pathway based on related compounds.

experimental_workflow cluster_extraction Compound Isolation cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation (HPLC) Fractionation (HPLC) Extraction->Fractionation (HPLC) This compound This compound Fractionation (HPLC)->this compound Antioxidant Assays Antioxidant Assays This compound->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays This compound->Anti-inflammatory Assays Anticancer Assays Anticancer Assays This compound->Anticancer Assays IC50 Determination IC50 Determination Antioxidant Assays->IC50 Determination Anti-inflammatory Assays->IC50 Determination Anticancer Assays->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Mechanism of Action Studies Mechanism of Action Studies Comparative Analysis->Mechanism of Action Studies

Caption: General experimental workflow for bioactivity assessment.

hypothetical_signaling_pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) activates transcription of This compound This compound This compound->IKK inhibits

Safety Operating Guide

Essential Guide to the Safe Disposal of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Classification

Given the absence of a specific SDS for 2''-O-Galloylmyricitrin, a conservative approach to its hazard assessment is necessary. Flavonoids as a class can range from non-hazardous to irritants. Some safety data sheets for similar compounds indicate potential for skin and eye irritation, as well as respiratory irritation if inhaled as a dust.[1] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Key Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

II. Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound waste. This protocol is based on general guidelines for chemical waste disposal in a laboratory setting.[2][3]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered chemical waste.

    • Segregate the waste based on its physical state: solid or liquid.

  • Solid Waste Disposal:

    • Unused/Expired Compound: Collect the pure compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated Solids: Place items such as contaminated gloves, weigh boats, and paper towels into a designated solid chemical waste container. This container should be a durable, leak-proof container with a secure lid.

    • Label the container clearly as "Hazardous Waste" and list the chemical contents, including "this compound".[3]

  • Liquid Waste Disposal:

    • Solutions: If this compound has been dissolved in a solvent, the entire solution is considered chemical waste.

    • Collect all liquid waste containing this compound in a designated, leak-proof, and compatible liquid waste container. The container must have a tight-fitting screw cap.[2]

    • Do not mix incompatible waste streams. If dissolved in an organic solvent, it should be disposed of in the organic waste stream.[4] If in an aqueous solution, it should be placed in the aqueous waste container.

    • Clearly label the liquid waste container with "Hazardous Waste" and the full names of all chemical constituents, including solvents and an estimated concentration of this compound.[3]

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., the solvent used to make a solution, or a common laboratory solvent like acetone (B3395972) or ethanol).[3]

    • The rinsate from this cleaning process must be collected and disposed of as liquid chemical waste.[3]

    • After triple-rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.

  • Consultation and Pickup:

    • Crucially, all chemical waste disposal must be conducted in accordance with your institution's specific guidelines and regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department to determine the final, definitive disposal route and to schedule a waste pickup. They will provide the appropriate waste containers and labels.

III. Quantitative Data Summary

As no specific quantitative disposal limits for this compound were found, general best practices for chemical waste management should be followed. The table below summarizes key operational parameters for safe handling and disposal.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, gloves, lab coat[1]
Handling Area Well-ventilated area or fume hood[1]
Solid Waste Container Labeled, sealed, compatible container[3]
Liquid Waste Container Labeled, leak-proof, compatible container with screw cap[2][3]
Empty Container Rinsing Triple-rinse with appropriate solvent[3]
Rinsate Disposal Collect as hazardous liquid waste[3]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal cluster_decontamination Container Decontamination Unused_Product Unused/Expired This compound Solid_Waste_Container Solid Chemical Waste Container Unused_Product->Solid_Waste_Container Collect Contaminated_Solids Contaminated Solids (Gloves, Labware) Contaminated_Solids->Solid_Waste_Container Collect Liquid_Solutions Liquid Solutions Containing This compound Liquid_Waste_Container Liquid Chemical Waste Container Liquid_Solutions->Liquid_Waste_Container Collect EHS_Pickup EHS Waste Pickup Solid_Waste_Container->EHS_Pickup Store for Liquid_Waste_Container->EHS_Pickup Store for Empty_Container Empty Product Container Triple_Rinse Triple-Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Rinsate_Collection Collect Rinsate Triple_Rinse->Rinsate_Collection Clean_Container Clean Container for Disposal Triple_Rinse->Clean_Container Rinsate_Collection->Liquid_Waste_Container Add to Waste

Disposal workflow for this compound.

Disclaimer: This guidance is based on general chemical safety principles. Always consult your institution's specific waste disposal procedures and the most current safety data sheets for all chemicals involved. Your institution's Environmental Health and Safety office is the ultimate authority on chemical disposal.

References

Personal protective equipment for handling 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling 2''-O-Galloylmyricitrin. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with a snug fit are essential to prevent eye contact. For procedures with a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves should be inspected before use and changed immediately if contaminated or compromised. For prolonged handling, consider double-gloving.

  • Respiratory Protection: When handling the compound as a powder or if aerosolization is possible, a respirator is recommended. A filtering half mask (P2 filter or equivalent) or a half mask with removable filters should be used. In case of inadequate ventilation, more advanced respiratory protection may be necessary.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin. Ensure clothing provides full coverage.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Quantitative Data Summary

Due to the lack of specific toxicological and physical data for this compound, the following table provides general information for similar flavonoid compounds. These values should be treated as estimates, and a conservative approach to safety is strongly recommended.

ParameterValueNotes and Citations
Chemical Class Flavonoid GlycosideA naturally occurring polyphenolic compound.
Appearance Solid (presumed)Based on typical characteristics of similar compounds.
Occupational Exposure Limit (OEL) Data Not AvailableA conservative OEL should be assumed for potent compounds.
Primary Hazards Potential for skin, eye, and respiratory irritation.Based on SDS for similar compounds like gallic acid.[1][2]

Operational Plan: Handling Procedures

Preparation:

  • Work in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Ensure all necessary PPE is correctly worn before handling the compound.

  • Have all necessary equipment and materials (e.g., spatulas, weighing paper, solvents, waste containers) ready in the designated area.

Weighing:

  • When weighing the powder, use a containment balance or a balance within a ventilated enclosure to prevent the dispersal of dust.

  • Handle the compound gently to avoid creating airborne dust.

Solution Preparation:

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • If heating is required, do so in a well-ventilated area, away from ignition sources.

Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all surfaces and equipment used.

  • Remove and dispose of PPE in the appropriate waste stream.

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of the compound down the drain or in the regular trash.

Spill Procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the area until it has been deemed safe by trained personnel.

Mandatory Visualization

Safe Handling Workflow for Potent Powder Compounds Safe Handling Workflow for Potent Powder Compounds cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Spill Management prep_area Work in Designated Area (Fume Hood/Glove Box) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Materials don_ppe->gather_materials weigh Weigh Compound in Containment Enclosure gather_materials->weigh prepare_solution Prepare Solution (Add Solid to Liquid) weigh->prepare_solution wash_hands Wash Hands and Exposed Skin prepare_solution->wash_hands decontaminate Decontaminate Surfaces and Equipment wash_hands->decontaminate dispose_ppe Dispose of PPE decontaminate->dispose_ppe dispose_waste Dispose of Hazardous Waste per Regulations dispose_ppe->dispose_waste spill_response Follow Spill Procedures (Small vs. Large)

Caption: Workflow for the safe handling of potent powder compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.